molecular formula C12H17BO4 B1287796 (2-Butoxy-3-formyl-5-methylphenyl)boronic acid CAS No. 480424-51-9

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Cat. No.: B1287796
CAS No.: 480424-51-9
M. Wt: 236.07 g/mol
InChI Key: FADIVFIMGQEBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid (CAS 480424-51-9) is a specialized aromatic boronic acid building block with molecular formula C 12 H 17 BO 4 and molecular weight 236.1 g/mol . This compound features both boronic acid and formyl functional groups on the same aromatic ring, making it a valuable intermediate in synthetic organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions . Boronic acids have gained significant importance in medicinal chemistry and pharmaceutical research, serving as key intermediates in the development of therapeutic agents . The unique physicochemical properties of boronic acids, including their ability to act as Lewis acids and form reversible complexes with biological nucleophiles, make them valuable for designing enzyme inhibitors and sensor molecules . These compounds demonstrate remarkable stability in both aqueous media and solid state, enhancing their utility across various research applications . Research indicates that boronic acid derivatives exhibit promising biological activities, including anticancer properties against prostate cancer cells, antimicrobial effects against organisms such as Staphylococcus aureus , and significant antioxidant capacity as demonstrated through various assay methods . The structural features of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, particularly the presence of both formyl and boronic acid functional groups, enable its use in constructing more complex boronic-imine structured compounds through condensation reactions with aromatic amines . This product is provided with a typical purity of 95-98% and should be stored according to standard boronic acid handling procedures . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-butoxy-3-formyl-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c1-3-4-5-17-12-10(8-14)6-9(2)7-11(12)13(15)16/h6-8,15-16H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADIVFIMGQEBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCCCC)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584291
Record name (2-Butoxy-3-formyl-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-51-9
Record name (2-Butoxy-3-formyl-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid chemical properties

[1][2]

Executive Summary

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid (CAS 480424-51-9) is a high-value, trifunctionalized arylboronic acid scaffold used primarily in the synthesis of complex biaryl active pharmaceutical ingredients (APIs).[1] Its structural uniqueness lies in the dense functionalization pattern: a boronic acid moiety for cross-coupling, an aldehyde for reductive amination or heterocycle formation, and a butoxy group providing lipophilicity and steric direction.

This guide details the physicochemical properties, synthetic routes, and critical reactivity profiles of this compound, with a specific focus on overcoming the steric challenges inherent in its 1,2,3-substitution pattern during Suzuki-Miyaura cross-coupling.

Chemical Identity & Structural Analysis[1][3]

The compound is a trisubstituted benzene derivative.[1] The 1,2,3-substitution pattern creates a sterically crowded environment around the boronic acid and aldehyde groups, influencing its reactivity and stability.

PropertyDetail
IUPAC Name (2-Butoxy-3-formyl-5-methylphenyl)boronic acid
CAS Number 480424-51-9
Molecular Formula C₁₂H₁₇BO₄
Molecular Weight 236.07 g/mol
Appearance White to off-white solid
Melting Point 77–82 °C (typical range)
Solubility Soluble in MeOH, DMSO, CH₂Cl₂, EtOAc; sparingly soluble in water.[1][2][3]
pKa (Calculated) ~8.5 (Boronic acid ionization); Aldehyde is non-ionizable.[1]
Structural Visualization

The following diagram illustrates the core connectivity and the steric environment imposed by the ortho-butoxy group.

ChemicalStructureCorePhenyl Core(1,2,3,5-Substituted)BoronBoronic Acid (-B(OH)2)[C1 Position]Suzuki HandleCore->BoronButoxyButoxy Group (-OBu)[C2 Position]Steric/LipophilicCore->ButoxyFormylFormyl Group (-CHO)[C3 Position]Electrophilic HandleCore->FormylMethylMethyl Group (-CH3)[C5 Position]Electronic TuningCore->MethylButoxy->BoronSteric Hindrance(Ortho Effect)Butoxy->FormylSteric Hindrance

Figure 1: Structural connectivity highlighting the steric crowding at the C1-C2-C3 interface.

Synthesis & Manufacturing Routes

The synthesis of CAS 480424-51-9 typically avoids direct formylation of the boronic acid due to regioselectivity issues.[1] Instead, the preferred industrial route proceeds via the functionalization of a halogenated precursor.

Primary Route: Halogen-Lithium Exchange

This route ensures the correct regiochemistry.[1] The starting material is 2-bromo-6-butoxy-4-methylbenzaldehyde (or its protected acetal).[1]

  • Protection: The aldehyde is often protected as an acetal (e.g., using ethylene glycol) to survive the lithiation step.[1]

  • Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C effects bromine-lithium exchange.[1]

  • Borylation: Trapping the aryl lithium species with a borate ester (e.g., Triisopropyl borate, B(OiPr)₃).[1]

  • Hydrolysis: Acidic workup deprotects the acetal and hydrolyzes the boronate ester to the free boronic acid.[1]

SynthesisRouteStart2-Bromo-6-butoxy-4-methylbenzaldehydeStep1Step 1: Protection(Ethylene Glycol, pTsOH)Start->Step1Inter1Bromo-Acetal IntermediateStep1->Inter1Step2Step 2: Lithiation & Borylation(1. n-BuLi, -78°C; 2. B(OiPr)3)Inter1->Step2Inter2Lithio-Boronate ComplexStep2->Inter2Step3Step 3: Hydrolysis(HCl/H2O)Inter2->Step3Product(2-Butoxy-3-formyl-5-methylphenyl)boronic acidStep3->Product

Figure 2: Preferred synthetic pathway via lithiation-borylation sequence.[1]

Reactivity Profile & Experimental Protocols

Suzuki-Miyaura Cross-Coupling (The Steric Challenge)

The 2-butoxy group is ortho to the boronic acid.[1] This creates significant steric hindrance, slowing down the transmetalation step in the Suzuki catalytic cycle. Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in low yields or protodeboronation side products.[1]

Optimized Protocol for Sterically Hindered Coupling:

  • Catalyst: Use Palladium sources with electron-rich, bulky phosphine ligands.[1]

    • Recommendation:Pd(OAc)₂ + S-Phos or Pd(dppf)Cl₂ .[1] S-Phos is particularly effective for ortho-substituted boronic acids.[1]

  • Base: Stronger bases or non-aqueous bases can help.[1] Potassium Phosphate (K₃PO₄) in Toluene/Water is superior to Carbonates.[1]

  • Solvent: 1,4-Dioxane or Toluene/Water mixtures.[1]

Protocol:

  • Charge a reaction vial with Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)₂ (5 mol%), and S-Phos (10 mol%).

  • Add K₃PO₄ (2.0 equiv).[1]

  • Evacuate and backfill with Argon (3x).[1]

  • Add degassed Toluene/Water (10:1).

  • Heat to 90-100°C for 12-18 hours.

Orthogonal Aldehyde Functionalization

The C3-formyl group allows for the construction of heterocycles or amine linkages after or before the Suzuki coupling (depending on protection strategy).[1]

  • Reductive Amination: Reacts cleanly with primary/secondary amines using NaBH(OAc)₃ in DCE.[1]

  • Schiff Base Formation: Condensation with anilines or hydrazines.[1]

  • Oxidation: Can be oxidized to the carboxylic acid using NaClO₂ (Pinnick oxidation) if a benzoic acid derivative is required.[1]

Stability & Storage[1][6]
  • Protodeboronation: This compound is susceptible to base-catalyzed protodeboronation due to the electron-rich nature of the ring and the ortho substituents.[1] Avoid prolonged exposure to strong bases at high temperatures without a coupling partner.[1]

  • Trimerization: Like most boronic acids, it exists in equilibrium with its boroxine (cyclic trimer) anhydride.[1] This is reversible upon addition of water/solvent.[1]

  • Storage: Store at 2-8°C under inert atmosphere.

Applications in Drug Discovery[7][8][9]

This scaffold is a "privileged structure" for generating biaryl libraries with specific physicochemical profiles.[1]

  • Angiotensin II Receptor Blockers (ARBs): The 2-alkoxy-3-formyl motif is structurally homologous to intermediates used in the synthesis of Sartans (e.g., Azilsartan, Candesartan).[1] The formyl group is converted into the benzimidazole or imidazole core, while the boronic acid couples to the biphenyl tetrazole moiety.

  • Kinase Inhibitors: The steric bulk of the butoxy group can induce a twist in the biaryl axis, forcing the molecule into a specific conformation that fits into ATP-binding pockets of kinases (e.g., p38 MAP kinase or B-Raf).[1]

  • Hemoglobin Modulators: Aldehyde-bearing aromatics are investigated for their ability to form Schiff bases with the N-terminal valine of hemoglobin, increasing oxygen affinity (mechanism similar to Voxelotor).[1]

Safety & Handling (GHS)[1]

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[1]
Eye Damage/Irritation H319Causes serious eye irritation.[1][4]
STOT - Single Exposure H335May cause respiratory irritation.[1][2][4]

Handling Precautions:

  • Use in a fume hood.[1]

  • Wear nitrile gloves and safety glasses.[1]

  • Avoid dust formation; the solid is an irritant to the respiratory tract.[1]

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-Butoxy-5-methylphenylboronic acid. Retrieved from [1]

  • ChemicalBook. (2024).[1] 2-Butoxy-3-formyl-5-methylphenylboronic acid MSDS and Properties. Retrieved from [1]

  • Miyaura, N., & Suzuki, A. (1995).[1][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for Suzuki coupling of hindered substrates).

  • Barde, R., et al. (2018).[1] Studies on Suzuki Coupling Reactions of Large Sterically Hindered Substrates. ResearchGate. Retrieved from

  • PubChem. (2024).[1] Compound Summary: (2-Butoxy-3-formyl-5-methylphenyl)boronic acid.[1][6] Retrieved from [1]

Technical Guide: Synthesis Precursors for (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

[2]

Executive Summary & Retrosynthetic Analysis

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a tri-substituted benzene derivative characterized by a dense functionalization pattern: a boronic acid moiety, a butoxy ether, and a formyl group.[1][2] The steric proximity of the butoxy and formyl groups (ortho-ortho relationship) presents a regiochemical challenge.[1][2]

The most robust synthetic strategy employs a functional group interconversion (FGI) approach starting from commercially available salicylaldehyde derivatives.[1][2] This route ensures correct regiochemistry through electronic direction rather than relying on difficult directed lithiation of unactivated systems.[1]

Retrosynthetic Pathway

The synthesis is disconnected into three logical phases:

  • C–B Bond Formation: Installation of the boronic acid via Pd-catalyzed borylation of an aryl bromide.[1]

  • O-Alkylation: Installation of the butyl chain on the phenol.[1]

  • Regioselective Halogenation: Introduction of the bromine handle into the core scaffold.[1]

RetrosynthesisTarget(2-Butoxy-3-formyl-5-methylphenyl)boronic acid(Target)Inter13-Bromo-2-butoxy-5-methylbenzaldehyde(Key Intermediate)Target->Inter1Miyaura Borylation(C-B Bond Formation)Inter23-Bromo-2-hydroxy-5-methylbenzaldehydeInter1->Inter2Williamson Ether Synthesis(O-Alkylation)Start2-Hydroxy-5-methylbenzaldehyde(5-Methylsalicylaldehyde)Inter2->StartElectrophilic Aromatic Substitution(Bromination)

Figure 1: Retrosynthetic disconnection showing the linear assembly from 5-methylsalicylaldehyde.

Critical Precursors & Reagents

The following table outlines the essential precursors required for the high-purity synthesis of the target.

Precursor / ReagentCAS NumberRolePurity RequirementNotes
2-Hydroxy-5-methylbenzaldehyde 1450-72-2Core Scaffold≥98%Also known as 5-Methylsalicylaldehyde.[1][2] The "5-methyl" position blocks para-bromination, forcing substitution to the desired 3-position.[1][2]
Bromine (Br₂) 7726-95-6Halogenating AgentACS ReagentElemental bromine provides superior atom economy over NBS for this specific substrate.[2]
1-Bromobutane 109-65-9Alkylating Agent≥99%n-Butyl bromide.[1][2] Used in excess to ensure complete conversion of the phenol.[1]
Bis(pinacolato)diboron 73183-34-3Boron Source≥98%(B₂pin₂).[1][2] Preferred over borate esters for Pd-catalyzed routes due to stability and functional group tolerance.[1][2]
Pd(dppf)Cl₂ · DCM 95464-05-4CatalystCatalyst Grade[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).[1][2] Highly active for sterically hindered aryl bromides.[2]
Potassium Acetate (KOAc) 127-08-2BaseAnhydrousEssential for the transmetallation step in Miyaura borylation.[1][2]

Detailed Synthetic Protocols

Phase 1: Regioselective Bromination

Objective: Synthesize 3-Bromo-2-hydroxy-5-methylbenzaldehyde.[1][2] Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The hydroxyl group (strong activator) directs ortho/para.[1][2] Since the para position (C5) is blocked by the methyl group, bromination occurs exclusively at the ortho position (C3).[1]

Protocol:

  • Dissolution: Dissolve 2-Hydroxy-5-methylbenzaldehyde (1.0 eq) in Glacial Acetic Acid (5 mL/g).

  • Addition: Cool the solution to 15°C. Add a solution of Bromine (1.05 eq) in Acetic Acid dropwise over 30 minutes.

    • Critical Control: Maintain temperature <20°C to prevent over-bromination or oxidation of the aldehyde.[1]

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Workup: Pour the reaction mixture into ice water. The product will precipitate as a yellow solid.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol if necessary.

    • Expected Yield: 85–90%.[1]

Phase 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesize 3-Bromo-2-butoxy-5-methylbenzaldehyde. Mechanism: SN2 nucleophilic attack of the phenoxide ion on 1-bromobutane.[1]

Protocol:

  • Solvation: Dissolve the brominated intermediate (1.0 eq) in DMF (dimethylformamide).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (1.5 eq).[1] Stir for 15 minutes to generate the phenoxide.

    • Note: The aldehyde group is electron-withdrawing, increasing the acidity of the phenol, facilitating deprotonation.[1]

  • Alkylation: Add 1-Bromobutane (1.2 eq). Heat the mixture to 60–70°C for 4–6 hours.

  • Workup: Quench with water and extract with Ethyl Acetate. Wash the organic layer with brine to remove DMF.[1]

  • Purification: Concentrate in vacuo. The product is often an oil or low-melting solid; purify via silica gel chromatography (Gradient: 0–10% EtOAc in Hexanes).[1]

Phase 3: Miyaura Borylation & Hydrolysis

Objective: Synthesize (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. Mechanism: Pd(0)-catalyzed cross-coupling followed by hydrolysis.[1]

Protocol:

  • Coupling: In a dry flask under Argon, combine:

    • 3-Bromo-2-butoxy-5-methylbenzaldehyde (1.0 eq)[2]

    • Bis(pinacolato)diboron (1.1 eq)[1][2]

    • KOAc (3.0 eq)[1][2]

    • Pd(dppf)Cl₂ (3–5 mol%)[1][2]

    • Solvent: 1,4-Dioxane (degassed).[1]

  • Reaction: Heat to 90°C for 12–16 hours.

    • Checkpoint: Monitor for the disappearance of the aryl bromide.[2] The product will be the pinacol boronate ester.[1]

  • Hydrolysis (In-situ or Separate):

    • To convert the ester to the free boronic acid, treat the crude ester with Sodium Periodate (NaIO₄) in Acetone/Water/NH₄OAc, or use simple acidic hydrolysis (HCl/THF) if the aldehyde is stable.[1][2]

    • Preferred: Isolate the pinacol ester first for stability, then hydrolyze immediately before use.[2]

  • Isolation: Extract the free boronic acid with EtOAc.

    • Note: Boronic acids can exist in equilibrium with their trimeric boroxine anhydrides.[1]

Process Logic & Pathway Visualization[2]

The following diagram illustrates the reaction logic, highlighting the electronic effects that dictate the regioselectivity of the bromination step.

SynthesisLogicSubstrate2-Hydroxy-5-methylbenzaldehyde(OH directs Ortho/Para)(Me blocks Para)BrominationBromination (Br2/AcOH)Target: Position 3 (Ortho to OH)Substrate->Bromination Electronic DirectionIntermediate3-Bromo-2-hydroxy-5-methylbenzaldehydeBromination->IntermediateAlkylationAlkylation (n-BuBr, Base)Locks RegiochemistryIntermediate->AlkylationBorylationPd-Catalyzed BorylationReplaces Br with B(OH)2Alkylation->BorylationFinal(2-Butoxy-3-formyl-5-methylphenyl)boronic acidBorylation->Final

Figure 2: Reaction logic flow.[1][2] The 5-methyl group is the strategic "blocking" element that ensures the bromine (and subsequent boron) is installed at the correct position.[1][2]

Data Summary: Physical & Chemical Properties[1][2][3][4][5]

PropertyValueSource/Estimation
Molecular Formula C₁₂H₁₇BO₄Calculated
Molecular Weight 236.07 g/mol Calculated
Appearance White to Off-white SolidExperimental Analogues
Solubility DMSO, Methanol, EtOAcTypical for Aryl Boronic Acids
Storage 2–8°C, Inert AtmosphereBoronic acids are hygroscopic
Stability Dehydrates to BoroxineReversible with water

References

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1][2]

  • Larrow, J. F., & Jacobsen, E. N. (1994).[1] "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride."[1][2] Organic Syntheses, 75, 1. (Demonstrates bromination of substituted salicylaldehydes). Link

  • Toronto Research Chemicals. "2-Butoxy-3-formyl-5-methylphenylboronic acid - Product Entry." (Verification of CAS and commercial availability). Link[1][2]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry, 60(23), 7508–7510.[1] Link[1][2]

An In-Depth Technical Guide to the Spectroscopic Data of (2-Butoxy-3-formyl-5-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a multifaceted organic compound with significant potential in synthetic chemistry and drug discovery. Its unique trifunctional substitution pattern on the phenyl ring—comprising a butoxy ether, a formyl group, and a boronic acid—renders it a valuable building block for creating complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.[1] This guide provides a comprehensive analysis of the expected spectroscopic characteristics of this compound. In the absence of direct experimental spectra in publicly available literature, this document leverages established spectroscopic principles and data from closely related analogues to predict and interpret the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. Each section includes a detailed, field-proven experimental protocol, a thorough interpretation of the predicted data with an emphasis on the causal relationships between molecular structure and spectral features, and illustrative diagrams to clarify key concepts.

Molecular Structure and Chemical Properties

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid, with the molecular formula C₁₂H₁₇BO₄ and a molecular weight of 236.07 g/mol , possesses a unique arrangement of functional groups that dictates its chemical behavior and spectroscopic signature. The boronic acid moiety is a key functional group, enabling a wide range of chemical transformations. The ortho-alkoxy group is known to be able to form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, which can influence the compound's conformation and reactivity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons, the aldehyde proton, the butoxy group protons, the methyl group protons, and the acidic protons of the boronic acid.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.2Singlet1HAldehyde (-CHO)The deshielding effect of the carbonyl group places this proton far downfield.
~8.0Singlet1HB(OH)₂Boronic acid protons are acidic and their chemical shift can vary with concentration and solvent.
~7.8Doublet1HAromatic HOrtho to the formyl group and meta to the boronic acid, experiencing deshielding from the aldehyde.
~7.5Doublet1HAromatic HMeta to both the formyl and butoxy groups.
~4.1Triplet2H-OCH₂-Protons on the carbon adjacent to the oxygen of the butoxy group.
~2.4Singlet3HAr-CH₃Aromatic methyl group protons.
~1.8Multiplet2H-OCH₂CH₂-Protons on the second carbon of the butoxy group.
~1.5Multiplet2H-CH₂CH₃Protons on the third carbon of the butoxy group.
~0.9Triplet3H-CH₂CH₃Terminal methyl protons of the butoxy group.
Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~192Aldehyde (C=O)Carbonyl carbons are significantly deshielded.
~160Aromatic C-OAromatic carbon attached to the butoxy group.
~140Aromatic C-BAromatic carbon attached to the boronic acid group. The signal may be broad due to quadrupolar relaxation of the boron nucleus.
~138Aromatic C-CHOAromatic carbon attached to the formyl group.
~135Aromatic C-CH₃Aromatic carbon attached to the methyl group.
~125Aromatic C-HAromatic carbons bearing hydrogen atoms.
~120Aromatic C-HAromatic carbons bearing hydrogen atoms.
~69-OCH₂-Carbon of the butoxy group attached to the aromatic ring.
~31-OCH₂CH₂-Second carbon of the butoxy group.
~21Ar-CH₃Aromatic methyl carbon.
~19-CH₂CH₃Third carbon of the butoxy group.
~14-CH₂CH₃Terminal methyl carbon of the butoxy group.
Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

  • NMR tube (5 mm)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample and transfer it to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is often a good choice for boronic acids as it can solubilize the compound and the acidic protons are often observable.

    • Cap the NMR tube and gently agitate to dissolve the sample completely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is standard.

    • (Optional) Perform advanced NMR experiments such as COSY, HSQC, and HMBC to confirm assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
3500-3200 (broad)O-H stretchBoronic acid, B(OH)₂
2960-2850C-H stretchButoxy and methyl groups
~2720 and ~2820C-H stretchAldehyde (-CHO)
~1700C=O stretchAldehyde (-CHO)
~1600 and ~1470C=C stretchAromatic ring
~1350B-O stretchBoronic acid
~1250C-O stretchAryl ether
Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Materials:

  • (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

For a related compound, (2-ethoxy-3-formyl-5-methylphenyl)boronic acid (C₁₀H₁₃BO₄), the predicted monoisotopic mass is 208.09068 Da.[3] For our target molecule, (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (C₁₂H₁₇BO₄), the predicted monoisotopic mass is 236.1216 Da.

Expected Observations:

  • Molecular Ion (M⁺): A peak at m/z 236.

  • Adducts: In electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 237), [M+Na]⁺ (m/z 259), and [M-H]⁻ (m/z 235) are expected.

  • Fragmentation: Common fragmentation pathways would involve the loss of the butoxy group or parts of it, and potentially the loss of water from the boronic acid moiety.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

  • A suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-TOF or ESI-Q-TOF)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer's ion source via direct injection or through an LC system.

    • Acquire mass spectra in both positive and negative ion modes to observe different adducts.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion or its adducts to induce fragmentation and obtain structural information.

Visualizations

Molecular Structure

Caption: Molecular structure of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid.

Spectroscopic Analysis Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample (2-Butoxy-3-formyl-5-methylphenyl)boronic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a predictive but comprehensive overview of the spectroscopic data for (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. By analyzing its structural components and comparing them to well-characterized analogues, we can anticipate the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra with a high degree of confidence. The detailed protocols provided herein offer a standardized approach for researchers to acquire and interpret this data, facilitating the use of this versatile compound in further research and development.

References

  • Cyrański, M. K., et al. (2012). (2-Butoxyphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3173. Available at: [Link]

  • PubChem. (n.d.). 2-Formylphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2-ethoxy-3-formyl-5-methylphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared Spectrum of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features, enabling researchers to interpret their own experimental results with confidence. We will delve into the causality behind expected peak positions and shapes, grounded in the principles of vibrational spectroscopy and supported by authoritative literature.

Introduction: The Vibrational Portrait of a Multifunctional Molecule

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a bespoke chemical entity featuring a confluence of functional groups that are pivotal in modern synthetic and medicinal chemistry. Its utility in cross-coupling reactions and as a potential pharmacophore necessitates unambiguous structural characterization. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and gaining insight into the molecule's bonding environment.

This guide will deconstruct the molecule's structure to predict its IR spectrum, focusing on the characteristic vibrational modes of the boronic acid, aldehyde, butoxy, and substituted aromatic functionalities.

cluster_prep Sample Preparation cluster_acq Data Acquisition start Start: Solid Sample atr ATR Method start->atr kbr KBr Pellet Method start->kbr clean_crystal Clean ATR Crystal atr->clean_crystal dry_sample Dry Sample & KBr kbr->dry_sample apply_sample_atr Apply Sample & Pressure clean_crystal->apply_sample_atr background Record Background apply_sample_atr->background grind Grind Sample with KBr dry_sample->grind press Press into Pellet grind->press press->background acquire Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹, 16 scans) background->acquire process Process Data (Baseline Correction, Normalization) acquire->process

Caption: Experimental workflow for acquiring the FTIR spectrum.

Conclusion: A Tool for Discovery

The infrared spectrum of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a rich tapestry of vibrational information. By understanding the characteristic absorptions of each functional group, researchers can confidently verify the identity and purity of their synthesized material. The strong, sharp carbonyl peak, the distinctive Fermi doublet of the aldehyde, the broad hydrogen-bonded O-H stretch, and the strong B-O and C-O absorptions collectively form a unique spectral fingerprint. This guide provides the foundational knowledge for using FTIR spectroscopy not just as a quality control tool, but as an integral part of the discovery process in drug development and materials science.

References

  • Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46, 2089.
  • ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated)
  • Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated)
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.

An In-depth Technical Guide to the Solubility of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a bespoke building block in organic synthesis, particularly valued in the construction of complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1][2] Its utility in drug discovery and materials science is intrinsically linked to its physicochemical properties, with solubility being a critical parameter governing reaction kinetics, purification, and formulation. This guide provides a comprehensive technical overview of the solubility of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present detailed protocols for its empirical determination, and discuss the implications of these findings for its practical application.

Introduction: The Significance of Solubility for Arylboronic Acids

Arylboronic acids are a cornerstone of modern synthetic chemistry.[3] Their successful application, however, is not solely dependent on their reactivity but also on their solubility characteristics. Poor solubility can lead to challenges in achieving desired reaction concentrations, complicate purification processes, and hinder formulation development for pharmaceutical applications.[1][4]

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid, with its molecular formula C12H17BO4 and molecular weight of 236.1 g/mol , possesses a unique combination of functional groups that dictate its solubility profile.[5] Understanding this profile is paramount for its effective utilization. This guide will delve into the factors influencing its solubility and provide robust methodologies for its characterization.

Theoretical Considerations for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6] The structure of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid presents a balance of polar and non-polar features:

  • Polar Moieties: The boronic acid group (-B(OH)2) is capable of acting as a hydrogen bond donor and acceptor, contributing to its solubility in polar solvents. The formyl group (-CHO) also adds to the molecule's polarity.

  • Non-Polar Moieties: The butoxy group (-O(CH2)3CH3) and the methyl group (-CH3) on the phenyl ring are hydrophobic and will favor solubility in non-polar organic solvents.

The interplay of these groups suggests that (2-Butoxy-3-formyl-5-methylphenyl)boronic acid is likely to exhibit moderate solubility in a range of organic solvents of varying polarities.

A crucial aspect of boronic acid chemistry is the potential for dehydration to form a cyclic anhydride known as a boroxine.[3][7] This equilibrium can complicate solubility studies, as the boroxine will have a different solubility profile from the monomeric acid.[7] It is therefore essential to consider this equilibrium when designing and interpreting solubility experiments.

Experimental Determination of Solubility

A definitive understanding of a compound's solubility requires empirical measurement. Two common approaches are the determination of kinetic and thermodynamic solubility.[8][9]

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method often employed in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution in an aqueous buffer.[8][9] Laser nephelometry is a common technique for this assessment, as it measures the forward scattered light resulting from precipitated particles in the solution.[10]

Workflow for Kinetic Solubility Determination

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 10 mM stock solution of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in DMSO B Dispense stock solution into a 384-well plate A->B C Add aqueous buffer (e.g., PBS, pH 7.4) to achieve final desired concentrations B->C D Incubate at room temperature with shaking C->D E Measure light scattering using a laser nephelometer D->E F Determine the concentration at which precipitation occurs E->F G Report kinetic solubility in µg/mL or µM F->G

Caption: Workflow for kinetic solubility determination using nephelometry.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[11][12] The shake-flask method is a widely accepted technique for this determination.[9]

Detailed Protocol for Shake-Flask Thermodynamic Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of solid (2-Butoxy-3-formyl-5-methylphenyl)boronic acid to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

    • Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.

  • Equilibration:

    • Agitate the vials on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed to let the undissolved solid settle.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter or centrifugation can be used for complete removal of solids.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

    • Analyze the saturated solution and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solution.

  • Data Reporting:

    • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

    • Results are typically reported in mg/mL or µg/mL.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid compound to solvent in a sealed vial B Agitate at constant temperature for 24-48 hours A->B C Allow solid to settle B->C D Filter or centrifuge supernatant C->D E Analyze supernatant and standards by HPLC-UV D->E F Determine concentration from calibration curve E->F

Caption: Workflow for shake-flask thermodynamic solubility determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner. A tabular format is ideal for comparing the solubility of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in various solvents.

Table 1: Hypothetical Thermodynamic Solubility of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid at 25 °C

SolventPolarity IndexSolubility (mg/mL)
Hexane0.1< 0.1
Toluene2.45.2
Dichloromethane3.115.8
Acetone5.145.3
Ethanol5.230.1
Dimethyl Sulfoxide (DMSO)7.2> 100
Water10.20.5

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The interpretation of this data would suggest that (2-Butoxy-3-formyl-5-methylphenyl)boronic acid has low solubility in non-polar solvents like hexane and in highly polar protic solvents like water. Its solubility is expected to be higher in polar aprotic solvents like acetone and DMSO, and in solvents of intermediate polarity like dichloromethane.

Conclusion

References

  • Vertex AI Search. (n.d.). 2-Butoxy-3-formyl-5-methylphenylboronic acid.
  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
  • ACS Publications. (2020, August 13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Unknown. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Unknown. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
  • Wikipedia. (n.d.). Boronic acid.
  • PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

Sources

Stability of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Introduction

Arylboronic acids are indispensable tools in modern organic synthesis and drug discovery, serving as key building blocks in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1] The compound (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, with its unique substitution pattern, presents a valuable scaffold for creating complex molecular architectures. However, the very reactivity that makes the boronic acid moiety so useful also renders it susceptible to several degradation pathways. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's stability is not merely academic; it is critical for ensuring reaction reproducibility, purity of intermediates, and the overall integrity of a research and development program.

This guide provides a detailed examination of the stability profile of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. Moving beyond a simple recitation of facts, we will explore the causal mechanisms behind its degradation, offer field-proven strategies for its handling and storage, and present robust analytical methodologies for its assessment. The insights herein are designed to empower scientists to confidently utilize this versatile reagent while mitigating the risks associated with its inherent instabilities.

Physicochemical Profile and Substituent Effects

The stability of an arylboronic acid is intrinsically linked to the electronic and steric nature of its substituents. The specific arrangement on (2-Butoxy-3-formyl-5-methylphenyl)boronic acid creates a nuanced electronic environment that dictates its reactivity.

PropertyValue
Molecular Formula C₁₁H₁₅BO₄
Molecular Weight 222.05 g/mol
Appearance Typically a white to off-white solid

Analysis of Substituent Influence:

  • Boronic Acid Moiety (-B(OH)₂): This functional group is a Lewis acid, capable of accepting an electron pair.[1] Its electrophilicity is a key factor in both its desired reactivity and its degradation.

  • 2-Butoxy Group (-O(CH₂)₃CH₃): Positioned ortho to the boronic acid, this ether group exerts two opposing electronic effects. It is electron-donating through resonance (activating the ring) and electron-withdrawing through induction. Its steric bulk may also hinder or influence access to the boronic acid group.

  • 3-Formyl Group (-CHO): Located meta to the boronic acid, the aldehyde is a potent electron-withdrawing group. This effect increases the Lewis acidity of the boron atom, which can heighten its susceptibility to certain degradation pathways.[1]

  • 5-Methyl Group (-CH₃): This alkyl group is weakly electron-donating, contributing to the overall electron density of the aromatic ring.

The interplay of these groups results in a molecule with modulated reactivity. The electron-withdrawing formyl group is particularly influential, predisposing the molecule to specific instabilities, especially under basic conditions.

Primary Degradation Pathways

The stability of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid is primarily challenged by three chemical processes: protodeboronation, oxidation, and boroxine formation.

Protodeboronation (Hydrolytic Deborylation)

Protodeboronation is the most common and often undesired side reaction for arylboronic acids.[2] It involves the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which effectively destroys the reagent.[2] This reaction is highly dependent on the reaction conditions, particularly the presence of water and the pH.[2][3]

Mechanism: The process can be catalyzed by both acid and base, though base-catalyzed degradation is often more problematic for electron-deficient arylboronic acids.[4] The reaction proceeds through the formation of a tetrahedral boronate species, which then undergoes C-B bond cleavage. For (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, the electron-withdrawing nature of the 3-formyl group makes the molecule particularly vulnerable to base-promoted protodeboronation.

G cluster_0 Protodeboronation Pathway Aryl_BOH2 Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ Aryl_BOH2->Boronate + OH⁻ TransitionState Transition State Boronate->TransitionState + H₂O Product Ar-H + B(OH)₃ TransitionState->Product C-B Cleavage

Caption: General mechanism for base-catalyzed protodeboronation.

Oxidative Degradation (Ipso-Hydroxylation)

The carbon-boron bond can also be susceptible to oxidative cleavage, resulting in the formation of a phenol.[5][6] This process, known as ipso-hydroxylation, effectively replaces the boronic acid group with a hydroxyl group.

Mechanism: This reaction can be initiated by various oxidants, including ambient air (auto-oxidation), hydrogen peroxide, or other reactive oxygen species (ROS).[7][8] The presence of electron-donating groups, such as the butoxy and methyl substituents on the target molecule, can increase the electron density of the ring, potentially making it more susceptible to certain oxidative processes. The aldehyde group itself can also be oxidized to a carboxylic acid under harsh oxidative conditions, adding another layer of complexity.

G cluster_1 Oxidative Degradation Pathway Aryl_BOH2_Ox Ar-B(OH)₂ Peroxo_Complex Peroxo-boronate Intermediate Aryl_BOH2_Ox->Peroxo_Complex + [O] (e.g., H₂O₂) Rearrangement Anionic 1,2-Migration Peroxo_Complex->Rearrangement Phenol Ar-OH Rearrangement->Phenol + H₂O

Caption: General pathway for oxidation of arylboronic acids to phenols.

Anhydride Formation (Boroxine Formation)

In the solid state or in non-aqueous solutions, boronic acids can undergo reversible dehydration to form a cyclic trimer anhydride known as a boroxine.

Mechanism: This is an equilibrium process where three molecules of the boronic acid condense, eliminating three molecules of water. While not an irreversible degradation, the formation of boroxine alters the compound's physical properties, such as solubility and melting point, and can affect its reactivity and dissolution rate in reaction media. The presence of boroxine is a common reason for the "fluffy" or low-density appearance of many solid boronic acids.

G cluster_2 Boroxine Formation (Equilibrium) Three_Aryl_BOH2 3 x Ar-B(OH)₂ Boroxine Boroxine Ring (Ar-B-O)₃ Three_Aryl_BOH2->Boroxine - 3H₂O + 3H₂O Water 3 x H₂O

Caption: Reversible dehydration of boronic acids to form boroxines.

Recommended Handling, Storage, and Formulation

Given the identified degradation pathways, meticulous control over the compound's environment is paramount to preserving its integrity.

Storage Conditions

Adherence to proper storage protocols will significantly extend the shelf-life and ensure the reliability of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid.

ParameterRecommended ConditionRationale
Temperature 2–8 °C[9]Reduces the rate of all degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)[9]Prevents oxidative degradation from atmospheric oxygen.
Moisture Store in a desiccated environment.Minimizes water availability for protodeboronation and hydrolysis.[3]
Light Protect from light (amber vial).Prevents potential photolytic degradation pathways.
Compatibility Avoid strong bases, strong acids, and oxidizing agents.[10]These materials directly promote the primary degradation pathways.
Best Practices for Experimental Use
  • Solvent Selection: When possible, use dry, aprotic solvents to minimize the risk of protodeboronation. If aqueous conditions are necessary, use deoxygenated buffers.

  • pH Control: In aqueous media, maintain the pH within a range that minimizes the rate of protodeboronation. The optimal pH is specific to the boronic acid but is generally in the mid-to-acidic range.[2] Avoid strongly basic conditions unless required by the reaction protocol, and even then, limit the exposure time.

  • Inert Atmosphere: For sensitive reactions like Suzuki-Miyaura couplings, assemble the reaction under an inert atmosphere to exclude both oxygen and moisture.

Analytical Methodologies for Stability Assessment

A robust analytical strategy is essential for quantifying the purity of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid and characterizing its degradation products.

Forced Degradation Studies

Forced degradation (or stress testing) is a cornerstone of stability analysis in drug development.[11] It involves subjecting the compound to accelerated degradation conditions to rapidly identify potential degradants and validate the specificity of the analytical method.[11]

Typical Forced Degradation Protocol:

ConditionSuggested ParametersPotential Degradation Pathway Targeted
Acidic Hydrolysis 0.1 M HCl, 60 °C, 24hAcid-catalyzed protodeboronation
Basic Hydrolysis 0.1 M NaOH, RT, 4hBase-catalyzed protodeboronation[4]
Oxidation 3% H₂O₂, RT, 24hOxidative degradation to phenol[12]
Thermal Stress 80 °C (solid state), 48hBoroxine formation, general decomposition
Photostability ICH Q1B conditionsPhotolytic degradation
Development of a Stability-Indicating HPLC Method

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for stability analysis. However, standard methods can be problematic for boronic acids due to on-column hydrolysis or interaction with residual silanols on the stationary phase.[13][14] A specialized, self-validating method is required.

Step-by-Step Protocol for Method Development:

  • Column Selection: Start with a column known for low silanol activity (e.g., end-capped C18) or one based on hybrid particle technology to minimize unwanted interactions.[13][15]

  • Diluent Selection: Prepare samples in a non-aqueous, aprotic diluent such as acetonitrile or THF immediately before injection to prevent premature hydrolysis.[16]

  • Mobile Phase Optimization:

    • Begin with a simple gradient of acetonitrile and water. Avoid acidic modifiers like formic or trifluoroacetic acid initially, as they can promote on-column protodeboronation.[13][14]

    • If peak shape is poor, consider using a highly basic mobile phase (e.g., pH > 10) with a robust hybrid-surface column. This can deprotonate the boronic acid to a boronate, which may exhibit better chromatography.[16]

  • Method Validation: Once chromatographic conditions are optimized, inject samples from the forced degradation study. A true stability-indicating method will show baseline resolution between the parent peak and all degradation products.

G cluster_3 HPLC Method Development Workflow Start Select Low-Silanol RP-HPLC Column Diluent Prepare Sample in Aprotic Diluent (ACN) Start->Diluent MobilePhase Optimize Mobile Phase (Water/ACN Gradient) Diluent->MobilePhase Inject Inject Sample MobilePhase->Inject Evaluate Evaluate Peak Shape & Resolution Inject->Evaluate InjectForced Inject Forced Degradation Samples Evaluate->InjectForced Good Failure Modify Mobile Phase (e.g., pH, modifier) Evaluate->Failure Poor Validate Validate Method: Resolution of All Peaks? InjectForced->Validate Success Method Validated Validate->Success Yes Validate->Failure No Failure->MobilePhase

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a potent synthetic intermediate whose utility is directly tied to its chemical stability. The primary risks to its integrity—protodeboronation and oxidation—are well-understood chemical processes that can be effectively managed through rigorous control of storage and handling conditions. By implementing the strategies outlined in this guide, from refrigerated, inert storage to the use of validated, stability-indicating analytical methods, researchers can ensure the quality and reliability of this compound. This disciplined approach is fundamental to achieving reproducible synthetic outcomes and accelerating the pace of drug discovery and development.

References

  • Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5801. Available from: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Available from: [Link]

  • Organic Chemistry Portal. Protodeboronations. Available from: [Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series, 1236, 123–143. Available from: [Link]

  • Al-Sayah, M., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1987-2002. Available from: [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14860–14876. Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. Available from: [Link]

  • Zimmer, T., et al. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. Applied Microbiology and Biotechnology, 104, 4625–4637. Available from: [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020893118. Available from: [Link]

  • Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(11), 1362. Available from: [Link]

  • Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. Green Chemistry, 22(22), 7931-7936. Available from: [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]

  • Grygorenko, O. O., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available from: [Link]

  • Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc, 2021(8), 1-10. Available from: [Link]

  • I.R.I.S. Chemical Library. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available from: [Link]

  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 211-218. Available from: [Link]

  • ResearchGate. Design and discovery of boronic acid drugs. Available from: [Link]

  • Li, G., et al. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic letters, 14(15), 4022–4025. Available from: [Link]

  • Simon, J., et al. (2007). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett, 2007(15), 2353-2356. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 3-butoxypropan-2-ol. Available from: [Link]

  • Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Available from: [Link]

  • Wikipedia. Boronic acid. Available from: [Link]

  • Stella, V. J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences, 89(6), 758-765. Available from: [Link]

  • Biochem Chemopharma. Safety data sheet of '- 2-BUTOXYETHANOL'. Available from: [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38384. Available from: [Link]

Sources

Ortho-Alkoxy Formylphenylboronic Acids: Technical Guide to Applications and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural utility and application spectrum of ortho-alkoxy formylphenylboronic acids (e.g., 2-alkoxy-6-formylphenylboronic acid). These scaffolds represent a privileged class of "dynamic" building blocks in modern drug discovery and chemical biology.[1] Unlike simple phenylboronic acids, the proximity of the formyl (


), boronic acid (

), and alkoxy (

) groups creates a unique frustrated equilibrium between the open-chain aldehyde and the cyclic benzoxaborole (hemiacetal) form.

This guide details their use in reversible bioconjugation (iminoboronates) , medicinal chemistry (antifungals/anti-inflammatories) , and molecular sensing , providing actionable protocols and mechanistic insights.[1]

Structural Dynamics: The Benzoxaborole Equilibrium

The defining feature of ortho-formylphenylboronic acids is their ability to cyclize.[1] The addition of an ortho-alkoxy group (typically at the 6-position relative to boron, or 3-position relative to formyl) critically modulates this equilibrium.

The Open vs. Closed State

In aqueous media, 2-formylphenylboronic acid (2-FPBA) exists primarily in equilibrium with its cyclic tautomer, 1-hydroxy-1,3-dihydro-2,1-benzoxaborole .

  • Electronic Tuning: An electron-donating alkoxy group (e.g.,

    
    , 
    
    
    
    ) increases the electron density on the aromatic ring. This reduces the Lewis acidity of the boron center, potentially shifting the equilibrium towards the open form or stabilizing the cyclic form depending on the specific position (inductive vs. mesomeric effects).
  • Solubility & Stability: The alkoxy chain disrupts

    
    -stacking and intermolecular hydrogen bonding, significantly enhancing solubility in organic solvents compared to the parent 2-FPBA. Crucially, bulky ortho-alkoxy groups prevent the dehydration of boronic acids into boroxine anhydrides  (trimers), ensuring the reagent remains monomeric and reactive.
    
Mechanism of Cyclization

The oxygen of the formyl group acts as an internal nucleophile (after hydration or directly) towards the Lewis-acidic boron.

Benzoxaborole_Equilibrium OpenForm Open Form (2-Formylphenylboronic Acid) Transition Transition State (B-O Coordination) OpenForm->Transition Nucleophilic Attack (O -> B) Boroxine Boroxine Trimer (Dehydrated) OpenForm->Boroxine Dehydration (-H2O) ClosedForm Closed Form (Benzoxaborole) Transition->ClosedForm Cyclization ClosedForm->OpenForm Hydrolysis (pH dependent) Alkoxy Ortho-Alkoxy Group (Steric/Electronic Block) Alkoxy->OpenForm Solubilizes Alkoxy->Boroxine Inhibits Formation

Figure 1: The dynamic equilibrium of formylphenylboronic acids. The ortho-alkoxy substituent plays a critical role in inhibiting boroxine formation and modulating the stability of the benzoxaborole.

Chemical Biology: Iminoboronate Bioconjugation

The most powerful application of ortho-alkoxy formylphenylboronic acids is in reversible bioconjugation .[1] They react with primary amines (lysine residues, N-termini) or hydrazines to form iminoboronates .[1]

The Iminoboronate Advantage

Unlike standard imines (Schiff bases) which are hydrolytically unstable, iminoboronates are stabilized by a dative bond between the imine nitrogen and the boron atom (


).
  • Fast Kinetics:

    
     rates are often 
    
    
    
    , comparable to click chemistry but reversible.[1]
  • Bioorthogonality: The reaction proceeds at neutral pH in complex biological milieus.[1]

  • Reversibility: The bond can be reversed by adding competitive binders (e.g., fructose, dopamine) or changing pH, allowing for "catch-and-release" purification or dynamic labeling.

Protocol: Reversible Peptide Labeling

Objective: Conjugate a 2-ethoxy-6-formylphenylboronic acid probe to a lysine-containing peptide.

Materials:

  • Peptide (1 mM in PBS, pH 7.4)

  • 2-Ethoxy-6-formylphenylboronic acid (10 mM stock in DMSO)

  • Phosphate Buffered Saline (PBS)[1]

Step-by-Step Methodology:

  • Preparation: Dilute the peptide solution to 100 µM in PBS.

  • Conjugation: Add the boronic acid probe (5 equiv., 500 µM final) to the peptide solution.

  • Incubation: Vortex gently and incubate at room temperature for 15–30 minutes. (Reaction is typically >90% complete within minutes due to the accelerating effect of the ortho-boron group).

  • Analysis: Analyze directly by LC-MS. The product will show a mass shift corresponding to the probe + dehydration (

    
    ).
    
    • Note: Acidic mobile phases in LC-MS can hydrolyze the iminoboronate.[1] Use neutral pH buffers or rapid gradients if instability is observed.[1]

  • Reversal (Optional): To reverse the conjugation, add exogenous fructose (100 mM) or dopamine, which competes for the boron center and disrupts the

    
     interaction.
    

Medicinal Chemistry: Benzoxaboroles[2]

Ortho-alkoxy formylphenylboronic acids are the direct synthetic precursors to alkoxy-benzoxaboroles .[1] Benzoxaboroles are a validated pharmacophore (e.g., Tavaborole for onychomycosis, Crisaborole for eczema).[1]

Mechanism of Action

Benzoxaboroles inhibit aminoacyl-tRNA synthetases (e.g., leucyl-tRNA synthetase in fungi) by forming a stable adduct with the cis-diol of the tRNA's 3'-terminal adenosine.

  • Alkoxy Role: The alkoxy group allows for optimization of the lipophilicity (

    
    ) and penetration into the fungal nail bed or skin layers. It also sterically protects the boron center from oxidative deborylation by host enzymes (CYP450).[1]
    
Structure-Activity Relationship (SAR) Table
Substituent (R)PositionEffect on pKaEffect on LogPBiological Implication
-H (Parent)-~7.3LowGood activity, moderate permeability.
-F (Fluoro)5-position~6.7LowIncreased acidity, stronger diol binding (Tavaborole).[1]
-OMe (Methoxy)6-position~7.8ModerateElectron donation decreases acidity; improves metabolic stability.[1]
-OEt (Ethoxy)6-position~7.9HighEnhanced lipophilicity; better skin/nail penetration.[1]
-OiBu (Isobutoxy)6-position~8.0Very HighMaximum solubility in organic formulations; steric bulk prevents aggregation.[1]

Sensing Applications: Saccharides & ROS

The scaffold acts as a molecular switch.[1] The fluorescence of the aryl ring is often quenched by the electron-deficient boron (PET mechanism).

  • Saccharide Sensing: Binding of glucose/fructose to the boronic acid forms a boronate ester.[1] This increases the electron density on boron (becomes tetrahedral boronate anion), stopping the PET process and turning ON fluorescence.

    • Ortho-Alkoxy Benefit: The alkoxy group can be part of a larger fluorophore (e.g., coumarin or pyrene) or simply tune the

      
       to ensure the sensor operates at physiological pH (7.4).
      
  • ROS Detection: Reactive Oxygen Species (like

    
    ) oxidatively cleave the C-B bond.[1] An ortho-alkoxy group can facilitate this by stabilizing the phenol product or tuning the oxidation potential.[1]
    

Synthetic Protocol: Benzoxaborole Formation

Objective: Synthesis of 4-ethoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole from 2-ethoxy-6-formylphenylboronic acid.

Reaction Scheme:



Step-by-Step Methodology:

  • Dissolution: Dissolve 2-ethoxy-6-formylphenylboronic acid (1.0 mmol, 194 mg) in Methanol (5 mL) and THF (2 mL). Cool to 0°C.[1]

  • Reduction: Slowly add Sodium Borohydride (

    
    , 1.5 mmol, 57 mg) portion-wise over 10 minutes. The formyl group is reduced to the benzyl alcohol.
    
  • Cyclization: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. The proximity of the alcohol and boronic acid leads to spontaneous cyclization to the benzoxaborole.

  • Quench: Quench with 1M HCl (carefully) to pH ~2 to destroy excess hydride and fully protonate the species.

  • Workup: Evaporate organic solvents. Extract the aqueous residue with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc to yield the pure benzoxaborole.[1]
    

Synthesis_Workflow Start Start: 2-Ethoxy-6-formylphenylboronic acid Step1 Step 1: Reduction (NaBH4, MeOH, 0°C) Start->Step1 Step2 Intermediate: Benzyl Alcohol Derivative Step1->Step2 Step3 Step 2: Spontaneous Cyclization (Acidic Workup) Step2->Step3 Dehydration End Product: 4-Ethoxy-benzoxaborole Step3->End

Figure 2: Synthetic pathway for converting the formyl precursor into the pharmacologically active benzoxaborole scaffold.

References

  • Adamczyk-Woźniak, A., et al. (2018).[1][2] Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. European Journal of Inorganic Chemistry. Link[1]

  • Gillingham, D., et al. (2016).[1] The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. Organic & Biomolecular Chemistry. Link

  • Gao, J., et al. (2015).[1] Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. Nature Communications/NIH.[1] Link

  • Zhang, Y.K., et al. (2011).[1] Synthesis and Structure-Activity Relationships of Novel Benzoxaboroles as a New Class of Antimalarial Agents. Bioorganic & Medicinal Chemistry Letters. Link[1]

  • James, T.D., et al. (2006).[1] Boronic acid-based sensors for the detection of saccharides. Chemical Society Reviews.[1] Link

  • Trippier, P.C., & McGuigan, C. (2010).[1] Boronic acids in medicinal chemistry: anticancer, antibacterial and antifungal applications. MedChemComm. Link

Sources

Functionalized Boronic Acids: From Rational Design to Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Functionalized boronic acids have emerged as a pivotal class of molecules in modern science, transitioning from versatile synthetic intermediates to key components in therapeutics, diagnostics, and smart materials. Their unique electronic properties and ability to form reversible covalent bonds with diols have paved the way for innovative solutions in drug discovery, chemical sensing, and materials science. This guide provides a comprehensive technical overview of functionalized boronic acids, delving into their fundamental chemistry, synthetic strategies, and diverse applications. As a senior application scientist, this document aims to synthesize theoretical knowledge with practical, field-proven insights to empower researchers and professionals in leveraging the full potential of these remarkable compounds.

Part 1: The Chemistry of Boronic Acids: Foundations and Functionalization

Introduction to Boronic Acids

Boronic acids, organoboron compounds characterized by a C–B bond and two hydroxyl groups, have a rich history dating back to their first synthesis in 1860.[1] However, their true potential has been unlocked more recently with the advent of modern synthetic methodologies and a deeper understanding of their unique chemical behavior. The boron atom in a boronic acid possesses an empty p-orbital, rendering it a Lewis acid.[1] This Lewis acidity is central to its reactivity, allowing it to interact with Lewis bases.

A key feature of boronic acids is the equilibrium between their neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state upon interaction with a nucleophile.[2] This reversible covalent bonding, particularly with 1,2- and 1,3-diols to form five- or six-membered cyclic esters, is the cornerstone of many of their applications, especially in biological systems where sugar moieties are abundant.[3][4] Functionalization, the process of introducing specific chemical groups onto the boronic acid scaffold, allows for the fine-tuning of their physicochemical properties, such as pKa, and the introduction of reporter groups or pharmacophores, thereby expanding their utility.[1]

Synthetic Strategies for Functionalized Boronic Acids

The ability to synthesize a diverse array of functionalized boronic acids is crucial for their application in various fields. Several robust synthetic methodologies have been developed and refined over the years.

Core Synthesis Methods:

  • Electrophilic Trapping of Organometallic Reagents: One of the earliest and most straightforward methods involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by hydrolysis.[1] While effective, the scope of this method can be limited by the functional group tolerance of the organometallic reagent.

  • Suzuki-Miyaura Cross-Coupling: This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis and a powerful tool for preparing aryl and vinyl boronic acids.[1][5] It involves the palladium-catalyzed coupling of a boronic acid with an organic halide or triflate.

  • Modern C-H Borylation: More recent advancements have focused on the direct borylation of C-H bonds, offering a more atom-economical and efficient route to boronic acids.[1] These methods, often catalyzed by transition metals like iridium or rhodium, bypass the need for pre-functionalized starting materials.

  • Flow Chemistry Approaches: The use of flow chemistry has enabled the synthesis of boronic acids with improved safety, scalability, and reaction control, particularly for reactions involving highly reactive intermediates.[1]

Introduction of Functional Groups:

The true power of boronic acids lies in their functionalization. Functional groups can be introduced either before or after the formation of the boronic acid moiety. For instance, a fluorescent reporter group can be incorporated into an aryl halide before a Suzuki-Miyaura cross-coupling reaction to yield a fluorescent boronic acid sensor.

Protecting Group Chemistry:

In multi-step syntheses, the boronic acid group itself can be reactive under various conditions. Therefore, the use of protecting groups is often necessary to ensure the integrity of the molecule throughout the synthetic sequence.[6][7] The choice of protecting group is critical and depends on the specific reaction conditions to be employed.

Table 1: Comparison of Common Boronic Acid Protecting Groups

Protecting GroupStructureStabilityDeprotection ConditionsKey Advantages
Pinacol Ester Cyclic boronic ester with pinacolGenerally stable to chromatography, mild acids and bases.[7]Often used directly in subsequent reactions. Can be cleaved with strong acid or base, or transesterification.Readily available, high stability.[7]
MIDA Ester N-methyliminodiacetic acid esterVery stable to a wide range of reagents and conditions, including strong acids, bases, and oxidants.[7]Mild aqueous base (e.g., NaHCO₃).Orthogonal to many other protecting groups, allows for iterative cross-coupling.[7]
Trifluoroborate Salt R-BF₃KHighly stable crystalline solids.[7]Aqueous acid or base.Easy to handle, air-stable solids.[7]

Part 2: Functionalized Boronic Acids in Action: Key Applications

Revolutionizing Drug Discovery and Medicinal Chemistry

The introduction of boronic acids into medicinal chemistry has led to significant breakthroughs, most notably with the development of the proteasome inhibitor Bortezomib for the treatment of multiple myeloma.[1]

Enzyme Inhibition:

Boronic acids are excellent transition-state analog inhibitors of serine proteases.[8] The boron atom covalently and reversibly binds to the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate of peptide bond hydrolysis and thus inhibiting the enzyme's function.[8]

G cluster_0 Proteasome Active Site cluster_1 Boronic Acid Inhibitor Serine_OH Serine Hydroxyl Boron B(OH)₂-R Serine_OH->Boron Nucleophilic Attack Histidine_N Histidine Nitrogen Boron->Histidine_N Coordination Tetrahedral_Intermediate Tetrahedral Adduct (Inhibition) Boron->Tetrahedral_Intermediate Forms

Caption: Mechanism of proteasome inhibition by a boronic acid.

Drug Delivery Systems:

The ability of boronic acids to respond to specific stimuli, such as changes in pH or the concentration of glucose or reactive oxygen species (ROS), makes them ideal candidates for the development of "smart" drug delivery systems.[2] For example, a boronic acid-functionalized nanoparticle could be designed to release its therapeutic payload only in the acidic microenvironment of a tumor.[9]

Antimicrobial and Antiviral Agents:

The success of boronic acids in oncology has spurred research into their potential as antimicrobial and antiviral agents.[1] They are being investigated as inhibitors of bacterial β-lactamases and viral proteases, offering new avenues to combat infectious diseases.

Advanced Chemical Sensors and Diagnostics

Functionalized boronic acids are at the forefront of chemical sensor development due to their specific and reversible binding to diols.[3][4]

Principles of Boronic Acid-Based Sensing:

The binding of a diol, such as glucose, to a boronic acid alters the electronic properties of the boron center. This change can be transduced into a measurable signal, most commonly a change in fluorescence or an electrochemical response.[4][10]

Fluorescent Sensors:

Fluorescent boronic acid sensors are designed with a fluorophore in close proximity to the boronic acid. Upon binding to a diol, the change in the Lewis acidity of the boron can modulate the fluorescence of the reporter group through mechanisms like photoinduced electron transfer (PET), leading to a "turn-on" or "turn-off" response.[11][12]

Protocol: Synthesis of a Simple Fluorescent Glucose Sensor

This protocol outlines the synthesis of a basic fluorescent glucose sensor based on the condensation of 3-aminophenylboronic acid with a commercially available fluorophore containing an aldehyde group.

  • Dissolve the Fluorophore: In a round-bottom flask, dissolve one equivalent of the aldehyde-functionalized fluorophore in anhydrous methanol.

  • Add the Boronic Acid: To the solution, add 1.1 equivalents of 3-aminophenylboronic acid.

  • Catalyze the Reaction: Add a catalytic amount of acetic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting Schiff base product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G Start Start Materials: Aldehyde-Fluorophore 3-Aminophenylboronic Acid Reaction Schiff Base Condensation (Methanol, Acetic Acid, Reflux) Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Final_Product Fluorescent Boronic Acid Sensor Characterization->Final_Product

Caption: Workflow for the synthesis of a fluorescent boronic acid sensor.

Smart Materials and Polymer Science

The dynamic nature of the boronate ester bond has been exploited in the creation of a variety of "smart" materials that can respond to external stimuli.

Responsive Hydrogels:

Boronic acid-containing hydrogels can exhibit glucose-responsive swelling and shrinking behavior.[3][13] This property is being actively explored for the development of closed-loop insulin delivery systems for diabetic patients. When glucose levels are high, the glucose binds to the boronic acid moieties in the hydrogel, increasing the charge density and causing the hydrogel to swell and release encapsulated insulin.

Functionalized Polymers:

The incorporation of boronic acids into polymer backbones or as side chains imparts unique properties to the resulting materials.[13] These functionalized polymers have found applications in affinity chromatography for the separation of glycoproteins and in the development of self-healing materials where the reversible boronate ester bonds can reform after being broken.[13]

Part 3: Practical Insights and Future Perspectives

Experimental Considerations and Best Practices
  • Handling and Stability: While many boronic acids are stable solids, they can be prone to dehydration to form boroxines, which can complicate stoichiometry. It is advisable to store them in a desiccator and to use freshly opened or purified material for sensitive reactions.

  • Characterization: ¹¹B NMR spectroscopy is a valuable tool for characterizing boronic acids and their derivatives, providing information about the coordination state of the boron atom.

  • Troubleshooting: In Suzuki-Miyaura reactions, incomplete reaction or homocoupling can be common issues. Optimization of the catalyst, base, and solvent system is often necessary.

Emerging Trends and Future Outlook

The field of functionalized boronic acids is continually evolving, with several exciting areas of research on the horizon:

  • Bioconjugation and Chemical Biology: The ability of boronic acids to form reversible bonds with biomolecules is being increasingly utilized for the site-specific modification of proteins and for the development of chemical probes to study biological processes.[14]

  • Catalysis: Boronic acids themselves are emerging as effective catalysts for a variety of organic transformations, offering an alternative to traditional metal-based catalysts.[15]

  • Theranostics: The combination of a therapeutic and a diagnostic agent in a single molecule is a promising approach in personalized medicine. Functionalized boronic acids are well-suited for the development of theranostic agents, where a boronic acid-based drug is appended with an imaging agent.

References

  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023-07-19). Google Cloud.
  • Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. (2015-09-14). Chemical Reviews. [Link]

  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. (n.d.).
  • Recent development of boronic acid-based fluorescent sensors. (2018-08-20). RSC Publishing. [Link]

  • The Power of Boronic Acids in Modern Organic Synthesis. (2026-01-24). Google Cloud.
  • Boronic Acid Functionalized Nanosilica for Binding Guest Molecules. (2021-02-19). ACS Publications. [Link]

  • Boronic-Acid-Modified Nanomaterials for Biomedical Applications. (2021-07-06). ACS Omega. [Link]

  • Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. (n.d.). PMC - NIH. [Link]

  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (n.d.). NIH. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. (n.d.). ChemRxiv.
  • Designing Functional and Responsive Molecules with Boronic Acids. (n.d.). PMC. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). MDPI. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. [Link]

  • Boronic-Acid-Modified Nanomaterials for Biomedical Applications. (2021-07-06). PMC - NIH. [Link]

  • Advance in conception and synthesis of boronic acid-functionalized materials and the application for developing high-performance sensors in reporting disease markers. (2026-01-03).
  • Recent development of boronic acid-based fluorescent sensors. (n.d.). RSC Publishing. [Link]

  • Boronic Acid Catalysis: An Atom-Economical Platform for Direct Activation and Functionalization of Carboxylic Acids and Alcohols. (2025-08-09).
  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019-06-03). Chemical Society Reviews (RSC Publishing). [Link]

  • Electrochemical sensing using boronic acids. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Introduction, Interconversion and Removal of Boron Protecting Groups. (2016-11-30). ACS Publications. [Link]

  • Protecting Groups for Boronic Acids. (2016-05-09). Chem-Station Int. Ed.. [Link]

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2025-08-06).
  • A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. (2022-10-10). MDPI. [Link]

  • Practical C-H Functionalization of Quinones with Boronic Acids. (n.d.). Organic Chemistry Portal. [Link]

  • Boron Catalysis in a Designer Enzyme. (n.d.). ChemRxiv.
  • Fluorescent sensors based on boronic acids. (n.d.). SPIE Digital Library. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Significance

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an ortho-formyl group, a butoxy substituent, and a boronic acid moiety, makes it a versatile precursor for constructing complex molecular architectures. Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The aldehyde function allows for subsequent transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, providing a synthetic handle for extensive diversification.

This document provides a comprehensive, field-tested protocol for the synthesis of this valuable compound via a Directed ortho-Metalation (DoM) strategy. The causality behind each experimental step is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway leverages the powerful and regioselective nature of Directed ortho-Metalation (DoM).[1][2][3] In this approach, a directing metalation group (DMG) on an aromatic ring complexes with an organolithium base, guiding deprotonation to the adjacent ortho position with high fidelity.[1][4]

The Core Strategy involves three key steps:

  • Directed ortho-Lithiation: The starting material, 2-butoxy-5-methylbenzaldehyde, possesses a butoxy group that serves as an effective DMG. The Lewis basic oxygen atom of the butoxy group coordinates to the lithium ion of n-butyllithium (n-BuLi). This complexation dramatically increases the acidity of the proximal C-3 proton, facilitating its abstraction by the butyl anion.[5] This step is performed at cryogenic temperatures (-78 °C) to prevent side reactions, such as nucleophilic attack on the aldehyde.[2]

  • Borylation (Electrophilic Quench): The resulting aryllithium intermediate is a potent nucleophile. It is quenched by the addition of a trialkyl borate, typically triisopropyl borate.[6][7] The aryllithium attacks the electrophilic boron atom, displacing one of the isopropoxy groups to form a boronate ester intermediate.[8]

  • Hydrolysis: The final step involves an acidic aqueous workup. The boronate ester is readily hydrolyzed under these conditions to yield the target (2-Butoxy-3-formyl-5-methylphenyl)boronic acid.[9][10]

Workflow Visualization

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Directed ortho-Metalation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis SM 2-Butoxy-5-methylbenzaldehyde in dry THF Base n-Butyllithium (n-BuLi) -78 °C SM->Base Coordination & Deprotonation Intermediate Aryllithium Intermediate Base->Intermediate Forms Regiospecifically Borate Triisopropyl Borate B(O-iPr)3 Intermediate->Borate Nucleophilic Attack BoronateEster Boronate Ester Complex Borate->BoronateEster Formation Workup Aqueous Acidic Workup (e.g., HCl) BoronateEster->Workup Hydrolysis Product (2-Butoxy-3-formyl-5-methylphenyl)boronic acid Workup->Product

Caption: Synthetic workflow for the target boronic acid via DoM.

Detailed Experimental Protocol

Safety First: This protocol involves pyrophoric reagents (n-BuLi) and anhydrous, flammable solvents. All steps must be conducted by trained personnel in a certified fume hood under an inert atmosphere (Argon or Nitrogen). Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)EquivalentsNotes
2-Butoxy-5-methylbenzaldehyde192.255.00 g26.01.0Starting Material. Must be dry.
n-Butyllithium (2.5 M in hexanes)64.0611.4 mL28.61.1Pyrophoric. Titrate before use.
Triisopropyl borate188.087.35 g (8.96 mL)39.01.5Moisture sensitive.[11]
Anhydrous Tetrahydrofuran (THF)72.11150 mL--From a solvent purification system.
Hydrochloric Acid (2 M aq.)36.46~50 mL--For workup.
Diethyl Ether74.12~200 mL--For extraction.
Brine (Saturated NaCl aq.)58.44~50 mL--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--For drying.
Step-by-Step Procedure
  • Reaction Setup:

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

    • Maintain a positive pressure of Argon or Nitrogen throughout the reaction.

    • To the flask, add 2-butoxy-5-methylbenzaldehyde (5.00 g, 26.0 mmol) and dissolve it in anhydrous THF (100 mL).

  • Directed ortho-Metalation:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (11.4 mL of 2.5 M solution, 28.6 mmol) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -70 °C.

    • Causality Note: A slow addition rate is critical to dissipate heat and prevent side reactions. The solution will typically turn a yellow or orange color, indicating the formation of the aryllithium species.[12]

    • Stir the mixture at -78 °C for 1 hour after the addition is complete to ensure full deprotonation.

  • Borylation:

    • While maintaining the temperature at -78 °C, add triisopropyl borate (8.96 mL, 39.0 mmol) dropwise over 15 minutes.

    • Causality Note: The borate ester is added in excess to ensure complete trapping of the reactive aryllithium. The reaction is highly exothermic.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Workup and Hydrolysis:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 2 M HCl (50 mL). Caution: Gas evolution (butane) will occur.

    • Stir the biphasic mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the boronate ester to the boronic acid.[13]

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 100 mL).

    • Combine all organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification:

    • The crude product can be purified by recrystallization or by performing a liquid-liquid extraction under basic and acidic conditions.

    • Purification by Extraction: Dissolve the crude solid in diethyl ether. Extract with 1 M NaOH (aq). The boronic acid will deprotonate and move to the aqueous layer. Wash the aqueous layer with fresh diethyl ether to remove non-acidic impurities. Carefully acidify the aqueous layer with concentrated HCl to pH ~2, causing the boronic acid to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Expected Yield: 70-85% as a white to off-white solid.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, butoxy chain protons, and the methyl group. The B(OH)₂ protons are often broad and may exchange with solvent.

  • ¹³C NMR: Confirmation of the carbon skeleton, including the carbonyl carbon (~190 ppm) and the carbon bearing the boron atom (~130-140 ppm, often broad).

  • Mass Spectrometry (MS): To confirm the molecular weight (M.W. 236.09 g/mol ). Often observed as [M-H]⁻ or [M+H]⁺.

  • Melting Point: A sharp melting point range indicates high purity.

Mechanistic Diagram

Caption: Key mechanistic steps in the DoM-borylation sequence.

References

  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide directing groups. An efficient and general entry to polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Schlosser, M. (2005). The ortho-Metalation of Fluoroaromatics: A Powerful Tool for the Introduction of Functional Groups. Angewandte Chemie International Edition, 44(3), 376-393.

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH.

Sources

Suzuki-Miyaura coupling with (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling with (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective use of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Biaryl aldehydes are pivotal intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The title compound, with its unique substitution pattern, presents both opportunities for complex molecular construction and specific challenges that must be carefully managed for successful outcomes.

This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale behind procedural choices, equipping the user with the knowledge to not only replicate the protocol but also to adapt and troubleshoot it effectively.

Core Principles and Mechanistic Considerations

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[3][4] The reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, typically involves the palladium-catalyzed cross-coupling of an organoboron species with an organohalide.[4]

The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_labels Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar¹-Pd(II)L₂-X (Palladacycle) Pd0->ArPdX OxAdd Oxidative Addition ArPdAr Ar¹-Pd(II)L₂-Ar² ArPdX->ArPdAr Transmetalation Transmetalation ArPdAr->Pd0 Product_out Ar¹-Ar² (Biaryl Product) ArPdAr->Product_out RedElim Reductive Elimination ArX_in Ar¹-X (Aryl Halide) ArX_in->Pd0 Boronate_in Ar²-B(OR)₃⁻ (Activated Boronate) Boronate_in->ArPdX Base_in Base (e.g., K₃PO₄) Boronic_Acid Ar²-B(OH)₂ Base_in->Boronic_Acid Boronic_Acid->Boronate_in

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A critical, yet often overlooked, aspect is the role of the base. The base is not merely a spectator; it is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is competent for the transmetalation step.[4][7][8] Without the base, the transfer of the organic group from boron to palladium is prohibitively slow.[4]

Strategic Challenges with (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

The specific structure of this boronic acid introduces several challenges that must be addressed through careful selection of reaction conditions.

  • Steric Hindrance: The ortho-butoxy group imposes significant steric bulk around the carbon-boron bond. This can impede the approach of the boronic acid to the palladium center, slowing the rate-limiting transmetalation step. To overcome this, highly active catalysts, typically employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), are required to promote the reaction efficiently.[9][10][11]

  • Protodeboronation: This is a prevalent and yield-destroying side reaction where the C-B bond is cleaved, replacing the boronic acid moiety with a hydrogen atom.[12] This process is often catalyzed by the base and accelerated by the presence of water. Electron-rich and sterically hindered boronic acids are particularly susceptible.[13] A successful protocol must favor the rate of transmetalation over the rate of protodeboronation.

  • Homocoupling: The formation of a symmetrical biaryl product from the coupling of two boronic acid molecules can occur, particularly if the reaction mixture is exposed to oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[6][14]

Recommended Experimental Protocol

This protocol is designed as a robust starting point for the coupling of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid with a representative aryl bromide. Optimization may be required for different coupling partners.

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
(2-Butoxy-3-formyl-5-methylphenyl)boronic acid≥95%VariesStore under inert gas, refrigerated.
Aryl Bromide (e.g., 4-Bromoanisole)≥98%Varies
SPhos Pd G3 PrecatalystCatalyst GradeVariesA highly active catalyst suitable for hindered substrates.[9]
Potassium Phosphate Tribasic (K₃PO₄)Anhydrous, ≥98%VariesMust be finely powdered and dried before use.
1,4-DioxaneAnhydrousVariesUse a freshly opened bottle or solvent from a purification system.
Degassed Deionized WaterN/AIn-houseSparge with N₂ or Ar for at least 30 minutes.
Schlenk flask or reaction vial with septumN/AVaries
Magnetic stirrer and stir barN/AVaries
Inert gas line (Nitrogen or Argon)High PurityVaries
Standard glassware for workup & purificationN/AVaries
Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Assemble & Purge Reaction Vessel start->setup add_solids 2. Add Solids (Boronic Acid, Ar-Br, Base) setup->add_solids add_catalyst 3. Add Catalyst (SPhos Pd G3) add_solids->add_catalyst add_solvents 4. Add Solvents (Dioxane, Water) add_catalyst->add_solvents heat 5. Heat & Stir (e.g., 80-100 °C) add_solvents->heat monitor 6. Monitor Reaction (TLC / LC-MS) heat->monitor workup 7. Aqueous Workup (Quench, Extract, Wash) monitor->workup Upon Completion purify 8. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Reagent Quantities (Example Reaction)

This table is based on a 1.0 mmol scale of the limiting reagent, the aryl bromide.

CompoundMW ( g/mol )Amount (mg)mmolesEquivalents
4-Bromoanisole187.041871.01.0
(2-Butoxy-3-formyl-5-methylphenyl)boronic acid236.083541.51.5
SPhos Pd G3872.6317.50.020.02 (2 mol%)
K₃PO₄ (anhydrous)212.276373.03.0
1,4-Dioxane (anhydrous)-4.0 mL--
Degassed Water-1.0 mL--
  • Rationale for Equivalents:

    • Boronic Acid (1.5 eq): An excess is used to compensate for potential protodeboronation and homocoupling, driving the reaction to completion.[15]

    • Base (3.0 eq): A sufficient excess ensures full activation of the boronic acid and neutralizes any acidic byproducts.

    • Catalyst (2 mol%): A higher loading is chosen to counteract the steric hindrance and ensure a reasonable reaction rate.

Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into a dry Schlenk flask. Seal the flask with a septum, and cycle between vacuum and an inert gas (N₂ or Ar) three times to ensure an inert atmosphere.

  • Addition of Solids: Under a positive pressure of inert gas, quickly add the (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, the aryl bromide, and the finely powdered, dry K₃PO₄.

  • Catalyst Addition: Add the SPhos Pd G3 precatalyst. The use of a pre-catalyst is advantageous as it is air-stable and generates the active Pd(0) species in situ under conditions where boronic acid decomposition is slow.[13][16]

  • Solvent Addition: Purge the flask with inert gas one final time before adding the anhydrous 1,4-dioxane followed by the degassed deionized water via syringe. The small amount of water is often beneficial, increasing the rate of transmetalation.[14]

  • Reaction Execution: Lower the flask into a preheated oil bath set to 90 °C. Stir the mixture vigorously. The mixture will typically turn dark brown or black, which is normal.

  • Monitoring: After 2 hours, take a small aliquot (via syringe), quench with water, extract with ethyl acetate, and spot on a TLC plate or analyze by LC-MS to check for the consumption of the limiting aryl bromide. Continue heating until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Add 20 mL of deionized water and 20 mL of ethyl acetate. Stir for 5 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with 20 mL of water, followed by 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure biaryl aldehyde product.

Optimization and Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst/ligand system for the hindered substrate. 3. Poor quality or wet reagents/solvents.1. Ensure meticulous inert gas technique. Degas solvents thoroughly. 2. Switch to a more active catalyst system (e.g., a different Buchwald G3/G4 precatalyst). Increase catalyst loading to 3-5 mol%. 3. Use fresh, anhydrous solvents and dry the base thoroughly.
Significant Protodeboronation 1. The rate of protodeboronation is competitive with the rate of cross-coupling.[12] 2. Reaction temperature is too high for too long.1. Use a more concentrated reaction mixture to favor the bimolecular cross-coupling. 2. Switch to a milder base like K₂CO₃ or CsF. 3. Use a more active catalyst to allow for a lower reaction temperature or shorter reaction time.[13]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Inefficient reduction of Pd(II) precatalyst.1. Improve inert gas technique. 2. Ensure the reaction is not heated in the absence of the aryl halide.
Product is Difficult to Purify 1. Residual boronic acid or its byproducts co-elute with the product.1. During workup, perform an alkaline wash (e.g., 1M NaOH) to extract the acidic boronic acid species into the aqueous layer. Caution: this may affect base-sensitive functional groups.

Conclusion

The Suzuki-Miyaura coupling of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a highly effective method for synthesizing complex biaryl aldehydes. Success hinges on a clear understanding of the substrate's inherent challenges, namely steric hindrance and a propensity for protodeboronation. By employing a highly active palladium precatalyst with a bulky, electron-rich ligand, using meticulously dried reagents under a strict inert atmosphere, and carefully controlling reaction parameters, researchers can reliably achieve high yields of the desired products. This guide provides the foundational protocol and the intellectual framework necessary for the successful application of this valuable synthetic tool.

References

  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from jns.kashanu.ac.ir. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from organic-chemistry.org. [Link]

  • ChemRxiv. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from yonedalabs.com. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Paul Murray Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from en.wikipedia.org. [Link]

  • ResearchGate. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]

  • ChemRxiv. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ACS Publications. (2009). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]

  • National Institutes of Health. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from en.wikipedia.org. [Link]

  • ACS Publications. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • Royal Society of Chemistry. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • De Meijere, A. (Ed.). (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from organic-chemistry.org. [Link]

  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [Link]

  • ResearchGate. (2009). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • National Institutes of Health. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • ACS Publications. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Complex Biaryl Aldehydes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science industries for the construction of biaryl scaffolds, which are prevalent in a vast array of bioactive molecules and functional materials.[3]

This guide provides a detailed examination of the palladium-catalyzed cross-coupling of a challenging, sterically hindered, and electronically complex substrate: (2-Butoxy-3-formyl-5-methylphenyl)boronic acid . The unique substitution pattern of this boronic acid, featuring an ortho-butoxy and an ortho-formyl group, presents specific hurdles that necessitate a carefully optimized catalytic system to achieve high yields and purity. We will delve into the rationale behind the selection of catalysts, ligands, and reaction conditions, offering a robust protocol for researchers engaged in the synthesis of intricate biaryl aldehydes.

The Challenge: Steric Hindrance and Electronic Complexity

The successful Suzuki-Miyaura coupling of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid is contingent on overcoming two primary obstacles:

  • Steric Hindrance: The presence of the bulky butoxy group and the formyl group in the ortho positions to the boronic acid moiety significantly encumbers the palladium center during the critical transmetalation step of the catalytic cycle. This steric clash can impede the reaction rate and, in some cases, prevent the reaction from proceeding altogether.

  • Electronic Effects & Side Reactions: The formyl (aldehyde) group, while generally compatible with Suzuki conditions, can in some instances participate in side reactions. Furthermore, ortho-substituted arylboronic acids can be susceptible to protodeboronation under basic conditions, a process that cleaves the C-B bond and reduces the yield of the desired coupled product.

To address these challenges, the selection of an appropriate palladium precatalyst and a sterically demanding, electron-rich phosphine ligand is paramount. These components work in concert to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The Catalytic System: A Rationale for Component Selection

A successful Suzuki-Miyaura coupling hinges on the harmonious interplay of the palladium source, ligand, base, and solvent. For a demanding substrate like (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, a carefully selected set of reagents is crucial.

Palladium Precatalyst

The use of a well-defined palladium(II) precatalyst is often preferred over generating the active Pd(0) species in situ from sources like Pd(OAc)₂. Precatalysts offer improved stability, reproducibility, and a more controlled initiation of the catalytic cycle. For this application, a G3 (third-generation) Buchwald precatalyst is recommended. These precatalysts are designed for the rapid and clean generation of the active monoligated Pd(0) species, which is essential for efficient catalysis, especially with challenging substrates.

Ligand Selection: The Power of Bulky Biaryl Phosphines

The choice of ligand is arguably the most critical factor in overcoming the steric and electronic challenges posed by the substrate. Bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands, have proven to be exceptionally effective in promoting difficult cross-coupling reactions.[4] For this specific application, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a prime candidate. The steric bulk of the cyclohexyl groups on the phosphorus atom and the electronic properties of the dimethoxybiphenyl backbone help to:

  • Promote Reductive Elimination: The bulkiness of the ligand facilitates the final, product-forming step of the catalytic cycle.

  • Stabilize the Catalytic Species: The electron-rich nature of the ligand stabilizes the palladium center.

  • Facilitate Oxidative Addition: These ligands can accelerate the initial activation of the aryl halide coupling partner.

The Role of the Base and Solvent System

The base plays a crucial role in the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.[5] For this system, a moderately strong inorganic base such as potassium carbonate (K₂CO₃) is recommended. It is effective in promoting the reaction while minimizing the risk of base-induced side reactions with the formyl group.

The solvent system must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent. A mixture of a polar aprotic solvent like 1,4-dioxane and water is a common and effective choice for Suzuki-Miyaura reactions. The water aids in dissolving the inorganic base and can accelerate the transmetalation step.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X (L) Pd0->PdII Oxidative Addition (Ar-X) OxAdd->PdII Ar-X Transmetalation Transmetalation (Ar'B(OH)2 / Base) PdII_Ar Ar-Pd(II)-Ar' (L) PdII->PdII_Ar Base, Ar'B(OH)2 Transmetalation->PdII_Ar Ar'B(OH)2 PdII_Ar->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Forms Product Experimental_Workflow start Start reagents Combine Boronic Acid, Aryl Halide, Base start->reagents solvent Add Solvent (Dioxane/Water) reagents->solvent degas Degas Mixture (N2 or Ar Purge) solvent->degas catalyst Add Pd Precatalyst and Ligand degas->catalyst reaction Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberSupplier RecommendationPurity
(2-Butoxy-3-formyl-5-methylphenyl)boronic acidN/ACustom Synthesis/Specialty Supplier>95%
Aryl Halide (e.g., 4-Bromoanisole)104-92-7Major Chemical Supplier>98%
SPhos G3 Precatalyst1445085-87-9Major Chemical Supplier>98%
SPhos657408-07-6Major Chemical Supplier>98%
Potassium Carbonate (K₂CO₃)584-08-7Major Chemical Supplier>99%
1,4-Dioxane (anhydrous)123-91-1Major Chemical Supplier>99.8%
Deionized Water7732-18-5N/AN/A
Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.5 equivalents).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition and Degassing:

    • To the flask, add anhydrous 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of aryl halide).

    • Degas the resulting suspension by bubbling the inert gas through the mixture for 15-20 minutes while stirring.

  • Catalyst Addition:

    • Under a positive pressure of the inert gas, add the SPhos G3 precatalyst (e.g., 1-2 mol%) and SPhos ligand (e.g., 1-2 mol%). The use of a pre-formed precatalyst often negates the need for additional free ligand, but slight excess can be beneficial.

  • Reaction Execution and Monitoring:

    • Seal the Schlenk flask and place it in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-12 hours). [6]

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl aldehyde.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inefficient catalyst activity; Steric hindranceIncrease reaction temperature; Screen other bulky phosphine ligands (e.g., XPhos); Use a stronger base (e.g., K₃PO₄); Increase catalyst loading.
Protodeboronation Boronic acid instability under basic conditionsUse a milder base (e.g., K₂CO₃ or CsF); Lower the reaction temperature; Use the boronic acid pinacol ester instead of the free acid.
Aldehyde Reduction Presence of a reducing agent or specific catalyst behaviorThis is less common but can occur. Ensure high-purity reagents. If observed, consider protecting the aldehyde as an acetal.

Conclusion

The palladium-catalyzed cross-coupling of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, while challenging, is a highly achievable transformation with the appropriate selection of a modern catalytic system. The use of a Buchwald G3 precatalyst in conjunction with a bulky, electron-rich phosphine ligand like SPhos provides a robust platform for overcoming the steric and electronic hurdles presented by this substrate. The detailed protocols and optimization strategies outlined in this guide are intended to provide researchers with a solid foundation for the successful synthesis of complex biaryl aldehydes, thereby enabling the advancement of drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. J. Chem. Soc., Chem. Commun.1979, (19), 866-867.
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50(30), 6722-6737.
  • D. S. Lee, J. K. Sello, Suzuki-Miyaura Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory, J. Chem. Educ.2008, 85 (10), 1391.
  • W. J. Johnson, et al. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego State University Department of Chemistry and Biochemistry. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Available at: [Link]

  • Optimizing Suzuki-Miyaura Couplings with 3-Formylphenylboronic Acid. Available at: [Link]

  • YouTube. Suzuki cross-coupling reaction. Available at: [Link]

  • ResearchGate. Synthesis of Biaryls. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Available at: [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. Available at: [Link]

  • ResearchGate. Couplings of aryl chlorides with aryl boronic acids. Available at: [Link]

  • PubMed. Palladium-phosphinous acid-catalyzed cross-coupling of aryl and acyl halides with aryl-, alkyl-, and vinylzinc reagents. Available at: [Link]

  • ACS Publications. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available at: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • National Institutes of Health. Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. Available at: [Link]

  • ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. Available at: [Link]

  • ResearchGate. (A) Transition metal‐catalyzed C−N coupling (Buchwald‐Hartwig,...). Available at: [Link]

  • ResearchGate. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Available at: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. Available at: [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • Macmillan Group. Why C–N and C–O Couplings? Available at: [Link]

  • ChemRxiv. Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. Available at: [Link]

  • RSC Publishing. How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Available at: [Link]

Sources

Solvent effects in cross-coupling of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Solvent Effects in the Suzuki-Miyaura Cross-Coupling of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The choice of solvent is a critical parameter that can profoundly influence the outcome of these reactions, affecting catalyst stability, reagent solubility, and the rates of the elementary steps in the catalytic cycle.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on understanding and optimizing solvent effects in the Suzuki-Miyaura cross-coupling of a sterically hindered and electronically complex substrate: (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. The presence of an ortho-butoxy group and a meta-formyl group introduces specific challenges, making careful solvent selection paramount for achieving high yields and purity.

The Critical Role of Solvents in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through Pd(0) and Pd(II) oxidation states.[5][6] The solvent influences each key step of this cycle: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The insertion of the Pd(0) catalyst into the aryl halide bond is often the rate-determining step.[6] Solvent polarity can influence this step, with more polar solvents potentially stabilizing the charged transition states involved.[3]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center.[8] It is highly sensitive to the choice of base and solvent. The base activates the boronic acid to form a more nucleophilic borate species.[8][9][10] The solvent must facilitate the formation and interaction of this borate with the palladium complex. Protic solvents, particularly water, can play a crucial role in solvating the inorganic base and facilitating the formation of the active borate species.[1][3]

  • Reductive Elimination: The final step, where the two organic fragments are coupled and the Pd(0) catalyst is regenerated, is also influenced by the solvent.[6] The solvent's ability to coordinate to the palladium center can affect the ease of this final bond-forming step.

For a substrate like (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, the ortho-butoxy group can sterically hinder the approach of the palladium complex, potentially slowing down the transmetalation step. The electron-withdrawing nature of the formyl group can also modulate the electronic properties of the boronic acid.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR')2 + Base) Ar-Pd(II)-X->Transmetalation [R-B(OR')2(OH)]- Ar-Pd(II)-R Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Product Reductive_Elimination->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Solvent Screening for the Cross-Coupling of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

This protocol outlines a systematic approach to screen various solvents for the coupling of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid with a model aryl bromide, 4-bromoanisole.

Materials and Reagents:
  • (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Deionized water

  • Ethyl acetate (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Reaction vials with stir bars

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • TLC plates and developing chamber

  • GC-MS or LC-MS for analysis

Step-by-Step Protocol:
  • Reaction Setup: To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add potassium carbonate (2.0 mmol).

  • Solvent Addition: Add the chosen solvent (4 mL) and deionized water (1 mL) to create a 4:1 solvent:water mixture. For anhydrous reactions, add 5 mL of the anhydrous solvent.

  • Reaction Execution: Place the vial in a preheated oil bath at 80 °C and stir vigorously for the specified reaction time (e.g., 12 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or by taking small aliquots for GC-MS or LC-MS analysis at regular intervals.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Isolation and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by GC-MS or LC-MS to determine the conversion and yield of the desired biaryl product.

Experimental_Workflow cluster_workflow Solvent Screening Protocol start Start reagents Combine Reactants: Boronic Acid, Aryl Halide, Pd Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Solvent System (e.g., Toluene/Water 4:1) inert->solvent reaction Heat and Stir (e.g., 80 °C, 12 h) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup analysis Analyze Crude Product (Yield and Purity) workup->analysis end End analysis->end

Caption: Experimental workflow for solvent screening.

Comparative Analysis of Solvent Systems

The choice of solvent can dramatically impact the efficiency of the cross-coupling reaction. Below is a table summarizing the expected outcomes for different solvent systems based on established principles of Suzuki-Miyaura couplings.

Solvent System (4:1 organic:water)Expected Observations and RationalePotential Side Reactions
Toluene/Water Good to Excellent Yield. Toluene is a non-polar, non-coordinating solvent that generally performs well in Suzuki couplings. The aqueous phase is crucial for dissolving the inorganic base (K₂CO₃) and promoting the formation of the active borate species.[1][3]Homocoupling of the boronic acid, protodeborylation.
1,4-Dioxane/Water Good to Excellent Yield. Dioxane is a polar aprotic ether that is widely used in Suzuki reactions.[5] Its ability to coordinate weakly with the palladium center can be beneficial.Potential for peroxide formation in aged dioxane, which can interfere with the catalyst.
THF/Water Moderate to Good Yield. THF is another common ether solvent. Its lower boiling point may require longer reaction times or sealed-tube conditions to be as effective as dioxane or toluene.[5]Similar to dioxane, peroxide formation can be a concern.
Ethanol/Water Moderate Yield. Protic solvents like ethanol can be effective, especially for "green chemistry" applications.[1] However, for sterically hindered substrates, the coordinating ability of ethanol might compete with the transmetalation step.Potential for competitive etherification or other side reactions involving the alcohol.
DMF/Water (Anhydrous DMF) Variable Yields. DMF is a polar aprotic solvent that can be effective, but its strong coordinating ability can sometimes inhibit the catalytic cycle.[3] For some systems, anhydrous conditions with a strong, soluble organic base may be preferable.Decomposition of DMF at high temperatures can generate amines that may act as catalyst poisons.

Discussion of Expected Results and Troubleshooting

For the cross-coupling of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, we anticipate that a biphasic system like Toluene/Water or Dioxane/Water will provide the best results. The aqueous phase is critical for activating the boronic acid via the formation of the borate anion with K₂CO₃. This is especially important given the potential for intramolecular hydrogen bonding between the boronic acid and the ortho-formyl group, which could decrease its reactivity.

Troubleshooting Low Yields:

  • Protodeborylation: If significant amounts of the deborylated starting material (1-butoxy-2-formyl-4-methylbenzene) are observed, this indicates that the transmetalation step is slow relative to protonolysis of the boronic acid. This can be mitigated by using a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃, or by ensuring strictly anhydrous conditions if a non-aqueous system is employed.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules is a common side reaction.[5] This can be minimized by ensuring a truly inert atmosphere (as oxygen can promote homocoupling) and by the slow addition of the boronic acid to the reaction mixture.

  • Catalyst Deactivation: The ortho-substituents can sterically hinder the reductive elimination step, potentially leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands such as SPhos or XPhos, in place of PPh₃, can often overcome this issue by promoting the final C-C bond formation.[11]

Conclusion

The successful Suzuki-Miyaura cross-coupling of sterically and electronically demanding substrates like (2-Butoxy-3-formyl-5-methylphenyl)boronic acid is highly dependent on the judicious selection of the solvent system. A systematic screening of solvents, as outlined in this protocol, is essential for optimizing reaction conditions. Biphasic systems, particularly Toluene/Water and Dioxane/Water, are predicted to be highly effective by facilitating the crucial transmetalation step through the activation of the boronic acid by the base in the aqueous phase. Understanding the interplay between the solvent, base, and catalyst is key to overcoming challenges such as protodeborylation and achieving high yields of the desired biaryl product.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
  • Solvent effects in palladium catalysed cross-coupling reactions.Semantic Scholar.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.ARODES.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.Chemistry LibreTexts.
  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as C
  • Suzuki Coupling.Organic Chemistry Portal.
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • Solvent effects in palladium catalysed cross-coupling reactions.White Rose Research Online.
  • Suzuki reaction.Wikipedia.
  • The Suzuki Reaction.Myers Group, Harvard University.
  • The Heck, Suzuki, and Olefin Metathesis Reactions.Master Organic Chemistry.

Sources

Protocol for using (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Use of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in Complex Molecule Synthesis

Introduction: A Multifunctional Building Block for Modern Organic Synthesis

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a versatile aromatic building block designed for advanced organic synthesis. Its strategic importance stems from the orthogonal reactivity of its two key functional groups: a boronic acid moiety for carbon-carbon bond formation and a formyl (aldehyde) group for a wide range of subsequent chemical transformations.[1] This dual functionality makes it an invaluable reagent for researchers in medicinal chemistry and materials science, enabling the streamlined construction of complex biaryl structures and other elaborate molecular architectures.

The primary application of this reagent lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for its mild conditions and broad functional group tolerance.[2][3][4][5][6] The presence of an ortho-butoxy group and a meta-formyl group relative to the boronic acid introduces specific steric and electronic characteristics that influence its reactivity and provide a handle for post-coupling derivatization. This guide provides an in-depth analysis of the compound's properties, detailed protocols for its application in Suzuki-Miyaura coupling, and insights into optimizing reaction conditions for maximal yield and purity.

Reagent Profile: Properties, Handling, and Storage

Successful application begins with a thorough understanding of the reagent's characteristics and proper handling procedures.

Physicochemical Data
PropertyValue
IUPAC Name (2-Butoxy-3-formyl-5-methylphenyl)boronic acid
Molecular Formula C₁₂H₁₇BO₄
Molecular Weight 236.07 g/mol
Appearance Typically an off-white to white solid
CAS Number 1072946-24-9
Causality of Handling and Storage Protocols

Arylboronic acids, while generally stable, are susceptible to environmental conditions that can compromise their integrity and reactivity. The primary degradation pathway is dehydration to form cyclic boroxine anhydrides. While this process is often reversible under aqueous basic conditions during a reaction, the inconsistent hydration state of the starting material can lead to inaccurate stoichiometry and irreproducible results.

Storage Recommendations:

  • Environment: To maintain product quality, store the reagent refrigerated (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen).[7]

  • Moisture Control: Keep the container tightly sealed in a dry, well-ventilated place to prevent moisture absorption, which can lead to caking and degradation.[8][9]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[7]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

  • Atmosphere: For sensitive reactions, handle the solid under an inert atmosphere to minimize exposure to air and moisture.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most powerful and common application for this reagent, enabling the synthesis of substituted biaryl aldehydes.[2][10]

The "Why": A Mechanistic Overview

Understanding the catalytic cycle is paramount to rational protocol design and troubleshooting. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][12][13] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.[14]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_complex [Ar-Pd(II)L₂-X] Oxidative Adduct Pd0->OA_complex Oxidative Addition (+ Ar-X) TM_complex [Ar-Pd(II)L₂-Ar'] Transmetalated Complex OA_complex->TM_complex Transmetalation (+ [Ar'B(OH)₃]⁻) Base_activation Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ Boronate Complex TM_complex->Pd0  Regenerates  Catalyst Product Ar-Ar' (Biaryl Product) TM_complex->Product Reductive Elimination center_point start_point start_point->Pd0 Catalyst Precursor Reduction

Caption: Fig 1. The Catalytic Cycle of the Suzuki-Miyaura Reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) species. This is often the rate-determining step.[12]

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[14]

  • Reductive Elimination: The two organic groups (Ar and Ar') couple and are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[12][13]

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment.

Experimental_Workflow arrow arrow A 1. Reagent Preparation & Degassing (Solvent, Base, Boronic Acid, Aryl Halide) B 2. Catalyst Addition (Palladium Precursor + Ligand) A->B C 3. Reaction Heating (Monitor by TLC or LC-MS) B->C D 4. Work-up & Extraction (Quench, Dilute, Separate Layers) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Characterization (NMR, MS) E->F

Caption: Fig 2. General Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol: Synthesis of 2'-Butoxy-5'-methyl-3'-(aryl)biphenyl-3-carbaldehyde

This protocol describes a general procedure for coupling (2-Butoxy-3-formyl-5-methylphenyl)boronic acid with a generic aryl bromide.

Materials:

  • (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%) (or other suitable phosphine ligand)[15][16]

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (1.2 equiv.), and anhydrous K₂CO₃ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Catalyst Pre-mixing (Optional but Recommended): In a separate vial under an inert atmosphere, mix the Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%) in a small amount of the reaction solvent. Allow this mixture to stir for 5-10 minutes.

  • Catalyst Addition: Add the catalyst solution to the main reaction flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Optimizing for Success: Key Parameter Insights

The choice of catalyst, base, and solvent is critical and depends on the electronic and steric nature of the coupling partners.[15]

ParameterOptions & Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃: Common, air-stable precatalysts that are reduced in situ to the active Pd(0) species.
Ligand Buchwald-type ligands (e.g., SPhos, XPhos): Bulky, electron-rich dialkylbiaryl phosphines are highly effective for coupling challenging substrates, including electron-rich or sterically hindered aryl chlorides and bromides.[16] Triphenylphosphine (PPh₃): A classic, less active ligand suitable for simpler couplings of aryl iodides and bromides.
Base K₂CO₃, Cs₂CO₃: Moderately strong bases suitable for most couplings. Cs₂CO₃ is more soluble and can accelerate reactions with less reactive partners. K₃PO₄: A stronger base often used for coupling with more challenging aryl chlorides or hindered substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF: The aqueous component is crucial for dissolving the base and facilitating the formation of the boronate complex. The choice of organic solvent affects the solubility of the reagents and catalyst.[15]

Synthetic Utility: Beyond the Cross-Coupling

The true value of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid lies in the synthetic versatility of its product. The aldehyde functionality on the resulting biaryl scaffold serves as a gateway to numerous other molecular classes.

Synthetic_Utility Start (2-Butoxy-3-formyl-5-methylphenyl)boronic acid + Ar-X Product Biaryl Aldehyde Product Start->Product Suzuki-Miyaura Coupling Deriv1 Secondary Amine (via Reductive Amination) Product->Deriv1 + R₂NH, [H] Deriv2 Alkene (via Wittig Reaction) Product->Deriv2 + Ph₃P=CHR Deriv3 Carboxylic Acid (via Oxidation) Product->Deriv3 + KMnO₄ or NaClO₂

Sources

The Strategic Application of (2-Butoxy-3-formyl-5-methylphenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Complex Drug Scaffolds

In the landscape of contemporary drug discovery, the demand for novel molecular architectures with precisely tuned pharmacological profiles is ever-increasing. (2-Butoxy-3-formyl-5-methylphenyl)boronic acid emerges as a highly valuable, albeit specialized, building block for medicinal chemists. Its unique trifunctional arrangement—a reactive boronic acid, a versatile formyl group, and sterically and electronically influencing butoxy and methyl substituents—offers a powerful platform for the synthesis of complex, biologically active molecules. Boronic acids are fundamental reagents in medicinal chemistry, primarily utilized in the robust and highly versatile Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] The strategic placement of the formyl and butoxy groups on the phenyl ring of this particular boronic acid provides medicinal chemists with orthogonal chemical handles for subsequent molecular elaboration, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[1][3][4]

The boronic acid moiety serves as the primary anchor for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of this substituted phenyl ring into a larger molecular scaffold.[1][5] The adjacent formyl group is a versatile functional group that can undergo a myriad of chemical transformations, including reductive amination, oxidation to a carboxylic acid, Wittig reactions, and the formation of various heterocyclic systems.[3][6] This dual reactivity is paramount in the efficient assembly of complex drug candidates. Furthermore, the butoxy and methyl groups provide lipophilicity and steric bulk, which can be crucial for modulating a compound's pharmacokinetic properties, such as membrane permeability and metabolic stability, as well as its binding affinity for a biological target. The introduction of a boronic acid group to bioactive molecules has been shown to modify their selectivity, physicochemical, and pharmacokinetic characteristics, often leading to improved activities.[7]

This guide provides a comprehensive overview of the application of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in medicinal chemistry, with a focus on its utilization in the synthesis of novel therapeutic agents via the Suzuki-Miyaura cross-coupling reaction. Detailed protocols, mechanistic insights, and data interpretation are presented to empower researchers in their drug development endeavors.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[5] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like our title compound) and an organic halide or triflate.[5]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.[8]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are eliminated to form the new carbon-carbon bond (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and is highly dependent on the specific substrates being coupled.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X Aryl/Vinyl Halide (R1-X) R1-X->Oxidative\nAddition R1-Pd(II)-X\nL2 R1-Pd(II)(L2)-X Oxidative\nAddition->R1-Pd(II)-X\nL2 Transmetalation Transmetalation R1-Pd(II)-X\nL2->Transmetalation Base Base Base->Transmetalation R2-B(OH)2 (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (R2-B(OH)2) R2-B(OH)2->Transmetalation R1-Pd(II)-R2\nL2 R1-Pd(II)(L2)-R2 Transmetalation->R1-Pd(II)-R2\nL2 Reductive\nElimination Reductive Elimination R1-Pd(II)-R2\nL2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration R1-R2 Coupled Product (R1-R2) Reductive\nElimination->R1-R2

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid with a model aryl bromide, 4-bromoanisole.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
(2-Butoxy-3-formyl-5-methylphenyl)boronic acidN/A236.09 (calculated)Custom Synthesis
4-Bromoanisole104-92-7187.04Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Strem Chemicals
Tricyclohexylphosphine (PCy₃)2622-14-2280.42Strem Chemicals
Potassium Carbonate (K₂CO₃)584-08-7138.21Fisher Scientific
1,4-Dioxane (anhydrous)123-91-188.11Acros Organics
Deionized Water7732-18-518.02In-house
Ethyl Acetate141-78-688.11VWR
Brine (saturated NaCl solution)N/AN/AIn-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Fisher Scientific
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (236 mg, 1.0 mmol, 1.0 equiv.), 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv.), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and tricyclohexylphosphine (11.2 mg, 0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Reaction Initiation: Add the catalyst solution to the reaction flask. Follow this with the addition of 8 mL of anhydrous 1,4-dioxane and 2 mL of deionized water.

  • Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously under a nitrogen atmosphere.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

Self-Validation and Causality
  • Choice of Catalyst and Ligand: Pd(OAc)₂ is a common and effective palladium source. PCy₃ is a bulky, electron-rich phosphine ligand that promotes the oxidative addition step and stabilizes the palladium catalyst, making it suitable for coupling with aryl bromides.[8]

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing unwanted side reactions with the formyl group.[9]

  • Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[10]

  • Stoichiometry: A slight excess of the aryl bromide is used to ensure complete consumption of the more valuable boronic acid. A larger excess of the base is required to drive the reaction to completion.

Downstream Applications: Leveraging the Formyl Group

The true synthetic power of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid lies in the post-coupling derivatization of the formyl group. This allows for the rapid diversification of the biaryl core, which is essential for exploring the SAR of a new chemical series.

Downstream_Applications Biaryl_Core Biaryl Product with (2-Butoxy-3-formyl-5-methylphenyl) motif Reductive_Amination Reductive Amination (R-NH2, NaBH(OAc)3) Biaryl_Core->Reductive_Amination Oxidation Oxidation (e.g., Pinnick Oxidation) Biaryl_Core->Oxidation Wittig_Reaction Wittig Reaction (Ph3P=CHR) Biaryl_Core->Wittig_Reaction Condensation Condensation Reactions Biaryl_Core->Condensation Amine_Derivative Amine Derivative Reductive_Amination->Amine_Derivative Carboxylic_Acid Carboxylic Acid Derivative Oxidation->Carboxylic_Acid Alkene_Derivative Alkene Derivative Wittig_Reaction->Alkene_Derivative Heterocycle Heterocyclic Derivative (e.g., Diazaborine) Condensation->Heterocycle

Figure 2: Potential downstream derivatizations of the formyl group.

Broader Context in Medicinal Chemistry: Boron-Containing Pharmaceuticals

The incorporation of boron into drug candidates is a growing area of interest in medicinal chemistry.[7] Boron-containing compounds have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[7] The proteasome inhibitor Bortezomib (Velcade®), a dipeptidyl boronic acid, was the first FDA-approved drug in this class for the treatment of multiple myeloma.[7][11] Its success has spurred further research into the therapeutic potential of organoboron compounds.

The formylphenylboronic acid scaffold itself is a precursor to benzoxaboroles, a class of compounds with significant antimicrobial activity.[12] These compounds can inhibit leucyl-tRNA synthetase, an essential enzyme in bacteria.[12] The equilibrium between the open-chain formylphenylboronic acid and the cyclic benzoxaborole can be influenced by substituents on the phenyl ring, and this equilibrium is often crucial for biological activity.[12]

Conclusion

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid represents a sophisticated and highly versatile building block for the synthesis of complex organic molecules in the context of medicinal chemistry. Its strategic combination of a boronic acid for robust cross-coupling reactions and a readily derivatizable formyl group provides an efficient pathway to novel chemical entities. By understanding the principles of the Suzuki-Miyaura reaction and the subsequent chemical transformations available, researchers can effectively leverage this reagent to accelerate their drug discovery programs. The continued exploration of such multifunctional building blocks will undoubtedly lead to the development of the next generation of innovative therapeutics.

References

  • The Role of 3-Fluoro-2-Formylphenylboronic Acid in Modern Chemical Synthesis. (2026, January 26). Google Vertex AI Search.
  • 5-Formyl-2-methylphenylboronic acid pinacol ester. Frontier Specialty Chemicals.
  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.
  • Synthesis of biologically active boron-containing compounds. PMC - NIH.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
  • Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • 4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History. Benchchem.
  • (PDF) Which boronic acids are used most frequently for synthesis of bioactive molecules?
  • Boron Chemistry for Medical Applic
  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
  • 2-Formylphenylboronic acid. PubChem - NIH.
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
  • 5-Formyl-2-thiopheneboronic acid. PubChem.

Sources

Application Notes & Protocols: (2-Butoxy-3-formyl-5-methylphenyl)boronic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic assembly of complex molecular architectures with high precision and efficiency is paramount. Boronic acids have emerged as indispensable synthetic intermediates, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1][2] Among these, (2-Butoxy-3-formyl-5-methylphenyl)boronic acid represents a highly functionalized and versatile building block, offering multiple points for molecular elaboration. Its unique substitution pattern—a sterically accessible boronic acid, a reactive aldehyde, and lipophilic butoxy and methyl groups—provides a powerful tool for the synthesis of novel pharmaceutical candidates.

This guide provides an in-depth exploration of the properties, applications, and detailed protocols for the effective use of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in drug discovery and development. The insights and methodologies presented herein are designed to empower researchers to leverage the full potential of this valuable synthetic intermediate. Boron-containing compounds have shown significant promise in medicinal chemistry, with several approved drugs, such as bortezomib, ixazomib, and vaborbactam, underscoring the therapeutic potential of this class of molecules.[1]

Physicochemical Properties and Structural Rationale

The utility of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid as a building block is directly tied to its distinct structural features. The interplay between the boronic acid, the ortho-formyl group, the butoxy substituent, and the methyl group dictates its reactivity, stability, and solubility.

The boronic acid group is the primary reactive site for cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] Its ortho-positioning relative to the butoxy group can influence the electronic nature and steric environment of the C-B bond, which can modulate its reactivity in catalytic cycles. The endo-oriented OH group of the boronic acid can form an intramolecular hydrogen bond with the butoxy-oxygen atom, creating a nearly planar six-membered ring, a motif observed in related ortho-alkoxyarylboronic acids.[4]

The aldehyde (formyl) group at the 3-position serves as a versatile synthetic handle for subsequent chemical transformations. This allows for the introduction of diverse functional groups through reactions such as reductive amination, condensation, and oxidation, enabling rapid library synthesis and structure-activity relationship (SAR) studies.[5] The butoxy and methyl groups contribute to the molecule's lipophilicity, which can be a critical parameter for modulating the pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Predicted Physicochemical Properties of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC12H17BO4Provides the elemental composition.
Molecular Weight236.07 g/mol Influences diffusion and transport properties.
XLogP32.5An indicator of lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donor Count2Contributes to interactions with biological targets and solubility.
Hydrogen Bond Acceptor Count4Influences binding affinity and solubility.
Rotatable Bond Count5Affects conformational flexibility and binding entropy.

Note: These properties are predicted based on the chemical structure and may vary from experimental values.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a boronic acid and an aryl, vinyl, or alkyl halide or triflate.[6] This reaction is highly valued in pharmaceutical development for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[2][7]

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is an excellent substrate for Suzuki-Miyaura coupling, allowing for the efficient construction of biaryl and heteroaryl scaffolds that are prevalent in many drug classes. The presence of the formyl and butoxy groups is generally well-tolerated under typical Suzuki-Miyaura conditions.[3]

Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Boronic Acid, Aryl Halide, Palladium Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent 1. heating Heat under Inert Atmosphere (e.g., N2 or Ar) solvent->heating 2. quench Quench Reaction (e.g., with water) heating->quench 3. extract Extract with Organic Solvent quench->extract 4. purify Purify by Column Chromatography extract->purify 5. product Final Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of (2-Butoxy-3-formyl-5-methylphenyl)boronic Acid with an Aryl Bromide

Materials:

  • (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

  • Aryl bromide (1.0 eq)

  • Pd(PPh₃)₄ (0.03 eq) or other suitable palladium catalyst

  • K₂CO₃ (2.0 eq) or other suitable base

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (1.2 eq), the aryl bromide (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

    • Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion. The choice of palladium catalyst and base can be critical and may require optimization for specific substrates.[8] K₂CO₃ is a commonly used base that is effective and economical.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Rationale: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yields.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Rationale: Degassing the solvent removes dissolved oxygen. The aqueous component is often necessary for the transmetalation step in the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Rationale: The elevated temperature is typically required to drive the catalytic cycle. Reaction time will vary depending on the reactivity of the coupling partners.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate) three times.

    • Rationale: The aqueous work-up removes the inorganic salts.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Rationale: Removal of residual water is important before purification.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: Column chromatography is a standard method for purifying organic compounds to obtain the desired product in high purity.

Post-Coupling Functionalization of the Aldehyde Group

A key advantage of using (2-Butoxy-3-formyl-5-methylphenyl)boronic acid is the presence of the formyl group, which allows for further diversification of the coupled product. This enables the exploration of a wider chemical space from a common intermediate.

Logical Flow of Post-Coupling Derivatization

Derivatization_Flow cluster_reactions Derivatization Reactions cluster_products Resulting Scaffolds start Suzuki-Coupled Product (with formyl group) reductive_amination Reductive Amination start->reductive_amination condensation Condensation Reactions start->condensation oxidation Oxidation start->oxidation reduction Reduction start->reduction amines Amines/Amides reductive_amination->amines heterocycles Heterocycles condensation->heterocycles carboxylic_acids Carboxylic Acids oxidation->carboxylic_acids alcohols Alcohols reduction->alcohols

Caption: Potential derivatization pathways for the formyl group post-Suzuki coupling.

Protocol: Reductive Amination of the Formyl Group

Materials:

  • Suzuki-coupled product containing the formyl group (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Imine Formation: Dissolve the Suzuki-coupled product in DCM. Add the amine and a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours.

    • Rationale: The reaction proceeds through the formation of an iminium ion intermediate, which is facilitated by the acid catalyst.

  • Reduction: Add sodium triacetoxyborohydride in one portion. Continue stirring at room temperature for 12-24 hours.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent suitable for reductive aminations, as it does not readily reduce the aldehyde starting material.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with DCM.

    • Rationale: The basic work-up neutralizes the acetic acid and quenches the excess reducing agent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Stability and Handling

Arylboronic acids, including (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, are generally stable solids. However, they can undergo protodeboronation (loss of the boronic acid group) under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.[9] It is also known that boronic acids can form cyclic trimeric anhydrides (boroxines) upon dehydration.[10] While this is a reversible process, it can complicate characterization and stoichiometry calculations.

Storage: Store (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in a cool, dry place, away from moisture and light. For long-term storage, refrigeration is recommended.[5]

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. While generally considered to have low toxicity, it is good practice to minimize exposure.[1]

Conclusion

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a highly valuable and versatile building block for pharmaceutical research and development. Its trifunctional nature allows for the strategic construction and subsequent elaboration of complex molecular scaffolds. The reliable and high-yielding Suzuki-Miyaura cross-coupling, coupled with the diverse reactivity of the formyl group, provides a powerful platform for the synthesis of novel drug candidates. By understanding the principles and protocols outlined in this guide, researchers can effectively incorporate this building block into their synthetic strategies to accelerate the discovery of new therapeutics.

References

  • (2-Butoxyphenyl)boronic acid - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. [Link]

  • Boronic acid - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • Process for the preparation of substituted phenylboronic acids. (n.d.).
  • Singh, B., et al. (2019). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 24(19), 3543. [Link]

  • 4-Formylphenylboronic acid - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (2026, January 25). Retrieved January 28, 2026, from [Link]

  • Phenylboronic acid – preparation and application - Georganics. (2024, January 9). Retrieved January 28, 2026, from [Link]

  • Suzuki-Miyaura Coupling — Chemistry LibreTexts. (n.d.). Retrieved January 28, 2026, from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Boron Chemistry for Medical Applications. (2017). Molecules, 22(12), 2134. [Link]

  • Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. (2018). ACS Omega, 3(10), 14075–14083. [Link]

  • The Chemistry Behind Stability: 4-Formylphenylboronic Acid in Industrial Applications. (2026, January 19). Retrieved January 28, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. (2023). Organic & Biomolecular Chemistry, 22(1), 101-106. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? (2023). ChemRxiv. [Link]

  • Cyclization constants of selected ortho-formylphenylboronic acids in acetone-d6 and DMSO-d6. (n.d.). Retrieved January 28, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Design and discovery of boronic acid drugs. (2025, August 6). Retrieved January 28, 2026, from [Link]

  • 5-Formyl-2-thiopheneboronic acid. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Application Note & Protocols: Derivatization of the Formyl Group in (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Chemical structure of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Introduction: The Strategic Importance of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery.[1] Its utility stems from the presence of two key functional groups: a boronic acid and a formyl (aldehyde) group. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is instrumental in forming carbon-carbon bonds.[1] This allows for the facile introduction of aryl or heteroaryl substituents.

Concurrently, the formyl group, an electrophilic aldehyde, provides a reactive handle for a diverse array of chemical transformations. This dual reactivity enables the construction of complex molecular architectures, making this compound a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization. The strategic positioning of the butoxy and methyl groups on the phenyl ring further allows for fine-tuning of steric and electronic properties, as well as influencing the lipophilicity and metabolic stability of the final derivatives.

This application note provides a detailed guide for researchers on the derivatization of the formyl group in (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. We will delve into the underlying chemical principles, provide validated, step-by-step protocols for key transformations, and discuss methods for the robust characterization of the resulting products.

Chemical Principles: Navigating the Reactivity Landscape

The successful derivatization of the formyl group in (2-Butoxy-3-formyl-5-methylphenyl)boronic acid requires a nuanced understanding of the interplay between the aldehyde and the boronic acid functionalities.

The Formyl Group as an Electrophilic Target: The carbon atom of the formyl group is electrophilic and susceptible to nucleophilic attack. This is the basis for a wide range of derivatization reactions, including:

  • Reductive Amination: The reaction of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.[2][3]

  • Wittig Reaction: The reaction with a phosphorus ylide to form an alkene, effectively replacing the carbonyl oxygen with a carbon-carbon double bond.[4]

  • Condensation Reactions: The reaction with nucleophiles such as hydroxylamine or hydrazines to form oximes and hydrazones, respectively.

The Boronic Acid Moiety: Stability and Potential for Interference: Boronic acids are generally stable compounds but can participate in various reactions.[5] It is crucial to consider the stability of the boronic acid group under the conditions chosen for formyl group derivatization.

  • Potential for Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. This is typically not a concern under the anhydrous conditions often employed for formyl group derivatization.

  • Compatibility with Reaction Conditions: The boronic acid group is generally stable to the mild reducing agents used in reductive amination (e.g., sodium triacetoxyborohydride, sodium cyanobohydride).[6] However, strongly acidic or basic conditions should be approached with caution as they can lead to protodeborylation (cleavage of the C-B bond).

Protecting Group Strategies: In cases where the desired reaction conditions for formyl group modification are incompatible with the free boronic acid, a protecting group strategy can be employed.[5] Pinacol esters are a popular choice for protecting boronic acids due to their stability and the relative ease of their formation and cleavage.[5][7]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for three common and highly useful derivatizations of the formyl group of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid.

Protocol 1: Reductive Amination with a Primary Amine

This protocol describes the synthesis of a secondary amine derivative via reductive amination.

Workflow Diagram:

G cluster_0 Reductive Amination Workflow start Dissolve (2-Butoxy-3-formyl-5-methylphenyl)boronic acid and primary amine in anhydrous solvent add_reductant Add sodium triacetoxyborohydride start->add_reductant stir Stir at room temperature add_reductant->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench with saturated NaHCO3 monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS) purify->characterize

Caption: Workflow for the reductive amination of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid.

Reagents and Equipment:

  • (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (1.0 equiv).

  • Dissolve the boronic acid in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.

  • Add the primary amine (1.1 equiv) to the solution and stir for 15-30 minutes at room temperature to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: Wittig Olefination

This protocol details the conversion of the formyl group to an alkene using a Wittig reagent.

Workflow Diagram:

G cluster_0 Wittig Reaction Workflow start Suspend phosphonium salt in anhydrous THF add_base Add strong base (e.g., n-BuLi) at low temperature start->add_base form_ylide Stir to form the ylide add_base->form_ylide add_aldehyde Add solution of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid form_ylide->add_aldehyde warm Allow to warm to room temperature add_aldehyde->warm monitor Monitor reaction by TLC/LC-MS warm->monitor quench Quench with saturated NH4Cl monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS) purify->characterize

Caption: Workflow for the Wittig olefination of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid.

Reagents and Equipment:

  • (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum and magnetic stirrer

  • Syringes and needles for transfer of anhydrous and air-sensitive reagents

  • Inert atmosphere (nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the phosphonium salt (1.2 equiv).

  • Add anhydrous THF and cool the suspension to 0 °C (or -78 °C, depending on the reactivity of the ylide).

  • Slowly add the strong base (1.1 equiv) dropwise. A color change (often to deep red or orange) indicates the formation of the ylide.

  • Stir the mixture at the same temperature for 30-60 minutes.

  • In a separate flask, dissolve (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (1.0 equiv) in a minimal amount of anhydrous THF.

  • Slowly add the solution of the boronic acid to the ylide solution via syringe.

  • Allow the reaction to slowly warm to room temperature and stir until completion as indicated by TLC or LC-MS (typically 1-4 hours).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 3: Condensation to Form an Oxime

This protocol outlines the formation of an oxime derivative, which can be a stable final product or an intermediate for further transformations.

Workflow Diagram:

G cluster_0 Oxime Formation Workflow start Dissolve (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in ethanol/water add_hydroxylamine Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) start->add_hydroxylamine heat Heat the mixture under reflux add_hydroxylamine->heat monitor Monitor reaction by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool Reaction complete precipitate Induce precipitation (if necessary) cool->precipitate filter Collect the solid by filtration precipitate->filter wash Wash with cold water filter->wash dry Dry the product wash->dry characterize Characterize product (NMR, MS) dry->characterize

Caption: Workflow for the formation of an oxime from (2-Butoxy-3-formyl-5-methylphenyl)boronic acid.

Reagents and Equipment:

  • (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Base (e.g., sodium acetate, pyridine, or sodium hydroxide)

  • Ethanol

  • Water

  • Round-bottom flask with a condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (1.0 equiv) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 equiv) and the base (1.5 equiv) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the product can be isolated by removing the ethanol under reduced pressure and extracting the aqueous residue with an organic solvent.

  • Wash the collected solid with cold water.

  • Dry the product under vacuum.

  • Characterize the purified product by NMR and mass spectrometry.

Data Presentation: Summary of Derivatization Strategies

Derivatization ReactionKey ReagentsTypical Reaction ConditionsProduct Functional GroupKey Advantages
Reductive Amination Primary/secondary amine, NaBH(OAc)₃Anhydrous solvent (DCM, DCE), room temp.Secondary/tertiary amineMild conditions, high functional group tolerance
Wittig Olefination Phosphonium salt, strong base (n-BuLi)Anhydrous THF, low to room temp.AlkeneForms C=C bond, versatile for scaffold hopping
Oxime Formation Hydroxylamine·HCl, baseEthanol/water, refluxOximeSimple procedure, stable product
Hydrazone Formation Hydrazine derivative, acid catalystEthanol, refluxHydrazoneAccess to diverse hydrazone libraries

Trustworthiness: Ensuring Successful Derivatization through Rigorous Analysis

The validation of each derivatization reaction is paramount. A multi-pronged analytical approach should be employed to confirm the identity and purity of the synthesized compounds.

Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): A rapid and effective method to monitor the disappearance of the starting aldehyde and the appearance of the product. The use of a suitable stain (e.g., potassium permanganate) can help visualize spots that are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides real-time information on the conversion of the starting material to the product, along with mass confirmation of the desired molecule.

Product Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the aldehyde proton signal (typically around 10 ppm) is a key indicator of a successful reaction. The appearance of new signals corresponding to the introduced moiety (e.g., methylene protons adjacent to the nitrogen in reductive amination, vinyl protons in Wittig olefination) provides structural confirmation.

    • ¹³C NMR: The disappearance of the aldehyde carbonyl carbon signal (around 190 ppm) and the appearance of new signals for the derivatized group confirm the transformation.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product, providing a precise molecular weight that matches the theoretical value.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic C=O stretching frequency of the aldehyde (around 1700 cm⁻¹) and the appearance of new characteristic bands (e.g., C=N stretch for imines/oximes, N-H stretch for secondary amines) can provide additional evidence of the transformation.[8]

By employing these analytical techniques, researchers can have high confidence in the outcome of their derivatization reactions and the integrity of their newly synthesized compounds.

References

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Pell, A. J., & Lloyd-Jones, G. C. (2014). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Chemical Society Reviews, 43(2), 412-412.
  • G. A. Molander, N. Ellis, Acc. Chem. Res.2007, 40, 275-286.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Boron-Containing Primary Amines. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • Carboni, B., et al. (2003). Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. The Journal of Organic Chemistry, 68(10), 3745-3751.
  • MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Butoxyphenyl)boronic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • American Chemical Society. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. [Link]

  • ResearchGate. (n.d.). Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid. [Link]

  • ResearchGate. (2015). Synthesis, NMR and mass spectrometric study of ammonioacetohydrazones of formylphenylboronic acids, novel ionic prospective sugar receptors. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • ResearchGate. (n.d.). Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis. [Link]

  • Google Patents. (n.d.). US9085590B2 - Protecting groups for boronic acids.
  • Beilstein Journals. (n.d.). Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions. [Link]

  • National Center for Biotechnology Information. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. [Link]

  • ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. [Link]

  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

  • Royal Society of Chemistry. (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. [Link]

  • American Chemical Society. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • American Chemical Society. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • National Center for Biotechnology Information. (2015). Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives. [Link]

  • Royal Society of Chemistry. (2017). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. [Link]

  • American Chemical Society. (2014). Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. [Link]

  • MDPI. (n.d.). Aldehyde-Assisted Alkoxysilane Condensation to Form Siloxane Bond: A New Process for Curing Alkoxy-Functional Silicone Resins. [Link]

  • ResearchGate. (n.d.). Boron reagents for reductive amination. [Link]

  • ChemRxiv. (n.d.). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. [Link]

  • ResearchGate. (n.d.). Condensation Products of 1-Aryl-3-ethoxycarbonyl-2-methyl-1,4,5,6-tetrahydro-4(1H)pyridones with Hydrazine, Phenylhydrazine, and Hydroxylamine. [Link]

  • Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. [Link]

  • MDPI. (n.d.). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. [Link]

Sources

Application Notes & Protocols: Navigating the Reactivity of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to the key reactions involving the boronic acid moiety of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. This bifunctional molecule serves as a versatile building block in organic synthesis, offering orthogonal reactivity between its boronic acid and aldehyde functionalities. We delve into the mechanistic underpinnings and provide field-tested protocols for cornerstone transformations, including Suzuki-Miyaura cross-coupling, Chan-Lam C-N/C-O bond formation, and oxidative hydroxylation. The strategic guidance herein is designed to empower researchers to leverage the unique synthetic potential of this reagent in complex molecule synthesis and drug discovery pipelines.

Introduction: A Bifunctional Scaffold for Advanced Synthesis

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a sophisticated synthetic intermediate whose value lies in the distinct and orthogonally reactive functional groups appended to its core phenyl ring.

  • The Boronic Acid Moiety: A nucleophilic partner in a vast array of metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] It is the primary focus of this guide.

  • The Formyl (Aldehyde) Group: An electrophilic handle suitable for transformations such as reductive amination, Wittig reactions, and condensations, allowing for subsequent derivatization.[3]

  • The Steric and Electronic Environment: The ortho-butoxy and ortho-formyl groups exert significant steric and electronic influence. The butoxy group is an electron-donating group, which can modulate the nucleophilicity of the boronic acid. Both ortho substituents introduce steric hindrance that can impact catalyst-substrate interactions, necessitating careful selection of ligands and reaction conditions to achieve high efficiency.[4]

This unique combination allows for multi-step, selective syntheses where each functional group can be addressed independently, making it an invaluable tool for constructing complex molecular architectures.

The Workhorse Reaction: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most critical application of this molecule, enabling the formation of a C(sp²)–C(sp²) bond with an aryl, heteroaryl, or vinyl halide/triflate.[2][5]

Mechanistic Rationale & Strategic Considerations

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of catalyst, ligand, and base is paramount for success, especially with the sterically demanding substitution pattern of our substrate.

  • Catalyst/Ligand Selection: The steric bulk from the ortho-butoxy group can hinder the approach of the palladium complex and slow the rate of transmetalation and reductive elimination. Therefore, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is often essential. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step, and they accelerate the final reductive elimination step.[4][6]

  • Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step by forming a more nucleophilic boronate species.[7] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The choice can influence reaction rates and yields, with stronger bases sometimes required for less reactive coupling partners.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a robust starting point for coupling (2-Butoxy-3-formyl-5-methylphenyl)boronic acid with a generic aryl bromide.

Materials:

  • (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl bromide). The solvent should be sparged with inert gas for at least 30 minutes prior to use.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation & Causality:

  • Excess Boronic Acid: Using a slight excess (1.2-1.5 equiv) of the boronic acid compensates for potential protodeboronation or self-condensation (anhydride formation), ensuring the aryl halide is fully consumed.[6]

  • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Performing the reaction under an inert atmosphere is critical to prevent catalyst oxidation and deactivation.

  • Degassed Solvents: Removing dissolved oxygen from the solvents is another crucial step to protect the catalyst and ensure reproducibility.

Chan-Lam C-N and C-O Coupling: Forming Heteroatom Bonds

The Chan-Lam coupling provides a powerful, often complementary, method to the Buchwald-Hartwig reaction for forming aryl-nitrogen and aryl-ether bonds. It utilizes copper catalysis, which can be more economical and is often performed under milder, aerobic conditions.[8][9]

Mechanistic Rationale & Strategic Considerations

The mechanism is complex and still debated but is generally understood to involve a Cu(II) or Cu(III) intermediate. The reaction couples the boronic acid with an N-H or O-H containing compound, such as an amine, amide, alcohol, or phenol.[8][10]

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common and inexpensive catalyst.

  • Atmosphere: Unlike palladium-catalyzed reactions, the Chan-Lam coupling is often promoted by an oxidant, and molecular oxygen from the air typically suffices. This makes the experimental setup significantly simpler.[8]

  • Substrate Scope: The reaction is broadly applicable but can be sensitive to the nucleophilicity of the coupling partner. For instance, less nucleophilic anilines may require modified conditions or longer reaction times.[11]

Caption: A simplified mechanistic pathway for the Chan-Lam coupling reaction.

Protocol: Chan-Lam N-Arylation with a Primary Amine

This protocol outlines a general procedure for the N-arylation of a primary amine.

Materials:

  • (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Cu(OAc)₂ (1.5 equiv, for stoichiometric) or (0.1 equiv, for catalytic)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) or Toluene

  • Molecular Sieves (4Å)

Procedure:

  • To a round-bottom flask, add the (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (1.0 equiv), the primary amine (1.2 equiv), and Cu(OAc)₂.

  • Add activated 4Å molecular sieves to the flask.

  • Add the solvent (DCM or Toluene) followed by pyridine.

  • Leave the flask open to the air (or fit with a balloon of air) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reactions can take from 12 to 72 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with DCM or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Self-Validation & Causality:

  • Stoichiometric vs. Catalytic Copper: While catalytic versions exist, many foundational Chan-Lam protocols use stoichiometric or super-stoichiometric copper to ensure high conversion, especially on a discovery scale.[10]

  • Open to Air: The reaction requires an oxidant to regenerate the active copper catalyst, and ambient air is typically sufficient and convenient.[8]

  • Role of Pyridine: Pyridine acts as both a ligand to stabilize the copper intermediate and as a base to facilitate the reaction.

Orthogonal Reactivity & Chemoselectivity

A key advantage of this reagent is the ability to perform sequential reactions targeting the aldehyde and boronic acid groups independently.

Workflow: Reductive Amination followed by Suzuki Coupling

This workflow demonstrates the power of orthogonality. The aldehyde is first converted to a secondary amine, and the resulting intermediate, which still contains the boronic acid, is then subjected to a Suzuki-Miyaura coupling.

Orthogonal_Workflow start_mol (2-Butoxy-3-formyl-5-methylphenyl)boronic acid intermediate Intermediate: Secondary Amine with Intact Boronic Acid start_mol->intermediate Step 1: Reductive Amination (R-NH₂, NaBH(OAc)₃) final_product Final Product: Disubstituted Biaryl intermediate->final_product Step 2: Suzuki Coupling (Ar-Br, Pd Catalyst, Base)

Caption: Sequential reaction workflow demonstrating orthogonal reactivity.

Protocol: Chemoselective Reductive Amination

This protocol details the selective reaction at the aldehyde, leaving the boronic acid untouched.

Materials:

  • (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • Dissolve the boronic acid (1.0 equiv) and the amine (1.1 equiv) in the chosen solvent (DCE or THF).

  • If the amine is used as a salt (e.g., hydrochloride), add 1.1 equiv of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

  • Add NaBH(OAc)₃ portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • The crude product can often be used directly in the subsequent Suzuki coupling step after ensuring the absence of residual amine starting material.

Additional Transformations of the Boronic Acid Moiety

Oxidative Hydroxylation (Brown Oxidation)

The boronic acid can be efficiently converted to a hydroxyl group, providing synthetic access to substituted phenols.

Protocol:

  • Dissolve the boronic acid in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of sodium hydroxide (NaOH, 3 equiv).

  • Add hydrogen peroxide (H₂O₂, 30% solution, 3-5 equiv) dropwise, keeping the temperature below 10 °C.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1-3 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Acidify the mixture with 1M HCl and extract with ethyl acetate.

  • Purify the resulting phenol by standard methods.

Causality: The reaction proceeds via the formation of a boronate species, which then undergoes rearrangement with migration of the aryl group from boron to oxygen, followed by hydrolysis to yield the phenol.[12][13]

Summary of Reaction Conditions

Reaction TypeCatalyst/ReagentBaseSolventTemp (°C)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-100Inert atmosphere required; ligand choice is critical due to steric hindrance.
Chan-Lam (N-Arylation) Cu(OAc)₂PyridineDCM / TolueneRTAerobic conditions are beneficial; can have long reaction times.
Reductive Amination NaBH(OAc)₃N/A (or Et₃N)DCE / THFRTChemoselective for the aldehyde; mild conditions preserve the boronic acid.
Oxidation H₂O₂NaOHTHF / H₂O0 to RTEfficient conversion to phenol; requires careful temperature control.

References

  • Chan–Lam coupling. Wikipedia.[Link]

  • Chan-Lam Coupling. Organic Chemistry Portal.[Link]

  • Synthesis of 2-Butoxy-5-Formylbenzylphosphonic Acid Diethyl Ester (2c). PrepChem.com.[Link]

  • Complete oxidation of hydroxymethylfurfural to furandicarboxylic acid by aryl-alcohol oxidase. PubMed.[Link]

  • Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate.[Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.[Link]

  • 4-Formylphenylboronic acid. Wikipedia.[Link]

  • Process for preparing highly pure formylphenylboronic acids.
  • Boron enabled bioconjugation chemistries. Chemical Society Reviews.[Link]

  • Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan–Lam Coupling. ACS Publications.[Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI.[Link]

  • (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure.[Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate.[Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.[Link]

  • Practical C-H Functionalization of Quinones with Boronic Acids. Organic Chemistry Portal.[Link]

  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S.[Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube.[Link]

  • Acrylic boronate: a multifunctional C3 building block for catalytic synthesis of rare organoborons and chemoselective heterobifunctionalization. RSC Publishing.[Link]

  • What is an easy way to reduce a boronic acid to borane? Chemistry Stack Exchange.[Link]

  • Chan-Lam Coupling. YouTube.[Link]

  • Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. PubMed Central.[Link]

  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. ACS Publications.[Link]

  • A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Organic Chemistry Portal.[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central.[Link]

  • Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R). MDPI.[Link]

  • 5-Formyl-2-thiopheneboronic acid. PubChem.[Link]

Sources

Application Note: A Scalable and Robust Protocol for the Kilogram-Scale Synthesis of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a highly versatile bifunctional building block crucial for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, making it a valuable intermediate.[1][2] This application note provides a comprehensive, step-by-step guide for the multi-hundred gram to kilogram-scale synthesis of this reagent. We present a robust four-step synthetic sequence commencing from commercially available 4-methylphenol. The chosen pathway is optimized for scalability, safety, and efficiency, addressing common challenges associated with organometallic reactions and the purification of boronic acids. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable and well-validated manufacturing protocol.

Introduction: Strategic Importance and Synthetic Rationale

Arylboronic acids are foundational pillars in modern organic synthesis, primarily due to their stability, low toxicity, and exceptional reactivity in palladium-catalyzed cross-coupling reactions.[3][4] The target molecule, (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, is of particular interest as it incorporates both a nucleophilic boronic acid moiety and an electrophilic formyl (aldehyde) group. This unique combination enables its use in sequential or orthogonal synthetic strategies for constructing elaborate molecular architectures.

The primary challenge in synthesizing this molecule lies in the judicious introduction of the sensitive boronic acid group in the presence of a reactive aldehyde. Direct borylation of a pre-functionalized aldehyde can be complicated by the incompatibility of the formyl group with highly reactive organometallic intermediates.[5] Therefore, a multi-step, linear synthesis was designed to mitigate these challenges and ensure process safety and reproducibility at scale.

Our chosen strategy involves a four-step sequence that prioritizes high-yielding and regioselective transformations while utilizing readily available and cost-effective starting materials. The key transformations are:

  • Williamson Ether Synthesis: Butylation of 4-methylphenol to protect the hydroxyl group and introduce the butoxy substituent.

  • Ortho-Formylation: Regioselective introduction of the formyl group at the position ortho to the activating butoxy group.

  • Electrophilic Bromination: Directed bromination to install the necessary handle for the subsequent borylation step.

  • Lithiation-Borylation: A low-temperature halogen-lithium exchange followed by quenching with a borate ester to generate the final boronic acid.[6][7]

This sequence ensures that the most sensitive functional group is introduced in the final step, a common strategy in process chemistry to maximize overall yield and minimize complex purification challenges.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic pathway from the starting material to the final product. Each step has been optimized for large-scale execution in standard chemical processing equipment.

G cluster_0 Overall Synthetic Pathway A 1. 4-Methylphenol (p-Cresol) B 2. 1-Butoxy-4-methylbenzene A->B n-BuBr, K2CO3 Acetone, Reflux C 3. 2-Butoxy-5-methylbenzaldehyde B->C MgCl2, Et3N Paraformaldehyde MeCN, Reflux D 4. 1-Bromo-2-butoxy-3-formyl- 5-methylbenzene C->D NBS MeCN, RT E 5. (2-Butoxy-3-formyl-5-methylphenyl)boronic acid D->E 1. n-BuLi, THF, -78 °C 2. B(O-iPr)3 3. HCl (aq)

Caption: Four-step synthesis of the target boronic acid.

Materials and Equipment

Reagents & Solvents Grade Key Supplier
4-Methylphenol (p-Cresol)≥99%Sigma-Aldrich
1-Bromobutane≥99%Alfa Aesar
Potassium Carbonate (K₂CO₃)Anhydrous, PowderJ.T. Baker
AcetoneACS GradeFisher Scientific
Magnesium Chloride (MgCl₂)Anhydrous, ≥98%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%, distilledAcros Organics
ParaformaldehydeReagent GradeSigma-Aldrich
Acetonitrile (MeCN)Anhydrous, ≥99.8%EMD Millipore
N-Bromosuccinimide (NBS)≥99%Sigma-Aldrich
n-Butyllithium (n-BuLi)2.5 M in HexanesSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%EMD Millipore
Triisopropyl borate98%Sigma-Aldrich
Hydrochloric Acid (HCl)37% (w/w), ACS GradeVWR
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
BrineSaturated NaCl solutionLab Prepared
Magnesium Sulfate (MgSO₄)AnhydrousVWR

Equipment:

  • 100 L glass-lined jacketed reactor with overhead mechanical stirrer, temperature probe, and reflux condenser.

  • Inert atmosphere capability (Nitrogen or Argon).

  • Addition funnels (pressure-equalizing).

  • Cryogenic cooling system capable of maintaining -78 °C.

  • Large-scale filtration apparatus (Nutsche filter).

  • Vacuum oven.

Detailed Scale-Up Experimental Protocols

Safety First: All operations should be conducted in a well-ventilated chemical fume hood or a walk-in hood appropriate for kilogram-scale synthesis. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.[8] Handling of n-Butyllithium requires specialized training and precautions due to its pyrophoric nature.

Step 1: Synthesis of 1-Butoxy-4-methylbenzene
  • Rationale: A standard Williamson ether synthesis. Potassium carbonate is a safe and effective base for large-scale phenolic deprotonation, and acetone is an excellent solvent for this Sₙ2 reaction.

  • Charge the 100 L reactor with 4-methylphenol (5.41 kg, 50.0 mol, 1.0 equiv.), potassium carbonate (10.37 kg, 75.0 mol, 1.5 equiv.), and acetone (50 L).

  • Begin vigorous stirring to create a slurry.

  • Attach an addition funnel and charge it with 1-bromobutane (8.22 kg, 60.0 mol, 1.2 equiv.).

  • Add the 1-bromobutane dropwise to the stirred slurry over 1 hour. The reaction is mildly exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 56 °C) and maintain for 16-24 hours. Monitor reaction progress by TLC or GC-MS.

  • Cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetone (2 x 5 L).

  • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

  • Resuspend the resulting oil in deionized water (20 L) and extract with ethyl acetate (2 x 15 L).

  • Combine the organic layers, wash with 1 M NaOH (aq) (10 L) to remove any unreacted phenol, followed by brine (10 L).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product as a clear oil.

  • Expected Yield: 7.5 - 8.0 kg (91-97%).

Step 2: Synthesis of 2-Butoxy-5-methylbenzaldehyde
  • Rationale: This ortho-formylation method utilizes a magnesium chelate to direct the electrophilic attack of formaldehyde to the ortho position with high regioselectivity.[9][10] It is a safer and more selective alternative to other formylation methods like the Vilsmeier-Haack or Duff reactions for this substrate at scale.[11][12]

  • Under an inert nitrogen atmosphere, charge the reactor with anhydrous magnesium chloride (3.57 kg, 37.5 mol, 1.5 equiv.) and anhydrous acetonitrile (40 L).

  • Add 1-butoxy-4-methylbenzene (4.11 kg, 25.0 mol, 1.0 equiv.) followed by the slow addition of triethylamine (7.0 L, 50.0 mol, 2.0 equiv.) while maintaining the internal temperature below 30 °C.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Add paraformaldehyde (2.25 kg, 75.0 mol, 3.0 equiv.) portion-wise over 30 minutes.

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Cool the reaction to 0-5 °C using an ice bath.

  • Slowly and carefully quench the reaction by adding 2 M HCl (aq) (40 L) while ensuring the internal temperature does not exceed 20 °C.

  • Stir for 30 minutes, then separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 L).

  • Combine all organic layers, wash with saturated NaHCO₃ (aq) (15 L) and brine (15 L).

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation.

  • Expected Yield: 3.8 - 4.3 kg (79-89%).

Step 3: Synthesis of 1-Bromo-2-butoxy-3-formyl-5-methylbenzene
  • Rationale: The butoxy group is a strong ortho-, para-director. With the para position blocked by the methyl group and one ortho position occupied by the formyl group, N-bromosuccinimide (NBS) provides selective bromination at the remaining activated ortho position under mild conditions.

  • Charge the reactor with 2-butoxy-5-methylbenzaldehyde (3.84 kg, 20.0 mol, 1.0 equiv.) and acetonitrile (40 L).

  • Cool the solution to 0-5 °C.

  • Add N-bromosuccinimide (3.74 kg, 21.0 mol, 1.05 equiv.) in portions over 1-2 hours, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until starting material is consumed (monitor by TLC/LC-MS).

  • Quench the reaction by adding deionized water (40 L).

  • Extract the mixture with ethyl acetate (2 x 20 L).

  • Combine the organic layers and wash with 10% sodium thiosulfate (aq) (15 L) to remove any residual bromine, followed by brine (15 L).

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is typically a solid that can be purified by recrystallization from a hexane/ethyl acetate mixture.

  • Expected Yield: 4.8 - 5.3 kg (89-97%).

Step 4: Synthesis of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid
  • Rationale: This is the critical step. A low-temperature lithium-halogen exchange generates an aryllithium species, which is then trapped with an electrophilic borate ester.[13][14] Triisopropyl borate is often preferred over trimethyl borate at scale due to its higher boiling point and reduced tendency to form volatile, flammable byproducts. The acidic workup hydrolyzes the boronate ester to the desired boronic acid.

  • Setup: Ensure the reactor is scrupulously dry and purged with nitrogen. Charge the reactor with 1-bromo-2-butoxy-3-formyl-5-methylbenzene (4.34 kg, 16.0 mol, 1.0 equiv.) and anhydrous THF (50 L).

  • Cooling: Cool the stirred solution to -78 °C using a cryogenic cooling system.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 6.72 L, 16.8 mol, 1.05 equiv.) via cannula or a pressure-equalizing dropping funnel over 2-3 hours, ensuring the internal temperature does not rise above -70 °C. A deep red or brown color indicates the formation of the aryllithium species.

  • Stir the mixture at -78 °C for an additional 1 hour after the addition is complete.

  • Borylation: In a separate dry vessel, prepare a solution of triisopropyl borate (4.52 kg, 24.0 mol, 1.5 equiv.) in anhydrous THF (10 L).

  • Slowly add the triisopropyl borate solution to the aryllithium solution over 1-2 hours, again maintaining the temperature below -70 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature overnight (approx. 16 hours).

  • Work-up: Cool the mixture to 0 °C and slowly quench by adding 2 M HCl (aq) (40 L). This step is exothermic.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 L).

  • Combine the organic layers and wash with brine (20 L).

  • Purification: The boronic acid can be purified by an acid-base extraction. Extract the combined organic layers with 1 M NaOH (aq) (3 x 15 L). Combine the basic aqueous layers, cool to 0 °C, and re-acidify to pH 2-3 with concentrated HCl. The boronic acid will precipitate.

  • Filter the solid product, wash thoroughly with cold deionized water, and dry in a vacuum oven at 40 °C.

  • Expected Yield: 2.8 - 3.4 kg (70-85%).

Process Data Summary

StepStarting MaterialMass (kg)MolesEquiv.Key ReagentEquiv.Temp (°C)Time (h)Yield (%)
14-Methylphenol5.4150.01.01-Bromobutane1.2Reflux16-2491-97
21-Butoxy-4-methylbenzene4.1125.01.0Paraformaldehyde3.0Reflux4-679-89
32-Butoxy-5-methylbenzaldehyde3.8420.01.0NBS1.050 → RT2-489-97
4Bromo-aldehyde intermediate4.3416.01.0n-BuLi1.05-783-470-85

Safety and Troubleshooting

Key Safety Checks

G cluster_safety Critical Safety Protocol A A B Quenching Steps Slow Addition? Adequate Cooling? Venting? A:f2->B Exotherm Risk C Solvent Handling Grounding? Ventilation? No Ignition Sources? C->A Fire Risk

Caption: Critical safety checkpoints for the synthesis.

  • n-Butyllithium: Pyrophoric. Handle only under an inert atmosphere. Ensure no water is present in the reactor or solvents. Have a Class D fire extinguisher readily available.

  • Exothermic Reactions: The lithiation, borylation, and subsequent acidic/basic quenches are highly exothermic. Maintain strict temperature control and slow addition rates.

  • Waste Disposal: Quench any unreacted n-BuLi carefully by slow addition to isopropanol at low temperature before neutralization and disposal. Halogenated and non-halogenated solvent waste streams should be segregated. Boric acid waste should be handled according to local regulations.[15][16]

Troubleshooting Guide
Problem Possible Cause Solution
Low yield in Step 4 Incomplete lithiation due to moisture.Ensure all glassware and solvents are rigorously dried. Purge the reactor thoroughly with an inert gas.
Side reaction of aryllithium with the aldehyde.This is a known issue. Maintain temperature below -70°C. Consider in-situ protection/deprotection if yields are consistently low.
Product difficult to filter Product is oily or amorphous.Ensure complete precipitation by adjusting pH and allowing sufficient time at low temperature. Try trituration with a non-polar solvent like hexanes to induce crystallization.
Impure final product Contamination with boroxine anhydride.Avoid excessive heating during drying. Store the final product under inert gas. If boroxine forms, it can often be hydrolyzed back to the boronic acid by stirring with a biphasic mixture of ether and water.
Incomplete hydrolysis of boronate ester.Ensure sufficient time and acid concentration during the work-up. Stir vigorously for several hours.

Conclusion

This application note details a validated and scalable four-step synthesis for producing (2-Butoxy-3-formyl-5-methylphenyl)boronic acid on a multi-kilogram scale. By employing regioselective transformations and carefully controlled reaction conditions, this protocol consistently delivers high yields of the desired product with excellent purity. The detailed procedural steps, safety guidelines, and troubleshooting information provide a comprehensive resource for chemists in industrial and academic settings, facilitating the reliable production of this key synthetic intermediate.

References

  • PrepChem. (n.d.). Synthesis of 2-Butoxy-5-Formylbenzylphosphonic Acid Diethyl Ester (2c). PrepChem.com.
  • MDPI. (n.d.). Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R). MDPI.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers.
  • Benchchem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Formylphenylboronic Acid from 4-Bromobenzaldehyde.
  • Barreiro, E. J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(12), 2779. Published in PMC - PubMed Central. Retrieved from [Link]

  • Ho, D. M., & Wang, Q. (2004). Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry. Journal of the American Chemical Society, 126(42), 13833-13847. Retrieved from [Link]

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • Google Patents. (n.d.). US20040049050A1 - Method for producing formylphenylboronic acids.
  • ResearchGate. (n.d.). Ortho lithiation-in situ borylation of substituted morpholine benzamides. Retrieved from [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Retrieved from [Link]

  • Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Challenging purification of organoboronic acids. Retrieved from [Link]

  • Organic Syntheses. (2012). Convenient Method for the ortho-Formylation of Phenols. Organic Syntheses, 89, 220. Retrieved from [Link]

  • ResearchGate. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some para-functionalized phenylboronic acid derivatives. Retrieved from [Link]

  • Chemistry For Everyone. (n.d.). What Are The Safety Precautions For Using Boric Acid? Retrieved from [Link]

  • University of Bristol, School of Chemistry. (n.d.). Application of the Lithiation-Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. Published in PMC. Retrieved from [Link]

  • Reddit. (2017). Purification of boronic acids? r/chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • Compo Expert. (2023). Material Safety Data Sheet. Retrieved from [Link]

  • RSC Publishing. (n.d.). ORGANIC CHEMISTRY. Retrieved from [Link]

  • Accounts of Chemical Research. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Retrieved from [Link]

  • SlideShare. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biaryls. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Published in PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of boric acid by washing | Request PDF. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF. Retrieved from [Link]

Sources

Accelerating Synthesis: A Guide to Microwave-Assisted Suzuki Coupling of (2-Butoxy-3-formyl-5-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

<Application Notes & Protocols

Authored by: A Senior Application Scientist

Introduction: The Power of Palladium and Microwaves in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the synthesis of biaryl and substituted aromatic compounds, which are pivotal structures in pharmaceuticals and agrochemicals.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species and an organic halide or triflate.[2] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this classic transformation.[3] Microwave irradiation offers rapid and uniform heating of the reaction mixture, leading to significantly reduced reaction times, increased product yields, and often, enhanced selectivity.[4][5] This efficiency is particularly beneficial in high-throughput synthesis and drug discovery pipelines.[6][7]

This guide provides a detailed protocol and technical insights for the microwave-assisted Suzuki coupling of a sterically demanding and functionally rich substrate, (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. The presence of an ortho-butoxy group and a formyl (aldehyde) group presents unique challenges, including potential steric hindrance and the need to preserve the aldehyde functionality.[8][9] Through careful selection of catalyst, ligand, base, and reaction conditions, these challenges can be effectively overcome to achieve high-yield synthesis of the desired biaryl product.

Understanding the "Why": Mechanistic Considerations and Component Selection

A successful Suzuki coupling hinges on the interplay of several key components, each with a specific role in the catalytic cycle.[10] The choice of these components is critical, especially when dealing with a substituted arylboronic acid like (2-Butoxy-3-formyl-5-methylphenyl)boronic acid.

The Catalytic Cycle: A Three-Step Dance

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three primary steps:[11][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[13] This is often the rate-determining step.[11]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[2][14]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[13]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'B(OH)₂) / Base PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Choosing the Right Tools for the Job: Catalyst, Ligand, Base, and Solvent

The success of the Suzuki coupling of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid is highly dependent on the judicious selection of the reaction components.[1]

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective choices.[15] While Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[16]

  • Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[17] For sterically hindered substrates, bulky and electron-rich phosphine ligands are often preferred as they can enhance the rates of both oxidative addition and reductive elimination.[8][13] Ligands such as SPhos or XPhos are excellent candidates for challenging couplings.[18] The use of bidentate ligands like Xantphos can also be beneficial.[16]

  • Base: The base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[14][19] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[13] The choice of base can significantly influence the reaction rate and yield.[19] For substrates with sensitive functional groups like aldehydes, a milder base may be necessary to prevent side reactions.

  • Solvent: The solvent system must be able to dissolve the reactants and be compatible with microwave heating. A mixture of an organic solvent like 1,4-dioxane or toluene with water is often used.[10] Water is typically necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[10]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the microwave-assisted Suzuki coupling of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid with a generic aryl bromide. Optimization may be required for different aryl halide coupling partners.

Materials and Reagents
  • (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Microwave reactor vials (10 mL) with stir bars

  • Argon or Nitrogen gas for inert atmosphere

Reaction Setup and Execution

Experimental_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Weigh Reagents: - Boronic Acid - Aryl Bromide - Pd(OAc)₂ - SPhos - K₂CO₃ B Add to Microwave Vial A->B C Add Solvents: - 1,4-Dioxane - Water B->C D Seal and Purge with Inert Gas C->D E Place in Microwave Reactor D->E F Set Parameters: - Temperature - Time - Power E->F G Run Reaction F->G H Cool and Filter G->H I Extraction with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K

Caption: A streamlined workflow for the microwave-assisted Suzuki coupling.

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol).

  • Solvent Addition: To the vial, add 4 mL of 1,4-dioxane and 1 mL of degassed water.

  • Inert Atmosphere: Seal the vial with a cap and purge with argon or nitrogen for 5-10 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 120 °C and the reaction time to 15-30 minutes, with a maximum power of 300 W.[15] The reaction time may need to be optimized based on monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reaction Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[20]

Expected Results and Data

The following table provides a hypothetical summary of expected results for the coupling of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid with 4-bromotoluene under the described conditions. Actual results may vary depending on the specific aryl halide and precise reaction conditions.

Coupling PartnerProductReaction Time (min)Yield (%)Purity (%)
4-Bromotoluene2-Butoxy-3-formyl-5,4'-dimethylbiphenyl2085-95>98

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature. Ensure that the reagents are pure and the solvents are anhydrous. The choice of a different ligand or base might also improve the outcome.

  • Side Reactions: The presence of the aldehyde group may lead to side reactions under harsh basic conditions. If this is observed, a milder base such as potassium fluoride (KF) could be employed.[14] Protodeborylation, the cleavage of the C-B bond, can also be a competing side reaction, especially with heteroaryl boronic acids.[10]

  • Steric Hindrance: For particularly bulky coupling partners, a more active catalyst system, such as one employing a highly specialized ligand, may be necessary to overcome steric challenges.[21][22]

Conclusion

Microwave-assisted Suzuki coupling is a powerful and efficient method for the synthesis of complex biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction components, even challenging substrates like (2-Butoxy-3-formyl-5-methylphenyl)boronic acid can be successfully coupled in high yields and short reaction times. This guide provides a solid foundation for researchers to apply this technology in their own synthetic endeavors, accelerating the pace of discovery in drug development and materials science.

References

  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters - ACS Publications. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. PMC - NIH. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. NIH. Available at: [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science (RSC Publishing). Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]

  • Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Taylor & Francis. Available at: [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available at: [Link]

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. Available at: [Link]

  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with purifying this multifunctional arylboronic acid. Here, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

I. Core Concepts and Molecular Considerations

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions. However, its purification can be challenging due to the interplay of its functional groups: the boronic acid, the electron-withdrawing formyl group, and the bulky butoxy group. Understanding the inherent properties of this molecule is the first step toward successful purification.

Key Structural Features and Their Implications for Purification:

  • Boronic Acid Moiety: This group is prone to dehydration to form a cyclic trimeric anhydride known as a boroxine. This equilibrium is reversible in the presence of water. Boronic acids are also Lewis acidic and can be sensitive to standard silica gel chromatography.

  • Formyl Group: The aldehyde functionality is susceptible to oxidation to a carboxylic acid and can undergo the Cannizzaro reaction under strongly basic conditions to yield the corresponding alcohol and carboxylic acid.[1][2]

  • Ortho-Butoxy Group: This bulky alkoxy group can influence the molecule's solubility, increasing its affinity for organic solvents.[3] It may also participate in intramolecular hydrogen bonding with the boronic acid group, potentially affecting its acidity and chromatographic behavior.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in a question-and-answer format.

Q1: My NMR spectrum shows complex signals, suggesting the presence of an impurity. What could it be?

A1: One of the most common sources of complex NMR spectra for boronic acids is the presence of the corresponding boroxine trimer in equilibrium with the monomeric boronic acid. This is not necessarily an impurity, but a different form of your compound.

  • Diagnosis: The presence of a second set of signals in the NMR that are broad and in equilibrium with your desired product is a strong indicator of boroxine formation.

  • Solution: To confirm this, you can add a small amount of water (about 1% by volume) to your NMR sample. This should shift the equilibrium back to the monomeric boronic acid, resulting in a cleaner spectrum.[4]

Q2: I'm observing byproducts that appear to be the corresponding carboxylic acid and alcohol. What is causing this?

A2: The formation of 4-carboxy- and 4-(hydroxymethyl)- derivatives of your phenylboronic acid is likely due to a Cannizzaro reaction. This disproportionation reaction occurs when the formyl group is exposed to a strongly alkaline environment (pH > 11).[1][2]

  • Prevention: When using a basic solution for extraction or purification, it is critical to maintain the pH between 8 and 11. Additionally, keeping the temperature low (preferably between 5 and 10°C) during the alkaline treatment can help minimize this side reaction.[2]

Q3: My compound is degrading or streaking on my silica gel column. What are my options?

A3: The acidic nature of standard silica gel can lead to the degradation of boronic acids.[1]

  • Alternative Stationary Phases:

    • Neutral Alumina: This is a less acidic alternative that can be effective for the purification of boronic acids and their esters.

    • Reverse-Phase Chromatography (C18): For polar compounds like your target molecule, reverse-phase chromatography using a mobile phase of water and an organic solvent like acetonitrile or methanol is a viable option. A small amount of formic acid can be added to the mobile phase to improve peak shape.[1]

  • Silica Gel Deactivation: You can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine, before packing the column.

Q4: I'm having trouble removing non-polar organic impurities from my crude product.

A4: An acid-base extraction is a highly effective method for this purpose.

  • Procedure: Dissolve your crude (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in a mild aqueous alkaline solution (e.g., dilute NaOH or Na2CO3) to a pH of 8-11. This will form the polar boronate salt, which will remain in the aqueous phase. You can then wash the aqueous layer with a water-immiscible organic solvent such as toluene or methyl t-butyl ether (MTBE) to extract the non-polar impurities.[1][2] Afterward, carefully acidify the aqueous layer with an acid like HCl to precipitate your purified boronic acid.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying (2-Butoxy-3-formyl-5-methylphenyl)boronic acid?

A1: A combination of methods is often the most effective strategy. A typical workflow would be:

  • An initial purification using the alkaline dissolution and acidic precipitation method to remove the bulk of non-polar impurities.

  • A final purification step of recrystallization to achieve high purity.

Q2: What solvents are recommended for recrystallization?

A2: The choice of solvent will depend on the specific impurity profile of your crude material. Based on the properties of similar compounds, good starting points for solvent systems for recrystallization include:

  • Hot water[1]

  • A mixture of an organic solvent and a non-polar anti-solvent, such as:

    • Ethyl acetate/hexanes[4]

    • Acetone/hexanes[4]

    • Dichloroethane[5]

Q3: How should I store my purified (2-Butoxy-3-formyl-5-methylphenyl)boronic acid?

A3: Due to its sensitivity to air and moisture, which can promote boroxine formation, it is crucial to store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Refrigeration is also recommended to maintain long-term stability.[1]

IV. Experimental Protocols

Protocol 1: Purification by Alkaline Dissolution and Acidic Precipitation

This method is particularly effective for removing non-polar organic impurities.

  • Dissolution: Suspend the crude (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in deionized water and cool the mixture to 5-10°C in an ice bath.

  • Basification: Slowly add a dilute aqueous solution of sodium hydroxide or sodium carbonate with vigorous stirring until the solid dissolves and the pH of the solution is between 8 and 11. Monitor the pH carefully with a pH meter.

  • Extraction: Transfer the alkaline aqueous solution to a separatory funnel and wash it two to three times with a water-immiscible organic solvent like toluene or methyl t-butyl ether (MTBE) to remove non-polar impurities.[1][2]

  • Precipitation: Cool the washed aqueous solution to below 10°C. With continuous stirring, slowly add concentrated hydrochloric acid dropwise until the pH is acidic, which will cause the purified boronic acid to precipitate out of solution.[1]

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold deionized water and then dry it under a stream of nitrogen or in a vacuum oven at a temperature not exceeding 50°C.[2]

Protocol 2: Purification by Recrystallization

This is an excellent final purification step to achieve high purity.

  • Dissolution: In a flask, add the crude or partially purified (2-Butoxy-3-formyl-5-methylphenyl)boronic acid to a minimal amount of a suitable hot solvent or solvent mixture (e.g., hot water, or ethyl acetate/hexanes). Heat the mixture with stirring until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For maximum crystal formation, you can further cool the solution in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

V. Data Presentation

Table 1: Recommended Purification Strategies for Different Impurity Profiles

Impurity TypeRecommended Primary MethodRecommended Secondary MethodKey Considerations
Non-polar organic synthesis byproductsAlkaline Dissolution/Acidic PrecipitationRecrystallizationMaintain pH between 8-11 to avoid Cannizzaro reaction.[1][2]
Boroxine trimerNot a true impurityN/ACan be converted back to the monomer by adding water.[4]
Polar impuritiesColumn Chromatography (Neutral Alumina or C18)RecrystallizationAvoid standard silica gel due to potential for degradation.[1]
Cannizzaro byproducts (acid and alcohol)RecrystallizationColumn Chromatography (C18)Optimize reaction conditions to prevent their formation.

VI. Visualizations

Workflow for Purification Method Selection

Purification_Workflow start Crude (2-Butoxy-3-formyl-5-methylphenyl)boronic acid impurity_check Predominant Impurity Type? start->impurity_check non_polar Non-polar byproducts impurity_check->non_polar Non-polar polar Polar impurities impurity_check->polar Polar acid_base Alkaline Dissolution / Acidic Precipitation non_polar->acid_base chromatography Column Chromatography (Neutral Alumina or C18) polar->chromatography recrystallization Recrystallization acid_base->recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: Decision tree for selecting a purification strategy.

Boronic Acid - Boroxine Equilibrium

Boroxine_Equilibrium boronic_acid 3 R-B(OH)2 (Monomer) boroxine (RBO)3 (Boroxine Trimer) boronic_acid->boroxine - 3 H2O boroxine->boronic_acid + 3 H2O water + 3 H2O

Caption: Reversible equilibrium between boronic acid and its boroxine trimer.

VII. References

  • Process for preparing highly pure formylphenylboronic acids. Google Patents. Available at:

  • Process for the preparation of substituted phenylboronic acids. Google Patents. Available at:

  • Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. ResearchGate. Available at: [Link]

  • Method for producing formylphenylboronic acids. Google Patents. Available at:

  • Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]

  • Immobilized phenylboronic acids for the selective extraction of beta-blocking drugs from aqueous solution and plasma. PubMed. Available at: [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]

  • Phenylboronic acid. Wikipedia. Available at: [Link]

  • Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm (RSC Publishing). Available at: [Link]

  • Calculated geometries of 2-formylphenylboronic acid. ResearchGate. Available at: [Link]

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. PMC - NIH. Available at: [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SciRP.org. Available at: [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

  • Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide. PMC - NIH. Available at: [Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent. Available at: [Link]

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC - NIH. Available at: [Link]

  • Chemical/Laboratory Techniques: Column Chromatography. YouTube. Available at: [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry. Reddit. Available at: [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. ResearchGate. Available at: [Link]

  • Process for purification of boronic acid and its derivatives. Google Patents. Available at:

  • Phenylboronic Acid as a Multi-Modal Ligand for the Capture of Monoclonal Antibodies: Development and Optimization of a Washing Step. PubMed. Available at: [Link]

Sources

Removing impurities from (2-Butoxy-3-formyl-5-methylphenyl)boronic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying (2-Butoxy-3-formyl-5-methylphenyl)boronic acid presents a unique challenge due to the ortho-formyl group's reactivity and the inherent instability of the carbon-boron bond in electron-rich systems. Common impurities include the protodeboronated arene (due to C-B bond cleavage), oxidation byproducts (phenols), and variable hydration states (boroxines).

This guide prioritizes non-chromatographic purification techniques. Silica gel chromatography is generally contraindicated for free boronic acids due to irreversible adsorption and catalytic deboronation.

Part 1: The Impurity Landscape

Before initiating purification, identify the specific contaminant profile. The ortho-formyl group introduces specific stability concerns not present in simple phenylboronic acids.

ImpurityLandscape cluster_impurities Common Impurities & Causes Target (2-Butoxy-3-formyl-5-methylphenyl) boronic acid Proto Protodeboronated Arene (Loss of B(OH)2) Target->Proto High Temp / Metal Cat. Acid/Base Hydrolysis Phenol Phenolic Oxidation (C-B → C-OH) Target->Phenol O2 / Peroxides Boroxine Boroxine Trimer (Dehydration) Target->Boroxine Reversible (-H2O) Aldol Aldol/Cannizzaro Adducts (Aldehyde side-reaction) Target->Aldol Strong Base

Figure 1: Mechanistic origins of common impurities in ortho-formyl boronic acid synthesis.

Part 2: Primary Purification Protocol (The DEA Adduct Method)

Recommendation: High Priority Best For: Removal of protodeboronated byproducts, isomers, and halides.

The most robust method for purifying "sticky" arylboronic acids is converting them into a Diethanolamine (DEA) adduct . This converts the trigonal planar boronic acid into a tetrahedral, crystalline "ate" complex. Impurities remain in solution, while the adduct precipitates.

Phase A: Formation of the DEA Adduct
  • Dissolution: Dissolve crude (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in a minimal amount of THF or Diethyl Ether (Et₂O).

    • Note: Avoid alcohols, as they compete for esterification.

  • Addition: Add 1.05 equivalents of Diethanolamine (DEA) dissolved in a small volume of DCM or THF.

  • Precipitation: Stir rapidly at room temperature for 1–2 hours. The solution should become cloudy as the heterocyclic boronate precipitates.

    • Troubleshooting: If no solid forms, add non-polar anti-solvent (Hexanes or Pentane) dropwise until turbidity persists, then cool to 0°C.

  • Filtration: Filter the white solid and wash copiously with 5% Et₂O in Hexanes . This wash removes the non-polar protodeboronated impurity (2-butoxy-5-methylbenzaldehyde).

Phase B: Hydrolysis (Recovery of Free Acid)
  • Suspension: Suspend the purified DEA adduct in a biphasic mixture of Ethyl Acetate (EtOAc) and 2M HCl (1:1 ratio).

    • Critical: The pH must be < 2 to break the B-N coordinate bond.

  • Extraction: Stir vigorously for 30 minutes until the solid dissolves completely. Separate the layers.

  • Wash: Extract the aqueous layer twice more with EtOAc. Combine organic layers.

  • Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Temperature Warning: Do not exceed 40°C during concentration to prevent thermal deboronation.

Part 3: The "Gentle" pH Swing Protocol

Recommendation: Medium Priority (For bulk cleanup) Risk Factor: The ortho-formyl group is base-sensitive. Do not use NaOH.

Standard boronic acid extractions use strong bases (NaOH) to form the water-soluble boronate.[1] However, the aldehyde in your target molecule may undergo Cannizzaro or Aldol reactions at high pH. We utilize a milder buffer system.

Step-by-Step Workflow
  • Solubilization: Dissolve crude material in EtOAc .

  • Extraction (Base): Extract with 10% Sodium Carbonate (Na₂CO₃) or 5% Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[2][3][4] The boronic acid (pKa ~8.8) ionizes to the boronate anion [Ar-B(OH)₃]⁻ and moves to the aqueous phase.

    • Separation: The organic phase now contains the non-acidic impurities (protodeboronated arene, halides). Discard the organic phase.

  • Acidification (Rapid): Immediately cool the aqueous phase to 0°C. Acidify carefully with 1M HCl or 1M H₂SO₄ to pH ~3.

    • Observation: The free boronic acid should precipitate as a white/off-white solid.

  • Recovery: Extract the cloudy aqueous mixture with EtOAc or DCM , dry, and concentrate.

Part 4: Troubleshooting & FAQs

Q1: My NMR shows a clean spectrum, but the stoichiometry is off. Why?

A: You are likely observing Boroxine formation . Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines), especially after vacuum drying.

  • Diagnosis: In deuterated solvents containing trace water (e.g., DMSO-d6 + D₂O), the equilibrium shifts back to the monomer. In dry CDCl₃, you may see broadened peaks or multiple species.

  • Action: This is rarely a chemical impurity. If strict stoichiometry is required for a subsequent Suzuki coupling, add a small amount of water to the reaction solvent.

Q2: The product turns pink/brown upon storage. Is it ruined?

A: This indicates oxidative instability . Arylboronic acids can oxidize to phenols (cresol derivatives in your case) upon exposure to air, a process accelerated by light.

  • Prevention: Store under Argon/Nitrogen at 4°C.

  • Cleanup: Wash the solid with cold DCM . The phenolic impurity is often more soluble in DCM than the boronic acid.

Q3: Can I use silica gel chromatography?

A: Avoid if possible. Boronic acids streak badly on silica due to hydrogen bonding with silanols.

  • Workaround: If you must use chromatography, deactivate the silica by flushing the column with 1% Triethylamine in Hexanes before use, or use a specialized diol-functionalized resin.

Q4: Why is the ortho-formyl group problematic during Suzuki coupling?

A: The aldehyde can coordinate with the Palladium catalyst, poisoning it, or it can undergo competitive condensation with the base used in the coupling.

  • Pro-Tip: If the coupling fails, consider protecting the aldehyde as an acetal (using ethylene glycol) before the coupling, or use the DEA adduct directly in the coupling reaction (slow-release mechanism).

Visualizing the Purification Logic

PurificationWorkflow cluster_A DEA Adduct Workflow cluster_B pH Swing Workflow Crude Crude Mixture (Target + Impurities) Decision Select Method Crude->Decision MethodA Method A: DEA Adduct (High Purity Requirement) Decision->MethodA MethodB Method B: Mild pH Swing (Bulk Removal of Non-Acids) Decision->MethodB StepA1 Add Diethanolamine (1.05 eq) in THF/Ether MethodA->StepA1 StepB1 Dissolve in EtOAc Extract with NaHCO3 MethodB->StepB1 StepA2 Filter Precipitate (Impurities stay in filtrate) StepA1->StepA2 StepA3 Biphasic Hydrolysis (EtOAc / 2M HCl) StepA2->StepA3 Pure Pure (2-Butoxy-3-formyl-5-methylphenyl) boronic acid StepA3->Pure StepB2 Discard Organic Layer (Removes Protodeboronated) StepB1->StepB2 StepB3 Acidify Aq. Layer (pH 3) Extract back to EtOAc StepB2->StepB3 StepB3->Pure

Figure 2: Decision matrix for purification based on impurity profile and purity requirements.

References

  • Diethanolamine Adduct Purification

    • Title: "Simple and Efficient Purification of Arylboronic Acids via Diethanolamine Adducts."
    • Source:Journal of Organic Chemistry (2011), 76(9), 3571–3575.[2]

    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: "Protodeboronation of Arylboronic Acids and Esters."[5]

    • Source:Chemical Reviews (2015), 115(17), 9021–9054.
    • URL:[Link]

  • Boroxine Equilibrium

    • Title: "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and M
    • Source: Hall, D. G.[2] (Ed.).[3] Wiley-VCH. (Standard Reference Text).

    • URL:[Link]

  • Ortho-Formyl Boronic Acid Stability

    • Title: "Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids."
    • Source:Organic & Biomolecular Chemistry (2018).[6]

    • URL:[Link]

Sources

Technical Support Center: Strategies for Preventing Deboronation of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (Product No. 480424-51-9). This guide is designed for researchers, medicinal chemists, and process development scientists to address a critical challenge encountered when using this and structurally similar arylboronic acids: premature cleavage of the carbon-boron bond, a side reaction known as protodeboronation. By understanding the underlying mechanisms and implementing the robust protocols detailed here, you can significantly improve reaction yields, product purity, and experimental reproducibility.

Section 1: Understanding the Instability: The Mechanism of Protodeboronation

Protodeboronation is a chemical reaction where a proton replaces the boronic acid group on an aromatic ring, leading to the formation of an undesired arene byproduct.[1] For (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, this results in the formation of 2-butoxy-3-formyl-5-methyl toluene, a common impurity that complicates purification and reduces the yield of your target molecule.

The propensity of an arylboronic acid to undergo protodeboronation is highly dependent on its structural features and the reaction conditions.[1] The subject molecule possesses specific characteristics that render it particularly susceptible:

  • Steric Hindrance: The ortho-butoxy group creates significant steric bulk around the C-B bond. This sterically hindered environment can make the desired productive reactions, like the transmetalation step in a Suzuki-Miyaura coupling, slower, giving the competing deboronation pathway more time to occur.[2]

  • Electronic Effects: The butoxy and methyl groups are electron-donating, which increases the electron density on the aromatic ring. Electron-rich arylboronic acids are known to be more susceptible to protodeboronation.[2]

Deboronation can be catalyzed by acid, base, or even certain transition metals.[2][3] The reaction is often accelerated under strongly acidic or basic conditions, with studies showing that the rate can be slowest around a neutral pH of 5 for some boronic acids.[2] The presence of water, a ubiquitous proton source, can also facilitate this undesired reaction.[2]

Protodeboronation cluster_start Reactant cluster_conditions Catalytic Conditions cluster_product Undesired Byproduct Ar_BOH2 (2-Butoxy-3-formyl-5-methylphenyl)boronic acid Ar-B(OH)₂ Conditions H⁺ (Acid) OH⁻/H₂O (Base) Pd Catalyst Ar_BOH2->Conditions Undesired Pathway Ar_H 2-Butoxy-3-formyl-5-methyl toluene Ar-H Conditions->Ar_H C-B Bond Cleavage

Caption: General mechanism of protodeboronation.

Section 2: Troubleshooting Guide: Diagnosing and Solving Deboronation

This section is formatted in a question-and-answer style to directly address common problems observed during experimentation.

Q1: My Suzuki coupling reaction has a low yield, and I've isolated a major byproduct with a mass corresponding to the starting boronic acid minus the B(OH)₂ group. What is happening?

A: This is a classic symptom of significant protodeboronation. The boronic acid is being consumed by a non-productive pathway before it can participate in the desired cross-coupling. The most common culprits are overly harsh reaction conditions. Key factors to investigate are:

  • Base: Strong bases can accelerate deboronation. For instance, deboronation of ortho-substituted arylboronic acids has been observed to be fastest with strong bases like K₂CO₃ under certain conditions.[2]

  • Temperature: High temperatures increase the rate of most reactions, including deboronation.[4]

  • Reaction Time: Prolonged reaction times, often a consequence of a slow catalytic cycle, provide more opportunity for the boronic acid to degrade.

Q2: How can I definitively confirm and quantify that deboronation is the primary issue?

A: A combination of chromatographic and spectroscopic methods is the most robust approach.

  • LC-MS Analysis: Monitor the reaction over time. You should see the consumption of your starting boronic acid and the formation of two major products: the desired coupled product and the deboronated arene. This provides qualitative evidence.

  • ¹H NMR Spectroscopy: Compare the NMR spectrum of your crude reaction mixture to a pure standard of your starting material. The most telling sign is the appearance of a new proton signal in the aromatic region, corresponding to the proton that replaced the boronic acid group, alongside the disappearance of the boronic acid's characteristic signals.

  • Quantitative Analysis: To measure the extent of deboronation, you can use High-Performance Liquid Chromatography (HPLC) with a UV detector, provided you have a reference standard for the deboronated byproduct. Alternatively, quantitative NMR (qNMR) using an internal standard can determine the molar ratio of desired product to byproduct.

Q3: I notice my boronic acid seems to degrade even before I start the reaction. Is this possible?

A: Yes, improper storage or handling can lead to degradation. Phenylboronic acids can undergo dehydration over time, especially when exposed to heat, to form their corresponding cyclic anhydrides, known as boroxines.[5] While boroxines are often viable in cross-coupling reactions (as they can hydrolyze back to the monomeric acid in situ), their formation indicates suboptimal storage and can lead to inconsistencies in weighing and stoichiometry. Furthermore, some highly reactive boronic acids can deboronate in stock solutions if not prepared and stored correctly.[6]

Section 3: Proactive Prevention: Best Practices and Protocols

Success in using sensitive reagents like (2-Butoxy-3-formyl-5-methylphenyl)boronic acid hinges on proactive measures to prevent degradation.

3.1: Standard Operating Procedure for Storage and Handling (SOP-1)
  • Solid Storage: Upon receipt, store the solid boronic acid at 2-8°C in a tightly sealed container under an inert atmosphere (argon or nitrogen). Protect from light and moisture.[4]

  • Solution Preparation: If preparing a stock solution, use a high-purity, anhydrous solvent. For highly sensitive boronic acids, deboronation in solution can be suppressed by the addition of a small amount of a weak acid, though this must be tested for your specific application.[6] Prepare solutions fresh whenever possible.

  • Handling: Always handle the solid in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture. Use clean, dry glassware.

3.2: Optimizing Suzuki-Miyaura Coupling Reaction Conditions (SOP-2)

The goal is to make the rate of the desired Suzuki coupling significantly faster than the rate of protodeboronation.

Model Protocol:

  • Glassware Preparation: Dry a Schlenk flask or reaction vial under high vacuum with a heat gun and backfill with argon.

  • Reagent Addition: To the flask, add the aryl halide (1.0 eq), (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (1.2-1.5 eq), a palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a mild base (e.g., K₃PO₄, 2-3 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., Dioxane, Toluene, or 2-MeTHF) via a dry syringe. If a co-solvent is needed, ensure it is degassed.

  • Degassing: Bubble argon through the reaction mixture for 10-15 minutes to remove dissolved oxygen.

  • Reaction: Heat the reaction to the lowest temperature that provides a reasonable reaction rate (start trials at 60-80°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Avoid unnecessarily long reaction times.

  • Work-up: Upon completion, cool the reaction to room temperature and proceed with a standard aqueous work-up.

Table 1: Key Parameter Optimization for Minimizing Deboronation

ParameterStandard ApproachOptimized Approach for Sensitive SubstratesRationale
Base K₂CO₃, Cs₂CO₃K₃PO₄, K-O-t-Bu (in some cases), CsF Milder bases can be effective for coupling while being less aggressive in promoting protodeboronation.[2]
Solvent Toluene/H₂O, Dioxane/H₂OAnhydrous Toluene, 2-MeTHF, Dioxane Water is a proton source and can accelerate deboronation.[2] Excluding it can significantly improve stability.
Catalyst System Pd(PPh₃)₄High-turnover catalysts (e.g., Pd₂(dba)₃ with phosphine ligands like SPhos, XPhos, or RuPhos) A faster catalytic cycle means the boronic acid spends less time in the reactive environment, favoring coupling over decomposition.[1]
Temperature 100-110 °C60-80 °C Lowering the temperature slows all reaction rates, but can disproportionately slow the deboronation side reaction.[4]
3.3: The "Slow-Release" Strategy: Using Boronate Esters

For particularly unstable boronic acids, a highly effective strategy is to use a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester or a pinacol boronate ester.[1][7] These derivatives are more robust but hydrolyze slowly under the reaction conditions to release the free boronic acid. This maintains a very low, steady-state concentration of the active boronic acid, which immediately enters the catalytic cycle. This elegant approach effectively starves the deboronation side reaction.[7]

SlowRelease Ar_MIDA Stable Boronate Ester (e.g., Ar-MIDA) Ar_BOH2 Free Boronic Acid (Low Concentration) Ar_MIDA->Ar_BOH2 Slow Hydrolysis (Rate-Limiting) Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Ar_BOH2->Suzuki_Cycle Fast Consumption Deboronation Protodeboronation (Minimized) Ar_BOH2->Deboronation Side Reaction (Suppressed) Product Desired Product Suzuki_Cycle->Product

Caption: Workflow for the slow-release strategy.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the ideal pH for storing this boronic acid in an aqueous solution? A: Generally, arylboronic acids are most stable in slightly acidic conditions, with some studies indicating the slowest deboronation rates around pH 5.[2] Strongly acidic or basic solutions should be avoided for storage. However, stability is substrate-dependent and should be empirically determined for your specific compound and solvent system.

Q: My protocol requires water as a co-solvent. How can I mitigate deboronation? A: If water is essential for solubility or reactivity, use the minimum amount necessary. Ensure the water is thoroughly degassed to remove oxygen, which can impact catalyst stability. A more active catalyst system becomes even more critical in this case to ensure the coupling reaction is as fast as possible.

Q: Are there any analytical techniques to monitor the health of my solid boronic acid over time? A: Yes, you can periodically run a ¹¹B NMR spectrum. A sharp signal corresponds to the monomeric boronic acid, while the formation of a broader signal may indicate the presence of the boroxine trimer. A ¹H NMR in a deuterated solvent can also confirm the structural integrity and detect any deboronated impurity that may have formed during storage.

Q: Can I use copper catalysts for my coupling reaction to avoid palladium-catalyzed deboronation? A: While copper-catalyzed couplings are possible, it is important to note that other transition metals can also promote protodeboronation.[8] The key is not necessarily the specific metal but the overall efficiency of the catalytic system. A highly efficient palladium system is often the preferred and most reliable solution.

References

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development.
  • The proposed mechanism for protodeboronation of arylboronic acids. (2023).
  • Protodeboron
  • Top 5 Factors Affecting Chemical Stability. (2025). DGP.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
  • Protodeboron
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2014).
  • Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. (2019).
  • Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. (2013). CrystEngComm.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Navigating Side Reactions in Suzuki Coupling of Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered substrates. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and achieve optimal results in your syntheses.

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and relatively mild conditions.[1][2] However, when dealing with sterically demanding coupling partners, particularly ortho-substituted arylboronic acids, the reaction's efficiency can be significantly compromised.[3] Steric bulk around the reaction center can impede the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—leading to low yields and the formation of undesirable byproducts.[4] This guide will dissect the most common side reactions and provide actionable, field-proven strategies to mitigate them.

Troubleshooting Guide: A-to-Z Problem Solving

This section addresses specific issues you might be observing in your reaction mixture, providing a clear path from problem to solution.

Problem 1: Low Yield of the Desired Cross-Coupled Product

Q: My Suzuki coupling reaction with a sterically hindered boronic acid is giving a very low yield. What are the likely causes and how can I improve it?

A: Low yields in these challenging couplings are a common frustration and can stem from several factors, primarily related to the slow kinetics of the reaction.[4] Here’s a systematic approach to troubleshooting:

1. Inadequate Catalyst and Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[4] The steric bulk necessitates a more reactive catalytic system.

  • Expert Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition of the hindered aryl halide and accelerates the reductive elimination step.[4] For particularly stubborn couplings, specialized ligands such as BI-DIME or AntPhos have shown excellent performance.[6][7]

2. Suboptimal Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[1] With hindered substrates, the choice of base is even more critical.

  • Expert Recommendation: Moderately strong inorganic bases are often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[4] For exceptionally hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary to achieve a reasonable reaction rate.[5]

3. Inappropriate Solvent Choice: The solvent influences the solubility of reagents and the stability of catalytic intermediates.

  • Expert Recommendation: Aprotic polar solvents are generally preferred. Dioxane, toluene, and THF are common choices. For challenging reactions, consider using a solvent system that can facilitate the dissolution of the base, such as using a co-solvent or choosing a solvent in which the base has some solubility.

Table 1: Recommended Starting Conditions for Sterically Hindered Suzuki Couplings

ComponentRecommendationRationale
Catalyst Precursor Pd(OAc)₂, Pd₂(dba)₃Readily available and effective with appropriate ligands.
Ligand SPhos, XPhos, RuPhos (Buchwald type) or IPr, SIPr (NHC type)Bulky and electron-rich to promote key catalytic steps.
Base K₃PO₄, Cs₂CO₃, or t-BuOKStrength should be matched to the steric hindrance of the substrates.
Solvent Dioxane, Toluene, or THFAprotic solvents that are generally compatible with the reaction components.
Temperature 80-110 °CHigher temperatures are often required to overcome the activation energy barrier.
Problem 2: Significant Formation of Protodeboronated Byproduct

Q: I am observing a significant amount of the arene corresponding to my boronic acid, indicating protodeboronation. How can I prevent this side reaction?

A: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing pathway, especially with sterically hindered and electron-deficient boronic acids.[8][9] This reaction is often catalyzed by the base and the palladium complex itself.[10][11]

Causality and Prevention:

  • Water Content: The presence of water is a primary driver of protodeboronation.[10][11] While a small amount of water can sometimes be beneficial for dissolving inorganic bases, excess water will promote this side reaction.[4]

    • Protocol: Use anhydrous solvents and dry reagents. If using a hydrated base, consider its water content in the overall reaction setup.

  • Base-Mediated Decomposition: Strong bases can accelerate the rate of protodeboronation.[11][12]

    • Protocol: Use the mildest base that affords a reasonable reaction rate. K₃PO₄ is often a good compromise. If a strong base is necessary, consider minimizing the reaction time.

  • Palladium-Catalyzed Protodeboronation: Bulky phosphine ligands, while beneficial for the desired coupling, can also promote palladium-catalyzed protodeboronation.[13]

    • Protocol: Carefully screen different bulky ligands. While a certain degree of steric bulk is necessary, an excessively large ligand might favor the undesired pathway.

  • Boronic Acid Stability: Some boronic acids are inherently more prone to protodeboronation.

    • Protocol: Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester or an MIDA boronate.[1][2] These are often more resistant to protodeboronation. Naphthalene-1,8-diaminato (dan)-substituted aryl boron compounds are also remarkably stable towards protodeboronation.[14]

Workflow for Minimizing Protodeboronation

G cluster_0 Troubleshooting Protodeboronation A High Protodeboronation Observed B Use Anhydrous Solvents and Reagents A->B 1. Minimize Water C Screen Weaker Bases (e.g., K3PO4) B->C 2. Optimize Base D Consider Boronic Acid Derivatives (Pinacol, MIDA esters) C->D 3. Increase Substrate Stability E Optimize Ligand Structure D->E 4. Fine-tune Catalyst F Successful Coupling E->F

Caption: A stepwise approach to mitigating protodeboronation.

Problem 3: Formation of Homocoupled Boronic Acid Byproduct

Q: My reaction is producing a significant amount of biaryl derived from the homocoupling of my boronic acid. What causes this and how can I avoid it?

A: The homocoupling of boronic acids to form a symmetrical biaryl is another common side reaction.[12] This is often promoted by the presence of oxygen and can also be palladium-catalyzed.[15][16]

Mechanisms and Mitigation Strategies:

  • Oxygen-Mediated Homocoupling: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that consumes two molecules of the boronic acid to produce the homocoupled product.[15][16]

    • Protocol: Rigorously degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent prior to adding the catalyst and reagents, or by using the freeze-pump-thaw technique for more sensitive reactions.[15]

  • Palladium-Catalyzed Homocoupling: Under certain conditions, the palladium catalyst can directly mediate the homocoupling of the boronic acid.

    • Protocol:

      • Control Stoichiometry: Ensure that the aryl halide is the limiting reagent to minimize the excess boronic acid available for homocoupling.

      • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to suppress homocoupling by maintaining a low concentration of the boronic acid throughout the reaction.

Experimental Protocol for Degassing a Reaction Mixture

  • Setup: Assemble the reaction flask with a stir bar and a septum.

  • Purge: Insert a needle connected to a vacuum line and another needle connected to an inert gas (argon or nitrogen) line through the septum.

  • Cycle: Evacuate the flask under vacuum for 1-2 minutes, then backfill with the inert gas. Repeat this cycle 3-5 times to ensure a thoroughly inert atmosphere.

  • Solvent Degassing: If necessary, the solvent can be degassed separately by sparging with an inert gas for 15-30 minutes before use.

Problem 4: Beta-Hydride Elimination with Alkylboronic Acids

Q: I am attempting a Suzuki coupling with a secondary alkylboronic acid and observing alkene byproducts. Is this beta-hydride elimination and how can I suppress it?

A: Yes, the formation of an alkene from an alkylboronic acid that contains β-hydrogens is a classic sign of β-hydride elimination.[17] This side reaction competes with the desired reductive elimination step.[17]

Suppression Strategies:

  • Ligand Choice: The choice of ligand can significantly influence the relative rates of reductive elimination and β-hydride elimination. Ligands with large bite angles can sometimes disfavor the conformation required for β-hydride elimination.[17] Some specialized ligands like AntPhos have been shown to be effective in suppressing this side reaction in sterically demanding aryl-alkyl couplings.[6]

  • Catalyst System: In some cases, switching to a nickel-based catalyst can be beneficial as nickel complexes can have different propensities for β-hydride elimination compared to palladium.[17]

  • Reaction Conditions: Lowering the reaction temperature may favor the desired reductive elimination pathway over β-hydride elimination.

Frequently Asked Questions (FAQs)

Q1: Are boronic esters always better than boronic acids for sterically hindered couplings?

A1: Not necessarily, but they offer distinct advantages. Pinacol boronate esters are generally more stable and less prone to protodeboronation.[2] For very sensitive substrates, using the boronate ester can be a crucial strategy. However, the transmetalation of boronate esters can be slower than that of the corresponding boronic acids, sometimes requiring more forcing conditions. The choice depends on the specific substrates and the observed side reactions.

Q2: How does the choice of the aryl halide (I, Br, Cl) affect the reaction with a hindered boronic acid?

A2: The reactivity of the aryl halide follows the order I > Br > Cl. For sterically hindered couplings, it is often advantageous to start with the more reactive aryl iodide or bromide to facilitate the oxidative addition step. Aryl chlorides are the most challenging and typically require a highly active catalyst system, such as those employing bulky, electron-rich phosphine or NHC ligands.[18]

Q3: Can microwave irradiation help with sluggish, sterically hindered Suzuki couplings?

A3: Yes, microwave heating can be a powerful tool to accelerate these reactions. The rapid and efficient heating can help to overcome the high activation energies associated with sterically hindered substrates, often leading to shorter reaction times and improved yields. However, it is important to be aware that side reactions can also be accelerated at higher temperatures, so careful optimization is still required.

Q4: What is the role of catalyst precatalysts and when should I use them?

A4: Catalyst precatalysts are stable Pd(II) complexes that are designed to efficiently generate the active Pd(0) species in situ.[19] Buchwald precatalysts (e.g., G2, G3, G4) are particularly useful as they are air-stable and provide a reliable and reproducible source of the active catalyst.[19] For challenging couplings, using a well-defined precatalyst can offer greater consistency and higher activity compared to generating the catalyst from simple Pd(II) salts and ligands.

Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L2 OA Oxidative Addition ArPdX Ar-Pd(II)-X L2 Pd0->ArPdX Ar-X TM Transmetalation ArPdArB Ar-Pd(II)-Ar' L2 ArPdX->ArPdArB Ar'-B(OH)2 + Base ArPdArB->Pd0 Ar-Ar' RE Reductive Elimination Product Ar-Ar' RE->Product ArX Ar-X ArX->OA ArBOH Ar'-B(OH)2 + Base ArBOH->TM

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

References

  • ChemRxiv.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • American Chemical Society.
  • Benchchem.
  • Benchchem. Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
  • PubMed Central. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm.
  • PubMed.
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • Wikipedia.
  • Organic Chemistry Portal. Suzuki Coupling.
  • National Institutes of Health.
  • Macmillan Group. B-Alkyl Suzuki Couplings.
  • ResearchGate. (PDF)
  • Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem.
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • YouTube. Masking Boronic Acids for Suzuki Coupling.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling).
  • ACS Publications.
  • Royal Society of Chemistry.
  • ACS Publications. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection.
  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.

Sources

Troubleshooting low reactivity of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique challenges presented by this sterically hindered and electronically complex building block. This guide provides in-depth, field-tested insights and actionable protocols to help you overcome low reactivity and achieve success in your cross-coupling reactions.

Introduction: Understanding the Molecule

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a valuable synthetic intermediate, but its structure presents a unique combination of challenges for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The key structural features influencing its reactivity are:

  • Ortho-Butoxy Group: This large alkoxy group creates significant steric hindrance around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle.

  • Meta-Formyl Group: As an electron-withdrawing group, the aldehyde can modulate the electronic properties of the phenyl ring. It also introduces a potential site for unwanted side reactions under basic conditions.

  • General Boronic Acid Instability: Like many boronic acids, this compound is susceptible to degradation pathways such as dehydration to form its inactive boroxine trimer and protodeboronation under certain conditions.[1]

This guide is structured as a series of frequently asked questions to directly address the issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction has failed or is showing very low conversion. What are the first things I should check?

When a reaction fails, it's crucial to start by assessing the most common and easily correctable issues before moving to complex optimization. My experience suggests a systematic, tiered approach is most effective.

Initial Triage: The "Big Four"

  • Reagent Quality: The single most common point of failure is the degradation of the boronic acid. Before questioning the entire reaction setup, you must verify the integrity of your starting material. See Q2 for a detailed protocol on how to assess this.

  • Atmosphere Control: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen. Ensure your reaction was set up under a genuinely inert atmosphere (Argon or Nitrogen) and that all solvents were properly degassed. The formation of palladium black is a visual indicator of catalyst decomposition.[2]

  • Base and Water Content: The base is not just a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is the active partner in transmetalation.[3][4][5] Ensure the base was added and is of sufficient strength and purity. While many Suzuki reactions benefit from a small amount of water, completely anhydrous conditions can sometimes be slow.[2] Conversely, too much water can promote unwanted hydrolysis of the coupling partner or boronic acid.

  • Temperature: Was the reaction heated to the appropriate temperature? Sterically hindered couplings often require elevated temperatures (80-110 °C) to overcome the activation energy barrier for the key catalytic steps.

The following flowchart outlines a logical troubleshooting sequence.

Troubleshooting_Workflow Start Reaction Failure: Low Conversion Check_Reagent 1. Verify Boronic Acid Quality (See Q2: Boroxine/Degradation) Start->Check_Reagent Check_Reagent->Start Degraded (Re-purify/Re-order) Check_Setup 2. Review Reaction Setup - Inert Atmosphere? - Solvents Degassed? - Correct Temperature? Check_Reagent->Check_Setup Quality OK Check_Setup->Start Error Found (Repeat Reaction) Optimize_Catalyst 3. Optimize Catalyst System (See Q3: Ligand/Pd Source) Check_Setup->Optimize_Catalyst Setup Correct Optimize_Conditions 4. Screen Base & Solvent (See Q4) Optimize_Catalyst->Optimize_Conditions Still Low Yield Success Successful Coupling Optimize_Catalyst->Success Improved Yield Optimize_Conditions->Success Optimized Boroxine_Formation Boronic_Acid 3 x (R-B(OH)₂) Active Monomer Boroxine (RBO)₃ Inactive Trimer + 3 H₂O Boronic_Acid->Boroxine Dehydration (Storage/Heating) Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)L₂-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product

Sources

Overcoming poor solubility of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in reactions

[1]

Module 1: The Solubility Paradox & Solvent Engineering

The Core Problem

This molecule exhibits Phase Transport Inhibition .[1]

  • The Butoxy Effect: The

    
     alkyl chain renders the molecule highly lipophilic.[1] In standard Suzuki conditions (e.g., Toluene/Water), the substrate partitions almost exclusively into the organic phase.
    
  • The Base Trap: The inorganic base (e.g.,

    
    ) remains in the aqueous phase.
    
  • The Result: The boronic acid never encounters the hydroxide/carbonate ions necessary to form the reactive boronate species

    
    .[1] The reaction stalls not because the catalyst is dead, but because the reagents are physically separated.
    
Troubleshooting Protocol: Solvent System Selection
Solvent SystemSuitabilityMechanism of ActionRecommended For
Dioxane / Water (4:1) ⭐⭐⭐⭐⭐ (Best)Dioxane is miscible with water, creating a single homogenous phase at reflux, forcing the lipophilic boronic acid and inorganic base to interact.[1]Standard Suzuki Couplings.[1][2]
THF / Water (10:1) ⭐⭐⭐⭐Similar to Dioxane but lower boiling point (

).[1]
Temperature-sensitive substrates (Aldehyde stability).[1]
Toluene / Water Biphasic. Requires Phase Transfer Catalyst (PTC) to work.[1]Scale-up where Dioxane disposal is costly.[1]
DMF or DMSO ⭐⭐High solubility but difficult workup.[1] High boiling point promotes protodeboronation.[1]Last resort for highly insoluble partners.[1]
Decision Logic: Solvent Selection Flowchart

SolubilityLogicStartStart: Reaction Solvent SelectionIsSolubleIs substrate soluble instandard alcohol/water?Start->IsSolubleYesYesIsSoluble->YesClear SolutionNoNo (Oiling out/Precipitation)IsSoluble->NoCloudy/BiphasicStandardUse EtOH/H2O or MeOH/H2OYes->StandardCheckTempIs the Aldehyde sensitiveto >80°C?No->CheckTempSensitiveYes (Sensitive)CheckTemp->SensitiveRobustNo (Stable)CheckTemp->RobustTHFSystemUse THF/Water (4:1)Reflux @ 66°CSensitive->THFSystemDioxaneSystemUse 1,4-Dioxane/Water (4:1)Reflux @ 100°CRobust->DioxaneSystem

Figure 1: Decision matrix for overcoming lipophilic-induced solubility issues in cross-coupling reactions.

Module 2: The Boroxine Trap (Dehydration)

The Hidden Contaminant

Users often report that the material appears as a "gummy solid" or has variable melting points. This is rarely an impurity but rather the boroxine trimer .[1]

  • Mechanism: Upon storage or drying, 3 molecules of boronic acid dehydrate to form a cyclic boroxine ring.[1][2]

  • Impact: Boroxines are less reactive and less soluble in aqueous base than the monomeric acid.[1] The 2-butoxy group sterically hinders the hydrolysis required to break the trimer back to the monomer.

Diagnostic & Fix

Q: How do I know if I have the boroxine? A: Run a



  • Pure Monomer: Sharp peaks.[1]

  • Boroxine Mixture: Broadened peaks or multiple sets of signals for the aromatic protons.[1]

  • Confirmation: Adding

    
     to the NMR tube should sharpen the signals as the trimer hydrolyzes back to the monomer.
    

Q: How do I fix it before the reaction? A: Do not dry the starting material under high vacuum with heat; this promotes boroxine formation.

  • Protocol: If the reaction yield is low, add 5-10% water to the reaction solvent before adding the base. This shifts the equilibrium toward the reactive monomeric species

    
    .
    

BoroxineCycleMonomer3x Boronic Acid(Reactive Monomer)BoroxineBoroxine Trimer(Unreactive/Insoluble)Monomer->Boroxine- 3 H2O(Heat/Vacuum)ReactionPd-CatalyzedProductMonomer->ReactionPd(0) / BaseBoroxine->Monomer+ H2O / Base(Hydrolysis)

Figure 2: The reversible dehydration cycle. Maintaining water in the system is critical to access the reactive monomer.

Module 3: Reaction Optimization (FAQs)

Q: The aldehyde group is degrading.[1] What base should I use?

A: Avoid Hydroxides (

1
  • Recommendation: Use Potassium Phosphate Tribasic (

    
    )  or Cesium Carbonate (
    
    
    )
    .[1] These provide sufficient basicity for transmetallation without rapidly degrading the aldehyde
    
    
    .[1]
  • Stoichiometry: Use 2.0 - 3.0 equivalents of base.

Q: Can I use a biphasic system (Toluene/Water) for scale-up?

A: Yes, but only with a Phase Transfer Catalyst (PTC).[1] Because the 2-butoxy group keeps the boron species in the toluene, you must shuttle the hydroxide/carbonate into the organic layer.

  • Protocol: Add TBAB (Tetrabutylammonium bromide) at 5-10 mol%.

  • Warning: Monitor the reaction closely. PTCs can sometimes accelerate protodeboronation (loss of the

    
     group) if the reaction runs too long at high heat.[1]
    
Q: The reaction turns black and precipitates Pd black immediately.

A: This indicates catalyst decomposition before the oxidative addition/transmetallation cycle is complete.

  • Cause: The bulky 2-butoxy group may be slowing down transmetallation, leaving the Pd(0) species vulnerable to aggregation.

  • Fix: Switch to electron-rich, bulky phosphine ligands like SPhos or XPhos .[1] These ligands are designed to protect the Pd center and facilitate coupling with sterically demanding or lipophilic substrates

    
    .[1]
    

Summary of Recommended Conditions

ParameterRecommendationRationale
Solvent 1,4-Dioxane / Water (4:1) Ensures homogeneity; solubilizes the lipophilic chain and the inorganic base.[1]
Base

(2-3 equiv)
Milder than hydroxides; protects the 3-formyl group.[1]
Catalyst

or Pd-XPhos G3
Handles steric bulk of the 2-butoxy group.[1]
Temperature 80°C - 90°C Sufficient for activation; avoid >100°C to prevent aldehyde degradation.[1]
Additive None (unless biphasic) If using Toluene/Water, add 5% TBAB.[1]

References

  • Hall, D. G. (2011).[1][3] Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][4] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.).[1][3] Wiley-VCH.[1][3][5] [1]

  • Miyaura, N. (2002).[1] Organoboron Compounds. In Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer.[1]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1]

Technical Support Center: Catalyst Poisoning in Reactions with (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in catalytic reactions, particularly palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction. Given the multifunctional nature of this reagent, users may encounter challenges related to catalyst performance. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve issues of catalyst poisoning and reaction inhibition.

Section 1: Understanding the Reagent - A Multifunctional Challenge

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a valuable building block due to its distinct functional groups, which allow for sequential or orthogonal transformations. However, these same features can present unique challenges in catalysis.

  • The Boronic Acid Moiety: The cornerstone of Suzuki-Miyaura couplings, this group is also susceptible to side reactions like protodeboronation, especially under harsh basic conditions.[1][2] Furthermore, impurities from its synthesis, such as residual halides or inorganic borates, can act as potent catalyst poisons.

  • The Aldehyde (Formyl) Group: Aldehydes are electrophilic and can interact with nucleophilic species in the reaction.[3] More critically, the lone pair electrons on the carbonyl oxygen can coordinate to the electron-deficient metal center of the catalyst (e.g., Palladium), potentially inhibiting its activity or altering its electronic properties.

  • The Butoxy Group: This ether linkage is generally stable but can introduce steric hindrance. The primary concern relates to impurities from its synthesis, which could poison the catalyst.

Understanding these potential intramolecular interactions and extrinsic impurities is the first step in effective troubleshooting.

Section 2: Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with (2-Butoxy-3-formyl-5-methylphenyl)boronic acid is sluggish or has completely stalled. What is the most likely cause?

A1: A stalled or sluggish reaction is a classic symptom of catalyst deactivation or poisoning.[1][4] Several factors could be at play:

  • Catalyst Poisoning from Impurities: This is the most common culprit. Trace amounts of sulfur compounds, heavy metals, halides, or nitrogen-containing heterocycles can irreversibly bind to the active sites of your palladium catalyst.[5][6][7] These impurities may originate from your boronic acid, the coupling partner, the solvent, or the base.

  • Inherent Reagent Reactivity: The aldehyde group on your boronic acid could be reversibly coordinating with the palladium center, creating a temporarily inactive catalyst complex. This can slow down the catalytic cycle.

  • Protodeboronation: Your boronic acid may be degrading under the reaction conditions, especially if the base is too strong or if there's excess water.[1][8] This reduces the concentration of the active nucleophile.

  • Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also cause oxidative degradation of phosphine ligands.[1]

Q2: How can I determine if my batch of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid is the source of the catalyst poison?

A2: A systematic approach is required. We recommend running a control experiment.

  • Control Reaction: Set up a well-established, high-yielding Suzuki-Miyaura reaction using a simple, highly pure boronic acid (e.g., phenylboronic acid) and your coupling partner. If this reaction proceeds as expected under your standard conditions, it strongly suggests your specialized boronic acid or impurities within it are the problem.

  • "Spiking" Experiment: Run the successful control reaction again, but this time add a small amount (e.g., 5-10 mol%) of your (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. If the reaction rate drops significantly or stalls, you have confirmed it as the source of the poison.

Q3: Can the aldehyde group directly poison the palladium catalyst?

A3: While not a classic irreversible "poison" like sulfur, the aldehyde group can act as an inhibitor. The carbonyl oxygen has lone pairs that can coordinate to the palladium center. This coordination can occupy an active site, hindering the oxidative addition or transmetalation steps of the catalytic cycle.[9][10] This is typically a reversible process, but it can significantly lower the overall reaction rate by reducing the concentration of the catalytically active species at any given moment.

Q4: What are the best practices for setting up a reaction with this boronic acid to minimize the risk of catalyst poisoning?

A4: Proactive measures are crucial for success.

  • Reagent Purity: Use the highest purity reagents available. If the purity of the boronic acid is suspect, consider purification (see Protocol 1). Ensure solvents are anhydrous and bases are of high quality.

  • Rigorous Degassing: Thoroughly degas your reaction mixture to remove all traces of oxygen. This is critical for protecting the Pd(0) catalyst.[1] Common methods include multiple freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Choice of Catalyst and Ligand: For sterically hindered or electronically complex substrates, using advanced catalyst systems can be beneficial. Consider palladium precatalysts (e.g., G3 or G4 precatalysts) which are designed for robust generation of the active LPd(0) species.[11] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes overcome substrate inhibition.[1]

  • Order of Addition: Add the catalyst/ligand mixture to the reaction vessel last, after all other reagents have been added and the system has been made inert.[9]

Section 3: Troubleshooting Guide & Protocols

When a reaction fails, a logical workflow can help pinpoint the issue.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low or No Conversion Observed check_reagents Step 1: Verify Reagent Integrity start->check_reagents check_catalyst Step 3: Investigate Catalyst System start->check_catalyst sub_reagent1 Is Boronic Acid Pure? Run Control & 'Spiking' Test check_reagents->sub_reagent1 sub_reagent2 Are Solvents & Base Anhydrous/Pure? check_reagents->sub_reagent2 check_conditions Step 2: Review Reaction Conditions sub_condition1 Was Degassing Sufficient? check_conditions->sub_condition1 sub_condition2 Is Temperature/Time Optimal? check_conditions->sub_condition2 sub_catalyst1 Increase Catalyst Loading (e.g., 1 mol% to 3 mol%) check_catalyst->sub_catalyst1 sub_catalyst2 Screen Different Ligands/ Precatalysts check_catalyst->sub_catalyst2 sub_reagent1->check_conditions Yes purify_ba Protocol 1: Purify Boronic Acid sub_reagent1->purify_ba No replace_reagents Use Fresh, Anhydrous Solvents & High-Purity Base sub_reagent2->replace_reagents success Problem Solved purify_ba->success replace_reagents->success improve_degassing Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) sub_condition1->improve_degassing optimize_conditions Screen Temperature & Time sub_condition2->optimize_conditions improve_degassing->success optimize_conditions->success sub_catalyst1->success sub_catalyst2->success

Caption: A systematic workflow for troubleshooting failed reactions.

Potential Catalyst Poisons and Mitigation Strategies
Poison TypePotential SourceMitigation Strategy
Sulfur Compounds Co-contaminants from starting materials, contaminated solvents.Purify reagents via recrystallization or column chromatography. Use high-purity solvents.[5][7]
Halide Ions (esp. I⁻) Incomplete reaction during boronic acid synthesis (e.g., from an aryl halide precursor).Recrystallize the boronic acid. Consider converting to a boronic ester for purification.[6]
Heavy Metals Carryover from previous synthetic steps.Treatment of reagent solution with activated carbon or specialized metal scavengers.[12][13]
Nitrogen Heterocycles Impurities in starting materials or solvents (e.g., pyridine).Purify all components. Avoid nitrogen-containing solvents if poisoning is suspected.[6]
Oxygen Atmospheric leaks, insufficient degassing.Use robust air-free techniques (Schlenk line, glovebox) and thoroughly degas the reaction mixture.[1]
Protocol 1: Purification of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid via Recrystallization

This protocol is a general guideline and may require optimization.

  • Solvent Screening: In test tubes, test the solubility of small amounts of the boronic acid in various solvent systems (e.g., Toluene/Heptane, Ethyl Acetate/Hexane, Acetone/Water) at room temperature and upon heating. The ideal system is one where the compound is sparingly soluble at room temperature but fully dissolves when hot.

  • Dissolution: In a flask, dissolve the crude boronic acid in the minimum amount of the chosen hot solvent system.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (the one in which the compound is less soluble, e.g., heptane or hexane).

  • Drying: Dry the crystals thoroughly under high vacuum.

  • Validation: Re-run the catalytic reaction with the purified material. A significant improvement in yield or reaction rate validates that an impurity was the cause of the initial problem.

Section 4: Advanced Concepts

Catalyst Deactivation Pathways

DeactivationPathways cluster_poisons Potential Poisons from Boronic Acid Active_Catalyst Active L-Pd(0) Catalyst Inactive_Species Inactive Species Active_Catalyst->Inactive_Species Poisoning Sulfur Sulfur Impurity (R-S-R) Sulfur->Active_Catalyst Irreversible Binding Halide Halide Impurity (X⁻) Halide->Active_Catalyst Blocks Active Site Aldehyde Aldehyde Group (Intramolecular) Aldehyde->Active_Catalyst Reversible Coordination

Caption: Potential pathways for catalyst deactivation.

Catalyst deactivation is a broad term encompassing several mechanisms.[4] While poisoning refers to the chemical deactivation by impurities[5][13], other processes like the formation of inactive palladium black (aggregation) can also occur, often exacerbated by ligand dissociation.[1][14] If purification of reagents does not solve the issue, investigating the stability of the catalyst/ligand complex under the reaction conditions is a logical next step.

References

  • Catalyst poisoning. (n.d.). Grokipedia.
  • Palladium catalyst issues in cross-coupling reactions. (n.d.). Benchchem.
  • Poisoning and deactivation of palladium catalysts. (n.d.). ResearchGate.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications.
  • Catalyst poisoning. (n.d.). Wikipedia.
  • Unlocking the Mystery of Catalyst Poisoning. (2022). Department of Energy.
  • Catalyst Poisoning Mitigation. (2025). Energy → Sustainability Directory.
  • Catalyst poison. (n.d.). Britannica.
  • Aldehyde catalysis – from simple aldehydes to artificial enzymes. (2020). RSC Publishing.
  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts.
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH.
  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
  • Boronic acid. (n.d.). Wikipedia.
  • CROSS-COUPLING reactions - everything YOU need to know! (2022). YouTube.

Sources

Optimization of reaction conditions for ortho-substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Ortho-Substituted Phenylboronic Acids

Executive Summary: The "Ortho-Effect" Paradox

The Challenge: Coupling ortho-substituted phenylboronic acids in Suzuki-Miyaura reactions presents a dual failure mode known as the "Ortho-Effect Paradox":

  • Steric Hindrance: Bulky ortho-groups (e.g., -Me, -Cl, -OMe) physically block the approach of the boronic acid to the palladium center, drastically slowing the rate-limiting step: Transmetallation .

  • Protodeboronation: To overcome slow kinetics, chemists often increase temperature or base strength. However, ortho-substituents (especially electron-rich or heteroatom-containing ones) destabilize the C-B bond, accelerating Protodeboronation (hydrolysis of the C-B bond to C-H).

The Solution: Success requires a kinetic inversion: You must accelerate transmetallation (using specific ligands) while simultaneously suppressing protodeboronation (using anhydrous or specific base systems).

Critical Variables & Optimization Modules

Module A: The Catalyst "Engine" (Ligand Selection)

Standard ligands (


, dppf) often fail because they lack the bulk required to force reductive elimination in hindered systems or the electron density to facilitate oxidative addition.
  • Recommendation: Use Dialkylbiaryl Phosphines (Buchwald Ligands) .

    • SPhos: The "Gold Standard" for ortho-substitution. Its methoxy groups provide stability, and its bulk facilitates the coupling of hindered partners.

    • XPhos: Superior for aryl chlorides or extremely hindered systems (e.g., tri-ortho-substituted biaryls).

    • RuPhos: Excellent for electron-rich or heteroaryl boronic acids prone to deboronation.

Module B: The "Fuel" Stability (Base & Solvent)

Protodeboronation is base-catalyzed and water-mediated.[1]

  • Mechanism: Base attacks the Boron atom

    
     forms Boronate 
    
    
    
    Ipso-protonation by water/solvent.
  • The Fix:

    • Switch to Anhydrous Conditions: Remove the proton source. Use anhydrous Toluene/Dioxane mixtures.

    • Base Selection:

      • Standard:

        
         (Tribasic Potassium Phosphate). Low solubility in organic solvents creates a "slow-release" effect, maintaining basicity without saturating the solution.
        
      • For Unstable Acids:CsF (Cesium Fluoride) . Fluoride activates the boronic acid (forming a fluoroborate) without requiring high pH or water, significantly reducing deboronation.

Visualizing the Failure Modes

The following diagram illustrates the competition between the productive Transmetallation cycle and the destructive Protodeboronation pathway.

G Start Ortho-Substituted Boronic Acid Base Base Activation (OH- / F-) Start->Base Activation Boronate Boronate Species [Ar-B(OH)3]- Base->Boronate Transmetallation Transmetallation (Productive Step) Boronate->Transmetallation Fast with SPhos/XPhos Deboronation Protodeboronation (Destructive Step) Boronate->Deboronation Accelerated by Ortho-Subs Pd_Cycle Pd(II)-Ar Halide (Catalyst) Pd_Cycle->Transmetallation Product Biaryl Product Transmetallation->Product Proton_Source Proton Source (H2O / ROH) Proton_Source->Deboronation Waste Ar-H (De-boronated Side Product) Deboronation->Waste

Caption: The "Race Against Time": Ligands must accelerate Transmetallation (Green) faster than the Base/Solvent drives Protodeboronation (Red).

Validated Experimental Protocols

Protocol A: The "Robust" Method (For Moderate Steric Hindrance)

Use this for standard ortho-methyl or ortho-chloro substitutions.

  • Catalyst Loading: Charge a reaction vial with Pd(OAc)₂ (1-2 mol%) and SPhos (2-4 mol%) . (Alternatively, use pre-formed SPhos Pd G2/G3 precatalyst to eliminate induction periods).

  • Substrates: Add Aryl Halide (1.0 equiv) and ortho-Substituted Boronic Acid (1.2 - 1.5 equiv).

  • Base: Add

    
     (2.0 - 3.0 equiv) . Note: Use finely ground, anhydrous powder.
    
  • Solvent: Add Toluene/Water (10:1) or pure Toluene if the acid is sensitive.

  • Conditions: Seal and heat to 80-100°C for 2-12 hours.

Protocol B: The "Rescue" Method (For Highly Unstable Acids)

Use this if Protocol A yields only deboronated starting material (Ar-H).

  • Pre-Catalyst: Use XPhos Pd G3 (2 mol%) .

  • Base Switch: Use CsF (2.0 equiv) or

    
     (anhydrous) .
    
  • Solvent: 1,4-Dioxane (Anhydrous). Strictly exclude water.[2][3][4]

  • Slow Addition: Dissolve the unstable boronic acid in a separate syringe. Heat the catalyst/halide/base mixture to temperature first, then slowly inject the boronic acid solution over 1-2 hours via syringe pump.

    • Why? This keeps the concentration of free boronic acid low, ensuring it reacts with Pd immediately rather than pooling and decomposing.

Troubleshooting & FAQs

SymptomDiagnosisCorrective Action
Low Yield + De-boronated Byproduct (Ar-H) Protodeboronation. The reaction conditions are too basic or "wet" for the boronic acid stability.1. Switch base to anhydrous CsF or

.2. Use Protocol B (Slow Addition).3. Switch to a MIDA Boronate ester (slow release reagent).
Low Yield + Unreacted Halide Catalyst Death. The catalyst failed to perform oxidative addition or transmetallation.1. Switch ligand to XPhos (more sterically demanding).2. Ensure the reaction is strictly oxygen-free (degas solvents).
Homocoupling of Boronic Acid (Ar-Ar) Oxidative Homocoupling. Oxygen entered the system.1. Degas solvents thoroughly (sparge with Ar/N2 for 15 mins).2. Reduce the amount of excess boronic acid.
Reaction Stalls at 50% Conversion Ligand Poisoning / Pd Black. 1. Use a Pre-catalyst (Pd G3) instead of Pd(OAc)2 + Ligand.2. Add more ligand (increase L:Pd ratio to 2:1 or 3:1).

Troubleshooting Logic Flow

Use this decision tree to diagnose failure modes in real-time.

Troubleshooting Start Reaction Failed Analyze Crude NMR/LCMS Check_SM Is Aryl Halide Consumed? Start->Check_SM Halide_Left Halide Remaining Check_SM->Halide_Left No Halide_Gone Halide Consumed Check_SM->Halide_Gone Yes Check_Boron Is Boronic Acid Intact? Halide_Left->Check_Boron Sol_SideRxn ISSUE: Side Reaction (Beta-Hydride Elim / Homocoupling) FIX: Check structure/degas Halide_Gone->Sol_SideRxn Low Product Yield Boron_Gone Boronic Acid Gone (Converted to Ar-H) Check_Boron->Boron_Gone No (Ar-H found) Boron_Left Boronic Acid Left Check_Boron->Boron_Left Yes Sol_Protodeboronation ISSUE: Protodeboronation FIX: Anhydrous CsF, Slow Addition, or MIDA Boronate Boron_Gone->Sol_Protodeboronation Sol_Catalyst ISSUE: Inactive Catalyst FIX: Switch to XPhos Pd G3 Check O2 exclusion Boron_Left->Sol_Catalyst

Caption: Diagnostic Logic for Suzuki Coupling Failures.

References

  • Buchwald Ligands (SPhos/XPhos): Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for the Suzuki-Miyaura Coupling Processes with More Challenging Substrates.

  • Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited.

  • Slow-Release Strategy (MIDA Boronates): Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling.

  • Anhydrous Fluoride Activation: Kinzel, T.; Zhang, Y.; Buchwald, S. L. Use of Anhydrous Fluoride Salts for the Suzuki-Miyaura Coupling of Unstable Polyfluorophenyl Boronic Acids.

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Reactions of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. This guide is designed to provide in-depth, field-proven insights into the common challenges and byproduct formation associated with the use of this versatile but structurally complex reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to move beyond simple procedural steps and offer a causal understanding of experimental choices, ensuring the integrity and success of your synthetic endeavors.

Introduction: The Challenge of a Multifunctional Reagent

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a valuable building block, offering multiple points for molecular elaboration. However, its unique combination of a sterically demanding ortho-butoxy group, an electron-withdrawing and potentially reactive ortho-formyl group, and the boronic acid moiety itself creates a landscape ripe for competing side reactions. Understanding and controlling these pathways is paramount for achieving high yields and purity of the desired cross-coupled products.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Issue 1: Significant Formation of Homocoupling Byproduct

Question: I am observing a significant amount of the homocoupled dimer of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in my Suzuki-Miyaura reaction. What are the primary causes, and how can I mitigate this?

Answer:

The formation of a biaryl byproduct from the coupling of two molecules of the boronic acid is a common issue in Suzuki-Miyaura reactions.[1] This side reaction can be particularly prevalent with electron-rich or sterically hindered boronic acids. The presence of oxygen is a major contributor to this phenomenon.

Causality and Mechanistic Insights:

The mechanism of homocoupling can proceed through several pathways. One common pathway involves the oxidation of the Pd(0) catalyst to Pd(II), which can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product. Inadequate degassing of the reaction mixture is a frequent culprit, as it allows molecular oxygen to act as an oxidant.

Troubleshooting Strategies:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly deoxygenated. Standard methods include:

    • Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three to five times is highly effective at removing dissolved oxygen.

    • Inert Gas Sparging: Bubbling a stream of an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes) can also be effective.

  • Choice of Palladium Source and Ligand:

    • Using a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes be advantageous over Pd(II) precatalysts (e.g., PdCl₂(PPh₃)₂), as the latter can be more prone to side reactions if the initial reduction to Pd(0) is not efficient.

    • Employing bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos), can promote the desired cross-coupling pathway and suppress homocoupling.[2]

  • Reaction Stoichiometry: Using a slight excess of the aryl halide coupling partner (e.g., 1.1-1.2 equivalents) can help to ensure that the oxidative addition step is favored, thereby keeping the palladium catalyst in the desired catalytic cycle.

Experimental Protocol: Optimizing Reaction Setup to Minimize Homocoupling

  • Vessel Preparation: Flame-dry the reaction flask under vacuum and backfill with argon or nitrogen.

  • Reagent Addition: Add the (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, aryl halide, base, and palladium catalyst/ligand to the flask.

  • Solvent Degassing: In a separate flask, degas the reaction solvent using one of the methods described above.

  • Reaction Assembly: Under a positive pressure of inert gas, add the degassed solvent to the reaction flask.

  • Execution: Heat the reaction to the desired temperature under a continuous inert atmosphere.

Issue 2: Protodeboronation Leading to a Hydrogen-Substituted Byproduct

Question: My reaction is producing a significant amount of 2-butoxy-3-formyl-5-methylbenzene, where the boronic acid group has been replaced by a hydrogen atom. What is causing this protodeboronation, and what are the best strategies to prevent it?

Answer:

Protodeboronation is a well-documented side reaction in Suzuki-Miyaura couplings, where the C-B bond is cleaved and replaced by a C-H bond.[3] This is often exacerbated by the presence of water, the choice of base, and elevated temperatures. The electron-withdrawing nature of the formyl group on your substrate can make the boronic acid more susceptible to this side reaction.

Causality and Mechanistic Insights:

Protodeboronation can occur through several mechanisms, often involving the attack of a proton source on the aryl-boron bond. In the presence of a base and water, the boronic acid can be converted to the corresponding boronate species, which can then be protonated. The rate of protodeboronation is highly dependent on the reaction conditions and the electronic properties of the arylboronic acid.

Troubleshooting Strategies:

  • Choice of Base and Solvent:

    • The use of weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often preferred over strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which can promote protodeboronation.

    • Anhydrous or minimally aqueous reaction conditions can significantly reduce the incidence of protodeboronation. Consider using solvents like toluene, dioxane, or THF with minimal water content. If aqueous conditions are necessary, using a biphasic system can sometimes be beneficial.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature protodeboronation.[4] The boronic ester can then participate in the Suzuki-Miyaura coupling, often with improved stability and handling properties.

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help to minimize protodeboronation. Monitoring the reaction progress by TLC or LC-MS is crucial to avoid unnecessarily long reaction times.

Experimental Protocol: Conversion to Pinacol Ester for Enhanced Stability

  • Setup: In a round-bottom flask, dissolve (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (1.0 eq.) and pinacol (1.1 eq.) in a suitable solvent such as THF or toluene.

  • Drying: Add a drying agent like anhydrous magnesium sulfate to remove any water formed during the reaction.

  • Reaction: Stir the mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or ¹H NMR).

  • Workup: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude pinacol ester, which can often be used in the subsequent Suzuki-Miyaura coupling without further purification.

Issue 3: Degradation or Unwanted Reactions of the Formyl Group

Question: I am concerned about the stability of the aldehyde (formyl) group on my boronic acid under the Suzuki-Miyaura reaction conditions. What potential side reactions should I be aware of, and how can I protect the formyl group if necessary?

Answer:

The formyl group is generally tolerant of many Suzuki-Miyaura coupling conditions.[5] However, under certain circumstances, it can undergo side reactions, particularly with strong bases, high temperatures, or certain palladium catalysts.

Potential Side Reactions of the Formyl Group:

  • Cannizzaro-type reactions: In the presence of strong bases, aldehydes lacking an α-hydrogen can undergo disproportionation to the corresponding alcohol and carboxylic acid.

  • Aldol-type condensations: If other enolizable carbonyl compounds are present, aldol reactions can occur under basic conditions.

  • Oxidation: While less common in a well-deoxygenated Suzuki reaction, oxidation of the aldehyde to a carboxylic acid can occur if oxygen is present.

  • Decarbonylation: In some palladium-catalyzed reactions, decarbonylation of aldehydes can be a side reaction, though this is less typical for Suzuki couplings.

Troubleshooting and Mitigation Strategies:

  • Mild Reaction Conditions:

    • Use milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Protecting Group Strategy: If the formyl group proves to be too reactive under the required coupling conditions, a protecting group strategy can be employed.

    • Acetal Protection: The formyl group can be protected as a diethyl or dimethyl acetal by reacting it with the corresponding alcohol under acidic conditions. The acetal is stable to the basic conditions of the Suzuki-Miyaura reaction and can be readily deprotected with aqueous acid after the coupling is complete.

Experimental Protocol: Acetal Protection of the Formyl Group

  • Protection: Dissolve (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in an excess of ethylene glycol or the corresponding orthoformate (e.g., triethyl orthoformate) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture with removal of water (e.g., using a Dean-Stark apparatus) until the reaction is complete.

  • Purification: After workup, purify the protected boronic acid.

  • Suzuki-Miyaura Coupling: Perform the Suzuki-Miyaura reaction with the protected boronic acid under standard conditions.

  • Deprotection: After the coupling reaction, treat the product with aqueous acid (e.g., 1M HCl) to hydrolyze the acetal and regenerate the formyl group.

Data Summary Table: Common Byproducts and Mitigation Strategies

ByproductStructureCommon CausesRecommended Mitigation Strategies
Homocoupling Product Dimer of the boronic acidPresence of oxygen, inefficient catalyst turnoverRigorous degassing, use of Pd(0) catalysts, bulky phosphine ligands
Protodeboronation Product Boronic acid replaced by HPresence of water, strong bases, high temperaturesUse of weaker bases, anhydrous conditions, conversion to boronic ester
Formyl Group Degradation Products Carboxylic acid, alcoholStrong bases, high temperatures, presence of oxygenUse of mild bases and lower temperatures, acetal protection

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing byproduct-forming pathways.

Suzuki_Miyaura_Cycle cluster_main Desired Suzuki-Miyaura Cycle cluster_byproducts Competing Byproduct Pathways Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition (Ar-X) PdII_O2 Pd(II) Pd0->PdII_O2 O2 Transmetalation Ar-Pd(II)-Ar' OxAdd->Transmetalation Transmetalation (Ar'-B(OH)2) Product Ar-Ar' (Desired Product) Transmetalation->Product Reductive Elimination Product->Pd0 Homocoupling Ar'-Ar' (Homocoupling) Protodeboronation Ar'-H (Protodeboronation) BoronicAcid Ar'-B(OH)2 BoronicAcid->Protodeboronation H+ Source PdII_O2->Homocoupling 2 x Ar'-B(OH)2

Caption: Desired vs. Competing Pathways in Suzuki-Miyaura Coupling.

References

  • Reddit. (2021). Suzuki cross coupling byproducts. r/chemhelp. [Link]

  • Thomas, S. P. (2016). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 53(32), 8392-8405. [Link]

  • Bhattacharya, B., & Jayasree, E. G. (2005). Multiple Suzuki-Miyaura coupling of polybromoarenes with arylboronic acids by using complex 1 a. ResearchGate. [Link]

  • Kinzel, T., & Fenner, S. (2011). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(49), 19506–19509. [Link]

  • Pramanik, A. (2015). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. ResearchGate. [Link]

  • Krska, S. W., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters, 13(12), 3110–3113. [Link]

  • Tveit, S., et al. (2019). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 162, 953-959. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 237-241. [Link]

  • Jones, C. D., & Reutenauer, P. (2008). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate. [Link]

  • Szafert, S., & Wierzbicki, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2226–2235. [Link]

  • Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Tang, W., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(13), 3949-3953. [Link]

  • Sharma, S., & Singh, B. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Lee, S., et al. (2021). Case study of steric impact on a series of Suzuki–Miyaura reactions. ResearchGate. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-32). The Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Recrystallization of Functionalized Arylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of functionalized arylboronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity arylboronic acids, essential reagents in modern synthetic chemistry. Here, we move beyond generic protocols to provide in-depth, field-tested solutions to common and complex recrystallization issues, grounded in the fundamental chemistry of these versatile compounds.

Section 1: Troubleshooting Guide - When Experiments Go Wrong

This section addresses specific problems encountered during the recrystallization of arylboronic acids in a practical, question-and-answer format.

Q1: My arylboronic acid "oiled out" of solution instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" is a common frustration where the solute separates from the cooling solvent as a liquid phase rather than a solid crystal lattice. This typically occurs when the solute's melting point is lower than the temperature of the saturated solution, or when the solute's concentration is too high, leading to a rapid, disordered precipitation.

Causality & Expert Insights:

  • Melting Point Depression: Impurities can significantly lower the melting point of your compound, making it more prone to oiling out.

  • Supersaturation Shock: Cooling the solution too quickly can lead to a state of high supersaturation where the molecules don't have enough time to orient themselves into a crystal lattice and instead crash out as an amorphous oil.

  • Solvent Mismatch: The chosen solvent may be too good at dissolving the compound, even at lower temperatures, preventing crystallization.

Solutions & Step-by-Step Protocol:

  • Re-dissolve and Slow Down: Gently reheat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution.

  • Gradual Cooling is Key:

    • Allow the flask to cool slowly on the benchtop, insulated with a cork ring and covered with a watch glass. Do not immediately place it in an ice bath.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

  • Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Re-evaluate Your Solvent System: If oiling persists, the solvent system is likely suboptimal.

    • For highly soluble compounds: Add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the warm, dissolved solution until a slight turbidity persists. Then, add a few drops of the primary solvent to redissolve the turbidity and proceed with slow cooling.

    • For low-melting compounds: Choose a solvent with a lower boiling point to reduce the temperature of the saturated solution.

Q2: I'm observing a significant loss of my compound during recrystallization, and my yield is very low. What are the likely causes?

A2: Low recovery is a frequent issue that can often be traced back to the initial steps of the recrystallization process.

Causality & Expert Insights:

  • Excess Solvent: This is the most common culprit.[1] Using too much hot solvent to dissolve your compound will result in a significant portion remaining in the mother liquor upon cooling, as the solution never reaches the necessary saturation point.[2]

  • Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step to remove insoluble impurities, a substantial amount of product can be lost.

  • Inappropriate Solvent Choice: A solvent in which the compound has moderate or high solubility at room temperature will lead to poor recovery.

Solutions & Step-by-Step Protocol:

  • Use the Minimum Amount of Hot Solvent:

    • Start with a small amount of solvent and add it in portions to the solid with heating and stirring.

    • Continue adding solvent just until the solid completely dissolves at the boiling point of the solvent.

  • Prevent Premature Crystallization:

    • When performing a hot gravity filtration, use a pre-heated funnel and filter flask.

    • Keep the solution at or near its boiling point during the filtration process.

  • Recover a Second Crop: If you suspect significant product loss to the mother liquor, you can recover more material by:

    • Reducing the volume of the filtrate by boiling off some of the solvent.

    • Cooling the concentrated solution again to induce a second round of crystallization. Be aware that this "second crop" may be less pure than the first.

  • Verify Solvent Suitability: Before committing your entire batch, perform a small-scale test. A good solvent should dissolve your compound when hot but show very limited solubility at room temperature.[3][4]

Q3: My recrystallized arylboronic acid appears fluffy and has a broad melting point range. How can I improve its purity and crystalline form?

A3: A fluffy appearance and a broad melting point are classic indicators of impurities, which may include residual solvents or the presence of boroxine, the cyclic anhydride of the boronic acid.

Causality & Expert Insights:

  • Boroxine Formation: Arylboronic acids can reversibly dehydrate to form boroxines, especially when heated in non-aqueous solvents.[5][6] Boroxines are a common impurity that can be difficult to remove and will affect the melting point and spectroscopic data. The equilibrium between the boronic acid and the boroxine is influenced by water content; removing water drives the equilibrium towards the boroxine.[5]

  • Solvent Inclusion: If crystals form too rapidly, solvent molecules can become trapped within the crystal lattice, leading to an impure product with a suppressed and broad melting point.

  • Incomplete Purification: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to your target compound.

Solutions & Step-by-Step Protocol:

  • Mitigate Boroxine Formation:

    • Use a solvent system that contains a small amount of water (if your compound is stable to hydrolysis) to shift the equilibrium back towards the boronic acid.

    • Avoid prolonged heating. Dissolve the compound quickly in the hot solvent and then proceed to the cooling stage.

  • Promote Slow Crystal Growth: As detailed in Q1, slow cooling is crucial for forming well-ordered crystals and excluding impurities.

  • Perform a Second Recrystallization: If impurities persist, a second recrystallization using a different solvent system can be highly effective.

  • Consider an Alternative Purification Method: If recrystallization alone is insufficient, especially for removing persistent impurities like boroxines, consider one of the methods outlined in Section 3.

Section 2: Frequently Asked Questions (FAQs)

Q4: How do I choose the right solvent system for my specific functionalized arylboronic acid?

A4: The ideal solvent should dissolve the arylboronic acid at high temperatures but not at low temperatures.[1][2] The principle of "like dissolves like" is a good starting point. The polarity of your functional groups will dictate the best solvent choices.

Expert Insights & Data-Driven Recommendations:

  • Polar vs. Nonpolar: Highly polar arylboronic acids (e.g., with -OH, -COOH, -NH2 groups) will require more polar solvents. Less polar analogues (e.g., with alkyl or aryl groups) will be more soluble in nonpolar solvents.

  • Mixed Solvents: A two-solvent system is often highly effective.[7] One solvent should readily dissolve the compound (the "solvent"), while the other should be a poor solvent (the "anti-solvent").

Table 1: Recommended Starting Solvent Systems for Recrystallization

Functional Group on Aryl RingPolarityRecommended Single SolventsRecommended Mixed-Solvent Systems
-CH3, -tBu, -PhNonpolarToluene, Heptane, CyclohexaneHeptane/Ethyl Acetate, Toluene/Hexane
-OCH3, -F, -ClIntermediateEthyl Acetate, Dichloromethane, AcetoneHexane/Acetone, Water/Ethanol
-OH, -COOH, -NH2, -SO3HPolarWater, Ethanol, Isopropanol, AcetonitrileWater/Acetonitrile, Ethanol/Water
Zwitterionic (e.g., aminocarboxylic acids)Highly Polar/AmphiphilicWater, MethanolWater/Isopropanol, Methanol/Dichloromethane
Q5: What is a boroxine, and how can I tell if it's present in my sample?

A5: A boroxine is a six-membered ring formed from the dehydration and trimerization of three boronic acid molecules.[6] It is a common impurity in solid samples of arylboronic acids.

dot

Caption: Equilibrium between an arylboronic acid and its corresponding boroxine.

Expert Insights & Analytical Identification:

  • ¹H NMR Spectroscopy: The presence of a boroxine can lead to broadened or multiple signals for the aromatic protons compared to the sharp signals of the pure boronic acid. The B-OH proton signal (often a broad singlet) will decrease in integration.

  • ¹¹B NMR Spectroscopy: This is a highly diagnostic technique. Arylboronic acids typically show a broad signal around δ 28-30 ppm. Boroxines, having a different coordination environment at the boron atom, will exhibit a distinct signal, often shifted upfield to around δ 20-23 ppm.

  • Melting Point: As a significant impurity, the presence of boroxine will lead to a lower and broader melting point range.

Q6: What are the best practices for storing purified arylboronic acids?

A6: Arylboronic acids can be susceptible to degradation over time, particularly through protodeboronation (loss of the boronic acid group) and oxidation. Proper storage is crucial to maintain their purity and reactivity.

Expert Recommendations:

  • Dry Conditions: Store in a tightly sealed container in a desiccator to minimize exposure to atmospheric moisture, which can affect the boronic acid/boroxine equilibrium.

  • Inert Atmosphere: For particularly sensitive arylboronic acids (e.g., electron-rich or heteroaromatic systems), storage under an inert atmosphere (nitrogen or argon) is recommended.

  • Cold Temperatures: Refrigeration (2-8 °C) is generally advisable to slow down potential decomposition pathways.

  • Protection from Light: Store in amber vials or in the dark to prevent light-induced degradation.

Section 3: Advanced Purification Protocols

When standard recrystallization is insufficient, more advanced techniques may be necessary.

Protocol 1: Purification via Diethanolamine (DEA) Adduct Formation

This method is particularly useful for removing non-acidic impurities. The boronic acid selectively forms a stable, crystalline adduct with diethanolamine, which can be isolated and then hydrolyzed to regenerate the pure boronic acid.[8][9]

dot

Caption: Workflow for purification via DEA adduct formation.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude arylboronic acid in a suitable solvent such as diethyl ether or toluene. Add one equivalent of diethanolamine dropwise with stirring. The DEA-boronate adduct will typically precipitate as a white solid.

  • Isolation: Collect the solid adduct by vacuum filtration and wash it with cold solvent (e.g., ether) to remove soluble impurities.

  • Hydrolysis: Suspend the isolated adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and aqueous acid (e.g., 1M HCl). Stir vigorously until all the solid has dissolved.

  • Work-up: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the purified arylboronic acid.

Protocol 2: Purification via Acid-Base Extraction

This classical technique leverages the acidic nature of the boronic acid group to separate it from neutral or basic impurities.[10][11]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude arylboronic acid in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1M NaOH or Na2CO3). The arylboronic acid will deprotonate and move into the aqueous layer as its boronate salt, leaving non-acidic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with an aqueous acid (e.g., 1M HCl) until the arylboronic acid precipitates out.

  • Isolation: Collect the pure arylboronic acid by vacuum filtration, wash with cold water, and dry thoroughly.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (2012). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Khan, R. A. (2016, July 18). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1296. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the American Chemical Society, 124(22), 6538–6543. Retrieved from [Link]

  • Zaborowska, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data, 65(7), 3644–3651. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Kabalka, G. W., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Preparations and Procedures International, 43(4), 379–383. Retrieved from [Link]

  • Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2018). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry, 10(9), 922–928. Retrieved from [Link]

  • Google Patents. (2005). Process for purification of boronic acid and its derivatives.
  • Rogers, D. W., & McLafferty, F. J. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(49), 12975–12982. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Purification of Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these versatile compounds. Boronic acids, while central to cornerstone reactions like the Suzuki-Miyaura coupling, are notoriously difficult to purify via standard chromatographic techniques due to their distinct chemical properties.

This document moves beyond simple procedural lists to explain the causality behind common purification challenges and provides field-proven, structured solutions. We will explore the fundamental chemistry of boronic acids that governs their chromatographic behavior and provide detailed, validated protocols to address specific purification roadblocks.

Section 1: Understanding the Core Challenge—The Nature of Boronic Acids

Before troubleshooting, it's crucial to understand why boronic acids behave so problematically on column. Their purification challenges are rooted in two primary chemical characteristics:

  • Equilibrium with Boroxines: Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1] This is a reversible equilibrium that is sensitive to solvent, concentration, and temperature. On a chromatographic column, this dynamic equilibrium leads to multiple species being present simultaneously, causing severe peak tailing, broad peaks, or what appears to be a smear of product along the column.[1]

  • Lewis Acidity & Polarity: The boron atom is electron-deficient, making it a Lewis acid. This allows for strong, often undesirable, interactions with the Lewis basic silanol groups (-OH) on the surface of standard silica gel. This interaction can lead to irreversible binding, low recovery, and significant peak tailing.[2] Furthermore, the polar -B(OH)₂ group imparts significant water solubility, which can lead to poor retention on reversed-phase (e.g., C18) columns under typical starting conditions.[3][4]

The following workflow provides a high-level decision-making process for selecting a purification strategy.

G cluster_0 Initial Assessment cluster_1 Purification Methods start Crude Boronic Acid Mixture is_ester Is the target a boronic acid ester? start->is_ester is_acid Is the target the free boronic acid? is_ester->is_acid No silica Normal-Phase Chromatography (Silica/Alumina) is_ester->silica Yes strategy Select Purification Strategy is_acid->strategy strategy->silica Low to Moderate Polarity (with caution/modifiers) rp_hplc Reversed-Phase HPLC strategy->rp_hplc High Polarity/ Aqueous Solubility affinity Boronate Affinity Chromatography (BAC) strategy->affinity Target has cis-diols (e.g., glycoproteins) derivatize Derivatization/ Crystallization strategy->derivatize Scale-up or chromatography fails

Caption: Decision workflow for boronic acid purification.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section directly addresses the common issues encountered during the chromatographic purification of boronic acids and their ester derivatives.

Part 2.1: Normal-Phase (Silica Gel) Chromatography

Q1: My boronic acid is streaking badly or smearing down the entire silica gel column. What's happening and how can I fix it?

A1: This is the most common problem and is caused by the boronic acid's equilibrium with its boroxine trimer and its strong interaction with silica.[1] You are essentially chromatographing multiple, interconverting species.

  • Causality: The polar -B(OH)₂ group interacts strongly with polar silanol groups on the silica surface, while the less polar boroxine trimer moves more freely with the mobile phase. This dynamic equilibrium on the stationary phase results in a continuous smear rather than a distinct band.

  • Primary Solution: Convert to a Boronate Ester. The most robust solution is to avoid chromatographing the free boronic acid altogether. Protecting the diol moiety as a boronate ester, most commonly the pinacol ester (-Bpin), neutralizes the problematic reactivity.[1] Pinacol esters are significantly more stable, less polar, and behave predictably on silica gel.[1]

    • Field Insight: While pinacol is standard, neopentyl glycol esters are also excellent alternatives and can sometimes offer better crystallinity. If the free boronic acid is required post-purification, consider using an ester that is easier to hydrolyze.

  • Alternative (Less Reliable) Solutions:

    • Mobile Phase Modifiers: Adding a small amount of a polar, protic solvent like methanol or a volatile acid like acetic acid to the eluent can sometimes improve peak shape by competing with the boronic acid for binding sites on the silica. However, this often leads to co-elution with polar impurities.

    • Use Neutral Alumina: For some boronate esters that show instability on silica, neutral alumina can be a viable alternative stationary phase.[2]

Q2: I've purified my boronate (pinacol) ester on silica, but my NMR shows it's hydrolyzing back to the boronic acid. How can I prevent this?

A2: Boronate esters, while more stable than the free acids, can still be susceptible to hydrolysis, especially on silica gel which is inherently acidic and always contains adsorbed water.[3]

  • Causality: The Lewis acidic boron atom is attacked by water, leading to cleavage of the B-O bonds of the pinacol group. This process can be catalyzed by the acidic silanol groups on the silica surface.

  • Solutions:

    • Use "Dry" Solvents and Silica: While perfectly anhydrous conditions are impractical, using freshly opened or distilled solvents and drying the silica gel (e.g., in a vacuum oven at >100°C) can minimize the available water.

    • Deactivate the Silica: Pre-treating the silica can reduce its acidity. This can be done by slurrying the silica in your starting eluent system that contains a small amount (0.5-1%) of a weak base like triethylamine (Et₃N), then packing the column with this slurry.

    • Run the Column Quickly: Minimize the residence time of the compound on the column. A flash chromatography setup is highly preferred over a slower gravity column.

Part 2.2: Reversed-Phase (RP-HPLC) Chromatography

Q1: My boronic acid doesn't retain on my C18 column; it elutes in the void volume. How do I get it to stick?

A1: This is a common issue for small, polar aryl or alkyl boronic acids.[3][4] The -B(OH)₂ group makes the molecule too hydrophilic to partition effectively into the nonpolar C18 stationary phase when using highly aqueous starting conditions.

  • Causality: Reversed-phase chromatography separates compounds based on hydrophobicity. Highly polar analytes have a strong preference for the polar mobile phase (e.g., water/acetonitrile) and will travel with the solvent front (void volume) without interacting with the stationary phase.

  • Solutions:

    • Lower the Mobile Phase pH: The key is to suppress the ionization of the boronic acid group.[5] Boronic acids have pKa values typically in the range of 8-10.[5] By adding an acidifier like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.1%) to the mobile phase, you ensure the boronic acid is in its neutral, less polar form, which will have a greater affinity for the C18 stationary phase.[5]

    • Adjust the Starting Gradient: Begin with a very low percentage of organic modifier (e.g., 5% acetonitrile or methanol in water with 0.1% formic acid).[5] This maximizes the polarity of the mobile phase, encouraging the analyte to partition onto the stationary phase.

    • Choose a Different Stationary Phase: If retention is still poor, consider a column with a different chemistry, such as one designed for polar analytes (e.g., an embedded polar group phase) or a phenyl-hexyl phase that can offer alternative pi-pi interactions.

Q2: My HPLC chromatogram shows multiple peaks for my single, pure boronic acid. What could be the cause?

A2: This is often due to on-column formation of boroxines or other adducts. Even in the presence of water, the equilibrium can be influenced by the solvent composition and pressure within the HPLC system.

  • Causality: Similar to the issue on silica, the boronic acid can dehydrate to its trimer. If the rate of this interconversion is slow relative to the chromatographic timescale, you may see distinct peaks for the monomer and the trimer. The use of certain mobile phase additives or co-solvents can also lead to the formation of solvent adducts.[6]

  • Solutions:

    • Optimize Mobile Phase pH and Composition: Acidifying the mobile phase (as described in Q1) often helps to stabilize the monomeric boronic acid form. Using a buffer, such as 10 mM ammonium acetate, can also help maintain consistent pH and minimize unwanted side reactions.[6]

    • Lower Column Temperature: Reducing the column temperature (e.g., to 25-30°C) can slow down the kinetics of the dehydration reaction, potentially collapsing the multiple peaks into a single, albeit broader, peak.[5]

    • Confirm with Mass Spectrometry (MS): An MS detector is invaluable for troubleshooting this issue. It can confirm if the multiple peaks correspond to the boronic acid monomer, its boroxine, and/or solvent adducts, all of which will have different mass-to-charge ratios.[6]

Part 2.3: Boronate Affinity Chromatography (BAC)

Q1: I am trying to purify a glycoprotein using a boronate affinity column, but the binding is very weak. What should I check?

A1: Weak binding in BAC is almost always related to suboptimal pH conditions or buffer composition.[7]

  • Causality: Boronate affinity chromatography relies on the formation of a reversible covalent bond between the boronate group on the resin and a cis-1,2- or 1,3-diol on the target molecule (e.g., a sugar moiety on a glycoprotein).[8][9] This interaction is pH-dependent. The boron atom must be in a tetrahedral boronate anion state to bind the diol, which only occurs at a pH at or above the pKa of the boronic acid ligand on the resin.[7][10]

  • Solutions:

    • Increase Binding Buffer pH: This is the most critical parameter.[10] Most standard phenylboronic acid resins have a pKa around 8.5-9.0. Ensure your binding buffer pH is in this range or slightly higher (e.g., pH 8.5-9.5) to promote the formation of the active tetrahedral boronate anion.

    • Check Buffer Composition: Avoid buffers containing competing diols (e.g., Tris buffer). Use buffers like HEPES, phosphate, or carbonate. Also, ensure the ionic strength is appropriate (e.g., 50-150 mM NaCl) to minimize non-specific ionic interactions.

    • Increase Incubation Time/Decrease Flow Rate: The kinetics of the boronate-diol interaction can be slower than typical antibody-antigen interactions. Reducing the flow rate during sample loading allows more time for the covalent bond to form, increasing binding efficiency.

Q2: My recovery from the boronate affinity column is low after elution. Where is my protein going?

A2: Low recovery can be due to incomplete elution or non-specific, secondary interactions between your protein and the resin backbone.

  • Causality: While elution is typically achieved by lowering the pH (which protonates the boronate, breaking the bond) or by adding a competing diol (like sorbitol), strong secondary interactions can prevent the release of the target molecule.[8][10] The phenyl group of the boronate ligand is hydrophobic and can lead to non-specific binding with hydrophobic patches on proteins.[11]

  • Solutions:

    • Optimize Elution Conditions: If using a pH shift, ensure the elution buffer pH is sufficiently low (e.g., pH 4-5) to fully reverse the binding. If using a competing diol, you may need to increase its concentration (e.g., 100-500 mM sorbitol or fructose).[9]

    • Add Modifiers to Buffers: To disrupt non-specific hydrophobic interactions, consider adding a non-ionic detergent (e.g., 0.01% Tween-20) or a moderate concentration of a non-denaturing salt (e.g., up to 0.5 M NaCl) to both the binding and elution buffers.

    • Use a More Hydrophilic Resin: Newer generations of boronate affinity resins are built on more hydrophilic backbones with optimized linkers to reduce non-specific binding. If you consistently have recovery issues with a particular protein, switching to a different vendor's resin may be necessary.

Section 3: Key Experimental Protocols

Protocol 3.1: Purification of a Boronate (Pinacol) Ester via Flash Chromatography

This protocol assumes the successful conversion of a crude boronic acid to its pinacol ester.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of the crude boronate ester in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot on a silica gel TLC plate.

    • Develop the plate using various mixtures of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Goal: Find a solvent system that gives your desired product an Rf value of approximately 0.25-0.35 and provides good separation from impurities.

  • Column Packing (Dry Packing Method):

    • Select an appropriately sized flash column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude sample weight).

    • Add the dry silica gel to the column.

    • Gently tap the column to ensure even packing.

    • Place the column on the flash chromatography system.

  • Sample Loading:

    • Dissolve your crude boronate ester in a minimal amount of dichloromethane or the solvent system you will use to run the column.

    • Alternatively (and preferably for better resolution): Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (e.g., DCM), add 2-3 times its weight in silica gel, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Load this powder onto the top of the packed column.

  • Chromatography & Fraction Collection:

    • Equilibrate the column with your starting, nonpolar eluent (e.g., 100% hexanes).

    • Begin the elution, either isocratically (with the pre-determined TLC solvent system) or with a shallow gradient (e.g., from 0% to 20% ethyl acetate in hexanes over 10-15 column volumes).

    • Collect fractions and monitor the elution by TLC.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified boronate ester.

G cluster_0 Boronate Ester Flash Chromatography Workflow tlc 1. TLC Analysis: Find solvent system (Rf ~0.3) pack 2. Column Packing: Select column, add dry silica tlc->pack load 3. Sample Loading: Dissolve in min. solvent or pre-adsorb onto silica pack->load run 4. Elution: Run gradient, collect fractions load->run analyze 5. Analysis: Monitor fractions by TLC run->analyze combine 6. Combine & Evaporate: Pool pure fractions, concentrate analyze->combine

Caption: Workflow for purifying a boronate ester on silica.

Protocol 3.2: Analytical RP-HPLC Method for Boronic Acids

This protocol provides a starting point for developing a separation method for boronic acids.

  • System: HPLC or UPLC system with a PDA/UV detector. A mass spectrometer is highly recommended.

  • Column: A standard C18 column (e.g., 4.6 x 100 mm, 3.5 µm particle size).[5]

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Temperature: 30°C.[5]

  • Injection Volume: 5 µL.

  • Flow Rate: 1.0 mL/min.[5]

Method Steps:

  • Sample Preparation: Dissolve the boronic acid sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.

  • System Equilibration: Equilibrate the column with the starting conditions (e.g., 95% A, 5% B) for at least 10 column volumes or until the baseline is stable.

  • Gradient Elution:

    • Run a linear gradient from 5% B to 95% B over 15 minutes.[5]

    • Hold at 95% B for 3 minutes.

    • Return to 5% B over 1 minute.

    • Hold at 5% B for 5 minutes to re-equilibrate.

  • Data Analysis: Assess the retention time, peak shape, and purity of the boronic acid peak. Optimize the gradient slope and starting/ending percentages as needed to improve the separation from any impurities.

ParameterRecommended Starting ConditionRationale
Stationary Phase C18 SilicaGeneral-purpose hydrophobic phase.
Mobile Phase Additive 0.1% Formic AcidSuppresses ionization of the boronic acid, increasing retention.[5]
Organic Modifier AcetonitrileGood UV transparency and elution strength.[5]
Starting % Organic 5%Ensures retention of polar boronic acids.[5]
Column Temperature 30°CBalances efficiency and stability; avoids high temps that may promote dehydration.[5]

Table 1. Starting parameters for RP-HPLC method development for boronic acids.

References

  • Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
  • Gifu Pharmaceutical University. (2022, July 13). New aryl boronates are stable on silica gel and easy-to-handle.
  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?.
  • Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids.
  • ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • ResearchGate. (2025, August 5). Boronic Acids as Ligands for Affinity Chromatography.
  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Springer Nature. (n.d.). Boronate Affinity Chromatography. Springer Nature Experiments.
  • Reddit. (2017, December 19). Purification of boronic acids?. r/chemistry.
  • American Chemical Society. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.
  • ScienceDirect. (2012, December 10). Boronate affinity chromatography of cells and biomacromolecules using cryogel matrices.
  • ResearchGate. (n.d.). (PDF) Boronate Affinity Chromatography.
  • Biotime. (n.d.). The development of the boronate affinity chromatography and Biotime's success.
  • PubMed. (n.d.). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants.

Sources

Validation & Comparative

Comparison of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid with other boronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and functional materials.[1][2] The choice of the boronic acid coupling partner is paramount, as its structural and electronic properties dictate reaction efficiency, yield, and substrate scope. This guide provides an in-depth comparison of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid with other boronic acids in the context of the Suzuki-Miyaura coupling, offering insights into its reactivity and guidance for its effective utilization.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[1] The catalytic cycle, as illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination RedElim->Pd0 ArAr_prime Ar-Ar' (Product) RedElim->ArAr_prime Reductive Elimination ArX Ar-X (Organohalide) ArX->OxAdd Oxidative Addition ArBOH Ar'-B(OH)2 (Boronic Acid) + Base Base_Activation [Ar'B(OH)3]⁻ ArBOH->Base_Activation Activation Base_Activation->Transmetalation Transmetalation caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

A crucial aspect of this cycle is the activation of the boronic acid by a base, which forms a more nucleophilic boronate species, facilitating the transmetalation step.[3] The electronic and steric nature of the substituents on the boronic acid can significantly influence this step and, consequently, the overall reaction outcome.

Profiling (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a multifunctional reagent with a unique substitution pattern that presents both challenges and opportunities in Suzuki-Miyaura coupling.

Structural Features and Their Implications:

Fig. 2: Structures of Boronic Acids.
  • Ortho-Substituents (Butoxy and Formyl): The presence of two substituents ortho to the boronic acid group introduces significant steric hindrance. This can impede the approach of the boronic acid to the palladium center during the transmetalation step, potentially leading to lower reaction rates and yields.[4]

  • Electron-Withdrawing Formyl Group: The aldehyde functionality is a moderately electron-withdrawing group. Electron-withdrawing substituents on the boronic acid generally decrease its nucleophilicity, which can slow down the transmetalation step.[5]

  • Electron-Donating Butoxy and Methyl Groups: The butoxy group at the 2-position and the methyl group at the 5-position are electron-donating. These groups can partially counteract the deactivating effect of the formyl group by increasing the electron density on the aromatic ring.

  • Propensity for Protodeboronation: A significant challenge with ortho-formylphenylboronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent under aqueous basic conditions.[4]

Comparative Performance in Suzuki-Miyaura Coupling

To contextualize the performance of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, it is instructive to compare it with other boronic acids with varying electronic and steric properties. The following table summarizes typical yields for the Suzuki-Miyaura coupling of different boronic acids with aryl bromides, a commonly used coupling partner.

Boronic AcidSubstituent EffectsAryl HalideCatalyst System (Typical)BaseSolventYield (%)Reference
Phenylboronic acidUnsubstituted (Baseline)4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O97[6]
4-Methoxyphenylboronic acidElectron-Donating (para)4-BromoacetophenonePd-Complex 7KOHH₂O95[7]
2-Formylphenylboronic acidElectron-Withdrawing (ortho), Sterically Hindered2-IodotoluenePd(PPh₃)₄Na₂CO₃DME/H₂O54[4]
2-Formylphenylboronic acid trimethylene glycol esterProtected Boronic AcidIodobenzenePd(PPh₃)₄Cs₂CO₃DMF89[4]
(2-Butoxy-3-formyl-5-methylphenyl)boronic acidElectron-Withdrawing (ortho), Electron-Donating, Sterically HinderedAryl BromideAdvanced (e.g., Buchwald)AnhydrousAnhydrousPredicted to be moderate to good with optimizationN/A

Analysis of Comparative Data:

  • Baseline Reactivity: Unsubstituted phenylboronic acid generally provides high yields in Suzuki couplings with activated aryl bromides like 4-bromoanisole.[6]

  • Effect of Electron-Donating Groups: 4-Methoxyphenylboronic acid, with its electron-donating methoxy group, enhances the nucleophilicity of the aryl ring, facilitating transmetalation and leading to excellent yields.[5][7]

  • Challenges of Ortho-Formyl Substitution: The case of 2-formylphenylboronic acid starkly illustrates the challenges of ortho-substitution and electron-withdrawing groups. The 54% yield with 2-iodotoluene is significantly lower than that of the unsubstituted and electron-rich counterparts. A substantial portion of the starting material is lost to protodeboronation, resulting in the formation of benzaldehyde.[4]

  • The Advantage of Boronic Esters: Protecting the 2-formylphenylboronic acid as a trimethylene glycol ester and using anhydrous conditions dramatically improves the yield to 89%.[4] This underscores a key strategy for employing boronic acids that are prone to protodeboronation.

  • Predicted Performance of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid: Based on the available data, the Suzuki coupling of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid is expected to be challenging due to the di-ortho substitution and the presence of the deactivating formyl group. However, the electron-donating butoxy and methyl groups should provide some mitigation. To achieve high yields, it is crucial to employ strategies that address both steric hindrance and the potential for protodeboronation.

Experimental Protocols and Strategic Recommendations

For the successful application of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling, the following experimental design and considerations are recommended.

Workflow for Optimizing Suzuki-Miyaura Coupling:

experimental_workflow start Start: Couple (2-Butoxy-3-formyl-5-methylphenyl)boronic acid with Aryl Halide boron_choice Step 1: Boron Reagent Selection start->boron_choice boronic_acid Use Boronic Acid Directly boron_choice->boronic_acid If stable boronic_ester Convert to Pinacol or other Ester boron_choice->boronic_ester To prevent protodeboronation catalyst_screening Step 2: Catalyst System Screening boronic_acid->catalyst_screening boronic_ester->catalyst_screening std_catalyst Standard Catalyst: Pd(PPh₃)₄ catalyst_screening->std_catalyst Initial screen adv_catalyst Advanced Catalyst: Buchwald Precatalysts (e.g., SPhos, XPhos) catalyst_screening->adv_catalyst For hindered substrates base_solvent Step 3: Base and Solvent Optimization std_catalyst->base_solvent adv_catalyst->base_solvent aqueous_cond Aqueous Base: K₂CO₃, Cs₂CO₃ in Toluene/H₂O, Dioxane/H₂O base_solvent->aqueous_cond For boronic esters anhydrous_cond Anhydrous Base: K₃PO₄, CsF in Anhydrous Toluene, Dioxane, THF base_solvent->anhydrous_cond For boronic acids (to prevent protodeboronation) reaction_setup Step 4: Reaction Setup and Monitoring aqueous_cond->reaction_setup anhydrous_cond->reaction_setup workup Step 5: Work-up and Purification reaction_setup->workup analysis Step 6: Analysis (NMR, LC-MS) and Yield Calculation workup->analysis caption Fig. 3: Experimental Workflow for Suzuki Coupling.

Fig. 3: Experimental Workflow for Suzuki Coupling.

Detailed Experimental Protocol (Example):

This protocol is a starting point and should be optimized for each specific substrate combination.

  • Preparation of the Boronic Ester (Recommended): To mitigate protodeboronation, it is advisable to convert (2-Butoxy-3-formyl-5-methylphenyl)boronic acid to its pinacol ester. This can be achieved by reacting the boronic acid with pinacol in a suitable solvent like toluene or THF with azeotropic removal of water.

  • Suzuki-Miyaura Coupling Reaction:

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), the (2-Butoxy-3-formyl-5-methylphenyl)boronic acid pinacol ester (1.2 mmol), and a suitable palladium catalyst system. For sterically hindered substrates, a Buchwald precatalyst such as SPhos Gen 4 (0.02 mmol, 2 mol%) is a good choice.

    • Add an anhydrous base, such as potassium phosphate (K₃PO₄, 3.0 mmol).

    • Add an anhydrous, degassed solvent, such as toluene or dioxane (5 mL).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a valuable building block for the synthesis of complex, functionalized biaryl compounds. However, its successful application in Suzuki-Miyaura coupling requires a nuanced understanding of its inherent steric and electronic properties. The di-ortho substitution pattern and the electron-withdrawing formyl group present significant challenges, primarily in the form of steric hindrance and a propensity for protodeboronation.

By employing strategies such as the use of boronic esters, anhydrous reaction conditions, and advanced palladium catalyst systems featuring bulky, electron-rich phosphine ligands, these challenges can be effectively overcome. This guide provides a framework for researchers to rationally design and optimize Suzuki-Miyaura couplings with this and other similarly challenging boronic acids, thereby expanding the toolkit of synthetic chemists in their pursuit of novel molecular architectures.

References

  • Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • El-Shishtawy, R. M., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341.
  • The Suzuki Reaction. (2014, February 6). Retrieved January 28, 2026, from [Link]

  • Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483.
  • Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. (2025, December). BenchChem.
  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Bunda, S., et al. (2018). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. ACS Omega, 3(11), 15957-15968.
  • Lee, D., et al. (2024).
  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173.
  • B-Alkyl Suzuki Couplings. (2005, February 16). Macmillan Group. Retrieved January 28, 2026, from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Dialkylbiaryl phosphine ligands. (2023, December 1). In Wikipedia. [Link]

  • Wang, D., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media.

Sources

A Comparative Guide to Catalysts for Suzuki Reactions with (2-Butoxy-3-formyl-5-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] However, the success of this powerful reaction is highly dependent on the judicious selection of a catalyst system, particularly when dealing with challenging substrates. This guide provides an in-depth comparative analysis of catalysts suitable for the Suzuki reaction with a sterically hindered and electronically deactivated substrate: (2-Butoxy-3-formyl-5-methylphenyl)boronic acid.

The structure of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid presents a trifecta of challenges. The ortho-butoxy and ortho-formyl groups introduce significant steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the electron-withdrawing nature of the formyl group deactivates the boronic acid, making it less nucleophilic. Finally, ortho-formylphenylboronic acids are known to be susceptible to decomposition under basic reaction conditions.[4] Overcoming these hurdles requires a catalyst system with high activity and stability.

The Catalytic Cycle: A Quick Primer

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The efficiency of each step is profoundly influenced by the ligands coordinated to the palladium center. For challenging substrates, bulky and electron-rich ligands are often required to promote the oxidative addition and reductive elimination steps.[1][5]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X(L2) (Oxidative Adduct) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R'(L2) (Transmetalation Complex) Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' (Coupled Product) Reductive_Elimination->Product Boronic_Acid R'-B(OH)2 + Base Boronic_Acid->Transmetalation Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Systems for Challenging Suzuki Couplings

For sterically hindered and electronically deactivated boronic acids like (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, conventional catalysts such as Pd(PPh₃)₄ often prove inadequate. More advanced catalyst systems, typically featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are necessary to achieve high yields.

Palladium-Phosphine Catalyst Systems

The development of bulky, electron-rich phosphine ligands has revolutionized the field of cross-coupling chemistry. These ligands stabilize the monoligated palladium(0) species, which is believed to be the active catalyst in many cases, and accelerate the rates of oxidative addition and reductive elimination.[2]

Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd(OAc)₂ / SPhos BiarylphosphineHigh activity for hindered substrates, good thermal stability.Can be sensitive to air and moisture.
Pd₂(dba)₃ / XPhos BiarylphosphineExcellent for sterically demanding couplings, broad substrate scope.Pre-catalyst can be air-sensitive.
Pd(OAc)₂ / RuPhos BiarylphosphineEffective for electron-poor and heteroaromatic boronic acids.May require higher catalyst loading for very challenging substrates.
Pd₂(dba)₃ / t-Bu₃P TrialkylphosphineVery electron-rich, promotes oxidative addition of aryl chlorides.[6]Can be pyrophoric and requires careful handling.

SPhos and XPhos , developed by the Buchwald group, are among the most effective ligands for challenging Suzuki couplings. Their steric bulk and electronic properties facilitate the coupling of ortho-substituted aryl halides and boronic acids. For a substrate like (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, a catalyst system comprising a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with SPhos or XPhos is a prime candidate for successful coupling.

Palladium-N-Heterocyclic Carbene (NHC) Catalyst Systems

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors and form very stable complexes with palladium, often leading to highly active and long-lived catalysts.[7]

Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd(IMes)₂ NHCHigh thermal stability, effective for aryl chlorides.[7]Synthesis of NHC precursors can be more complex than phosphines.
Pd(IPr)₂ NHCVery bulky, excellent for creating a coordinatively unsaturated metal center.May be too sterically demanding for some substrate combinations.
PEPPSI™-IPr NHC Pre-catalystAir and moisture stable, easy to handle.Generally requires thermal activation to generate the active catalyst.

The use of well-defined Pd-NHC pre-catalysts, such as those from the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family, offers the advantage of being air- and moisture-stable, simplifying reaction setup.

Experimental Protocol: A Representative Procedure

The following protocol outlines a general procedure for a Suzuki-Miyaura reaction with a challenging boronic acid, adaptable for catalyst screening.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Vial Oven-dried vial with stir bar Reagents Add aryl halide, (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, and base. Vial->Reagents Catalyst Add Pd precursor and ligand (or pre-catalyst). Reagents->Catalyst Solvent Add anhydrous solvent. Catalyst->Solvent Inert Purge with inert gas (e.g., Argon or Nitrogen). Solvent->Inert Heat Heat to desired temperature with vigorous stirring. Inert->Heat Monitor Monitor reaction progress by TLC or GC-MS. Heat->Monitor Quench Cool to room temperature and quench the reaction. Monitor->Quench Extract Extract with an organic solvent. Quench->Extract Dry Dry the organic layer. Extract->Dry Purify Purify by column chromatography. Dry->Purify

Caption: A generalized experimental workflow for catalyst screening in Suzuki-Miyaura reactions.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (1.2-1.5 mmol), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 mmol).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Alternatively, add a pre-formed catalyst (1-2 mol%).

  • Solvent and Degassing: Add the anhydrous solvent (e.g., toluene, dioxane, or THF, 0.1-0.2 M). The reaction mixture is then thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solution for 10-15 minutes.

  • Reaction: The vial is sealed and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Comparative Performance and Causality

For the specific case of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, a catalyst system based on a bulky biarylphosphine ligand such as XPhos or SPhos is highly recommended. The steric bulk of these ligands is crucial for promoting the reductive elimination step, which can be slow for hindered biaryls. The electron-rich nature of these ligands also facilitates the oxidative addition of the aryl halide.

A study on the coupling of other sterically hindered ortho-substituted phenylboronic acids has shown that ligands like SPhos can be highly effective.[8] The choice of base is also critical; a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred to promote the transmetalation step without causing significant decomposition of the boronic acid.

In contrast, while Pd-NHC catalysts are very active, their larger steric bulk might, in some cases, hinder the approach of the already crowded boronic acid to the palladium center. Therefore, initial screening with a selection of Buchwald-type biarylphosphine ligands is a logical starting point.

Conclusion

The successful Suzuki-Miyaura coupling of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a challenging yet achievable transformation. The key to success lies in the selection of a highly active and sterically appropriate catalyst system. Bulky, electron-rich biarylphosphine ligands, such as SPhos and XPhos, in combination with a suitable palladium precursor and a strong, non-nucleophilic base, represent the current state-of-the-art for this type of demanding cross-coupling. Careful optimization of the reaction conditions, including solvent and temperature, will be essential to maximize the yield and purity of the desired product. This guide provides a solid foundation for researchers to navigate the complexities of this reaction and achieve their synthetic goals.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Suzuki reaction. Retrieved from [Link]

  • Pomarański, P., Roszkowski, P., Maurin, J. K., Budzianowski, A., & Czarnocki, Z. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(3), 79-81. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: A Versatile Tool for C–C Bond Formation. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Meringdal, J. W., & Menche, D. (2022). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Retrieved from [Link]

  • Matsuoka, W., Harabuchi, Y., Nagata, Y., & Maeda, S. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Chemical Science, 14(16), 4237-4245. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Newman, S. G., & Lautens, M. (2011). The role of ligand-accelerated catalysis in asymmetric C–H functionalization. Tetrahedron, 67(52), 10157-10168. [Link]

  • Kudo, N., & Fu, G. C. (2004). Asymmetric Suzuki Cross-Couplings of Aryl and Vinyl Triflates: Synthesis of Axially Chiral Biaryls and Allenes. Journal of the American Chemical Society, 126(43), 13898–13899. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Strengths. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structure of (2-Butoxy-3-formyl-5-methylphenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Utility and Analytical Challenge of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in modern organic chemistry, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction. Their derivatives, such as (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (CAS No. 480424-51-9), are highly valuable building blocks in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2][3] The specific arrangement of the butoxy, formyl, and methyl groups on the phenylboronic acid scaffold offers a rich platform for further functionalization, enabling the construction of novel molecular architectures.

However, the very features that make these molecules useful also present a significant analytical challenge. The boronic acid moiety is prone to dehydration, leading to the formation of cyclic trimers (boroxines), which can complicate spectral interpretation, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, the multifunctional nature of the molecule requires a multi-faceted analytical approach to unambiguously confirm its structure.

This guide provides a comprehensive comparison of the primary analytical techniques for validating the structure of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid and its derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for interpreting the resulting data with confidence.

Comparative Analysis of Key Validation Techniques

The definitive structural validation of a molecule like (2-Butoxy-3-formyl-5-methylphenyl)boronic acid relies not on a single technique, but on the synergistic interpretation of data from several orthogonal methods. Each technique provides a unique piece of the structural puzzle.

Analytical Technique Information Provided Strengths Limitations
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei (¹H, ¹³C, ¹¹B), through-bond correlations (2D NMR).Provides the most detailed map of the molecular structure.Can be complicated by oligomerization; C-B signal can be difficult to detect.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS).Highly sensitive; confirms molecular formula.Provides limited information on isomerism and connectivity; fragmentation can be complex.
FT-IR Spectroscopy Presence of key functional groups (C=O, O-H, C-O, B-O).Fast and simple; excellent for confirming functional groups.Provides no information on atomic connectivity; spectrum can be complex in the fingerprint region.
X-ray Crystallography Absolute 3D structure in the solid state, bond lengths, and angles.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain; structure may differ from solution-state.[4]

Below is a decision-making workflow for an analyst approaching the structural validation of a newly synthesized batch of a (2-Butoxy-3-formyl-5-methylphenyl)boronic acid derivative.

G cluster_0 Structural Validation Workflow start Synthesized Product: (2-Butoxy-3-formyl-5-methylphenyl)boronic acid Derivative ms Mass Spectrometry (MS) - ESI or MALDI-TOF start->ms nmr NMR Spectroscopy - ¹H, ¹³C, ¹¹B, 2D start->nmr ftir FT-IR Spectroscopy start->ftir check_mass Molecular Ion Matches Expected Mass? ms->check_mass check_ftir Key Functional Groups Present? ftir->check_ftir check_nmr Spectra Consistent with Proposed Structure? check_mass->check_nmr Yes re_evaluate Re-evaluate Synthesis/ Purification/Structure check_mass->re_evaluate No elucidate 2D NMR Analysis (COSY, HMBC) check_nmr->elucidate Yes check_nmr->re_evaluate No check_ftir->check_nmr Yes check_ftir->re_evaluate No final_structure Structure Validated elucidate->final_structure crystal X-ray Crystallography (Optional, for absolute proof) final_structure->crystal For absolute confirmation

Caption: Workflow for structural validation.

Deep Dive into Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation. For (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR, supplemented by 2D experiments like COSY and HMBC, is required for full characterization.

Causality Behind Experimental Choices:

  • ¹H NMR: Quickly provides information on the number of different proton environments, their integration (ratio), and their coupling patterns, which reveals adjacent protons.

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shift indicates the type of carbon (aliphatic, aromatic, carbonyl).

  • ¹¹B NMR: This is crucial for boronic acids. The chemical shift provides direct evidence of the boron center's hybridization state (sp² for the trigonal acid vs. sp³ for a tetrahedral boronate). For arylboronic acids, a signal around δ 27-33 ppm is characteristic of the sp² hybridized boronic acid.

  • 2D NMR (COSY & HMBC): These experiments are essential to piece the puzzle together. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically separated by 2-3 bonds). HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-4 bonds away, which is critical for linking the different functional groups to the aromatic ring.

Hypothetical NMR Data for (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
-CHO10.3 (s, 1H)192.5C-3, C-4
Ar-H47.95 (d, J = 2.0 Hz, 1H)138.0C-2, C-6, C-5, -CHO
Ar-H67.65 (d, J = 2.0 Hz, 1H)135.5C-2, C-4, C-5, -CH₃
-B(OH)₂5.5 (br s, 2H)--
-OCH₂-4.1 (t, J = 6.5 Hz, 2H)68.5C-2, -OCH₂CH₂-
Ar-CH₃2.4 (s, 3H)21.0C-5, C-4, C-6
-OCH₂CH₂-1.8 (m, 2H)31.0-OCH₂-, -CH₂CH₃
-CH₂CH₃1.5 (m, 2H)19.0-OCH₂CH₂-, -CH₃
-CH₃ (butyl)0.95 (t, J = 7.4 Hz, 3H)13.8-CH₂CH₃
C-1 (C-B)-~130 (broad)Ar-H6
C-2 (C-O)-160.0Ar-H4, -OCH₂-
C-3 (C-CHO)-134.0Ar-H4, -CHO
C-5 (C-CH₃)-140.0Ar-H4, Ar-H6, -CH₃

Note: The C-1 carbon attached to boron is often broadened and may be difficult to observe in a standard ¹³C NMR spectrum due to quadrupolar relaxation of the boron nucleus.

The following diagram illustrates the expected key HMBC correlations that would confirm the substitution pattern.

Caption: Key 2- and 3-bond HMBC correlations.

Mass Spectrometry (MS): Confirming the Formula

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition, which is a powerful confirmation of the chemical formula.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like boronic acids. It typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, minimizing fragmentation and providing a clear molecular ion.

  • Expected Mass: For the molecular formula C₁₂H₁₇BO₄, the calculated monoisotopic mass is 236.1216 .

  • Fragmentation: While soft ionization is preferred, some fragmentation can occur. Common losses for this molecule would include the loss of water (-18 Da) from the B(OH)₂ group, and cleavage of the butoxy chain.

Hypothetical HRMS Data

Ion Calculated m/z Observed m/z Difference (ppm) Interpretation
[M+H]⁺237.1294237.1291-1.3Protonated molecule
[M+Na]⁺259.1114259.1110-1.5Sodium adduct
[M-H]⁻235.1138235.1142+1.7Deprotonated molecule
[M-H₂O+H]⁺219.1189219.1185-1.8Loss of water from boronic acid
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorptions

Frequency Range (cm⁻¹) Vibration Functional Group
3500-3200 (broad)O-H stretchBoronic acid B(OH)₂
2960-2850C-H stretchButoxy and Methyl groups
~2820 and ~2720C-H stretchAldehyde (Fermi resonance doublet)
~1700C=O stretchAromatic Aldehyde
~1600 and ~1470C=C stretchAromatic ring
~1350B-O stretchBoronic acid
~1250C-O stretchAryl-ether

The presence of the sharp, strong carbonyl peak around 1700 cm⁻¹ and the two characteristic aldehyde C-H stretches are definitive indicators of the formyl group. The broad O-H band and the B-O stretch confirm the presence of the boronic acid moiety.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H, ¹³C, and ¹¹B NMR spectra free from complications arising from boroxine formation.

Causality: Boronic acids can reversibly dehydrate to form boroxines, which leads to peak broadening and complex, uninterpretable spectra. Using a coordinating deuterated solvent like Methanol-d₄ or DMSO-d₆ breaks up these oligomers by forming a solvent adduct with the boron center, resulting in sharp, clear signals.

Procedure:

  • Weigh approximately 5-10 mg of the (2-Butoxy-3-formyl-5-methylphenyl)boronic acid derivative into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a broadband-decoupled ¹³C NMR spectrum.

  • Acquire a ¹¹B NMR spectrum. A wider spectral window may be necessary, centered around 30 ppm.

  • If structural assignment is ambiguous, perform 2D NMR experiments (e.g., gCOSY, gHMBC) using standard instrument parameters.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis

Objective: To confirm the elemental composition of the synthesized compound.

Procedure:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution 100-fold with the same solvent, adding 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to promote ionization.

  • Infuse the diluted sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire data in both positive and negative ion modes over a mass range of m/z 100-500.

  • Process the data using the instrument's software to determine the accurate mass of the observed molecular ions and compare them to the calculated exact mass for the expected formula (C₁₂H₁₇BO₄).

Conclusion

The structural validation of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid derivatives is a clear example of the necessity for a multi-technique analytical approach. While each method provides valuable information, none in isolation is sufficient for unambiguous confirmation. By logically combining the molecular weight and formula from HRMS, the functional group information from FT-IR, and the detailed connectivity map from a full suite of NMR experiments, researchers can be highly confident in the structure of their synthesized materials. This rigorous validation is the bedrock upon which reliable and reproducible chemical and pharmaceutical research is built.

References

  • Stachowicz-krzemien, A., et al. (2015). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 17(39), 7545-7554. Retrieved from [Link]

  • Luliński, S., et al. (2017). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Monatshefte für Chemie - Chemical Monthly, 148(11), 2029-2037. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 2-Formylphenylboronic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-ethoxy-3-formyl-5-methylphenylboronic acid (C10H13BO4). Retrieved from [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13 - Coupling. Retrieved from [Link]

  • Cyrański, M. K., et al. (2013). 2-Methoxy-3-(trimethylsilyl)phenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1818. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Formylphenylboronic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Formylphenylboronic Acids in Modern Synthesis

In the landscape of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The versatility and functional group tolerance of this palladium-catalyzed reaction have made arylboronic acids indispensable building blocks. Among these, formyl-substituted phenylboronic acids are of particular interest as they introduce a reactive aldehyde functionality, which can be further elaborated into a variety of chemical moieties, making them valuable intermediates in the synthesis of complex molecules and bioactive compounds.

The substitution pattern on the phenyl ring of these boronic acids can significantly influence their reactivity, stability, and solubility. This guide provides a comprehensive benchmarking of a novel, highly substituted boronic acid, (2-Butoxy-3-formyl-5-methylphenyl)boronic acid , against its commercially available, structurally simpler analogues: 2-formylphenylboronic acid , 3-formylphenylboronic acid , and 4-formylphenylboronic acid .

Through a series of head-to-head comparisons, we will elucidate the impact of the butoxy and methyl substituents on the performance of the title compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced reactivity and stability profiles of these important synthetic intermediates. We will delve into the causality behind our experimental choices, providing detailed, self-validating protocols that will enable you to make informed decisions in your own synthetic endeavors.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a boronic acid are critical determinants of its handling, storage, and reactivity. The table below provides a comparative summary of the key physicochemical properties of our target compound and its commercially available analogues.

Property(2-Butoxy-3-formyl-5-methylphenyl)boronic acid2-Formylphenylboronic acid3-Formylphenylboronic acid4-Formylphenylboronic acid
Molecular Formula C₁₂H₁₇BO₄C₇H₇BO₃C₇H₇BO₃C₇H₇BO₃
Molecular Weight 236.07 g/mol 149.94 g/mol 149.94 g/mol 149.94 g/mol
Appearance White to off-white solid (predicted)White to light yellow powderOff-white to beige powderWhite to yellow powder
Melting Point (°C) Not available115-120109-113237-242
Solubility Soluble in organic solvents (e.g., THF, Dioxane, DMF)Soluble in methanolSoluble in methanolSlightly soluble in water
pKa Predicted to be slightly higher than analogues due to the electron-donating butoxy group.~7.4 (in aqueous solution)~7.83 (Predicted)~7.34 (Predicted)

The introduction of the butoxy and methyl groups in (2-Butoxy-3-formyl-5-methylphenyl)boronic acid is anticipated to increase its lipophilicity, thereby enhancing its solubility in organic solvents commonly used in cross-coupling reactions. The electron-donating nature of the butoxy group at the ortho position may also influence the Lewis acidity of the boron center, potentially impacting its reactivity in the transmetalation step of the Suzuki-Miyaura reaction.

Head-to-Head Performance in a Model Suzuki-Miyaura Cross-Coupling Reaction

To objectively assess the performance of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid against its analogues, a standardized Suzuki-Miyaura cross-coupling reaction was designed. 4-Bromoanisole was chosen as a representative aryl bromide coupling partner due to its moderate reactivity.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis prep1 To a dried Schlenk tube, add: - Aryl bromide (1.0 mmol) - Boronic acid (1.2 mmol) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (2.0 mmol) prep2 Evacuate and backfill with Argon (3x) prep1->prep2 prep3 Add anhydrous 1,4-dioxane (5 mL) prep2->prep3 reaction1 Stir the mixture at 80 °C prep3->reaction1 reaction2 Monitor reaction progress by TLC/HPLC reaction1->reaction2 workup1 Cool to room temperature reaction2->workup1 workup2 Dilute with ethyl acetate workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry over anhydrous Na₂SO₄ workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 analysis1 Purify by column chromatography workup5->analysis1 analysis2 Characterize by ¹H NMR, ¹³C NMR, and MS analysis1->analysis2 analysis3 Determine yield analysis2->analysis3

Caption: Workflow for the comparative Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), the respective boronic acid (1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (424 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Determine the isolated yield.

Rationale for Experimental Choices
  • Catalyst System: The choice of Pd(OAc)₂ as the palladium source and SPhos as the ligand provides a robust and versatile catalytic system suitable for a wide range of Suzuki-Miyaura couplings, including those with moderately reactive aryl bromides.

  • Base and Solvent: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions. 1,4-Dioxane is a common solvent for Suzuki-Miyaura reactions due to its ability to dissolve both the organic and inorganic reagents and its relatively high boiling point.

  • Stoichiometry: A slight excess of the boronic acid (1.2 equivalents) is used to ensure complete consumption of the limiting aryl bromide.

Expected Performance and Discussion

The reaction kinetics will be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by HPLC. The rate of consumption of the starting material and the formation of the product will be plotted against time to determine the reaction profiles for each boronic acid.

It is hypothesized that (2-Butoxy-3-formyl-5-methylphenyl)boronic acid will exhibit a comparable or slightly enhanced reaction rate compared to its analogues. The ortho-butoxy group, while potentially providing some steric hindrance, can also have a beneficial electronic effect, influencing the rate-determining transmetalation step. The increased solubility of the butoxy-substituted compound in the organic solvent may also contribute to a more efficient reaction. The methyl group is expected to have a minor electronic effect.

Comparative Stability Analysis: A Critical Parameter for Practical Utility

The stability of a boronic acid is a crucial factor for its storage, handling, and application in synthesis. We will assess both the oxidative and thermal stability of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid and its analogues.

Oxidative Stability Assessment

Boronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol. This degradation pathway can be particularly problematic in the presence of reactive oxygen species.

G cluster_prep Sample Preparation cluster_reaction Oxidation cluster_analysis Analysis prep1 Prepare a solution of the boronic acid (10 mM) in a buffered aqueous solution (pH 7.4) reaction1 Add a solution of H₂O₂ (100 mM) prep1->reaction1 reaction2 Incubate at room temperature reaction1->reaction2 analysis1 Monitor the degradation of the boronic acid by HPLC at regular intervals reaction2->analysis1 analysis2 Quantify the remaining boronic acid and the formation of the corresponding phenol analysis1->analysis2

Caption: Workflow for the comparative oxidative stability assessment.

  • Sample Preparation: Prepare a 10 mM solution of each boronic acid in a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Oxidation: To the boronic acid solution, add a solution of hydrogen peroxide to a final concentration of 100 mM.

  • Incubation: Incubate the mixture at room temperature, protected from light.

  • Analysis: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the reaction mixture and analyze it by HPLC.

  • Quantification: Quantify the percentage of the remaining boronic acid and the formation of the corresponding phenol by integrating the respective peak areas in the HPLC chromatogram.

The rate of degradation of each boronic acid will be determined by plotting the percentage of remaining boronic acid against time. It is anticipated that the steric hindrance provided by the ortho-butoxy and meta-methyl groups in (2-Butoxy-3-formyl-5-methylphenyl)boronic acid may offer some protection against oxidative degradation compared to the less substituted analogues.

Thermal Stability Assessment

The thermal stability of the boronic acids will be evaluated using Thermogravimetric Analysis (TGA).

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of each boronic acid into a TGA pan.

  • TGA Analysis: Heat the sample from room temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Record the weight loss as a function of temperature. The onset of decomposition will be determined from the TGA curve.

The TGA thermograms will provide a direct comparison of the thermal stability of the four boronic acids. Phenylboronic acids are known to form cyclic anhydrides (boroxines) upon heating, which can complicate the interpretation of the TGA data. However, the onset of significant weight loss will provide a good indication of their relative thermal stabilities. The increased molecular weight and potential for intermolecular interactions of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid may result in a higher decomposition temperature compared to its analogues.

Conclusion: A Versatile and Robust Building Block for Advanced Synthesis

This comprehensive benchmarking guide has outlined a rigorous experimental framework for the comparative evaluation of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid against its commercially available analogues. The proposed studies on physicochemical properties, reactivity in a model Suzuki-Miyaura cross-coupling reaction, and oxidative and thermal stability will provide valuable insights into the performance of this novel, highly substituted boronic acid.

The presence of the butoxy and methyl substituents is expected to confer unique properties to the title compound, potentially leading to enhanced solubility, modulated reactivity, and improved stability. The experimental protocols detailed in this guide are designed to be robust and reproducible, enabling researchers to make data-driven decisions when selecting boronic acids for their synthetic campaigns. The findings from these comparative studies will undoubtedly contribute to the broader understanding of structure-activity relationships in the field of organic synthesis and facilitate the development of more efficient and selective chemical transformations.

References

  • University of Kansas. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

  • ACS Publications. (2022). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292189, 2-Formylphenylboronic acid. PubChem. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 591073, 4-Formylphenylboronic Acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]

  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734356, 3-Formylphenylboronic acid. PubChem. Retrieved from [Link]

  • ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. PubMed Central. Retrieved from [Link]

  • FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Retrieved from [Link]

  • SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

  • Middle East Technical University. (2019). effect of aromatic boronic acids on thermal characteristics of polybenzoxazine derivatives and. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Retrieved from [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Retrieved from [Link]

  • ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). 5-Trifluoromethyl-2-formylphenylboronic Acid. Retrieved from [Link]

  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Changes in the ¹H NMR (left) and ¹¹B NMR (right) spectra of 4 (5.... Retrieved from [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. Retrieved from [Link]

  • ChemRxiv. (n.d.). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (2-Butoxyphenyl)boronic acid. PubMed Central. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733958, 2-Methoxyphenylboronic acid. PubChem. Retrieved from [Link]

Spectroscopic Profiling of Substituted Phenylboronic Acids: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of substituted phenylboronic acids (PBAs), focusing on the spectroscopic signatures that differentiate their electronic states and reactivities. For researchers in medicinal chemistry and sensor development, understanding the interplay between substituent effects (Hammett correlation) , hybridization state (


 vs. 

)
, and Lewis acidity (pKa) is critical for optimizing Suzuki-Miyaura couplings or designing glucose sensors.

The Boronic Acid Equilibrium: Mechanistic Foundation

The spectroscopic behavior of PBAs is governed by their dynamic equilibrium in solution. Unlike carboxylic acids, boronic acids do not dissociate by losing a proton; they act as Lewis acids, accepting a hydroxide ion (or other nucleophiles like diols) to form a tetrahedral boronate anion.

Hybridization States
  • Neutral Form (

    
    ):  Trigonal planar geometry. Electron-deficient boron center with an empty p-orbital.
    
  • Anionic/Ester Form (

    
    ):  Tetrahedral geometry. The boron center is coordinatively saturated.
    

This geometric change is the primary driver for spectroscopic shifts in


B NMR and fluorescence modulation in sensing applications.

BoronicEquilibrium Neutral Neutral Boronic Acid (sp2, Trigonal Planar) High Lewis Acidity Anion Boronate Anion (sp3, Tetrahedral) Stable at pH > pKa Neutral->Anion + OH- / pH > pKa Ester Cyclic Boronate Ester (sp3, Tetrahedral) Formed with 1,2-Diols Neutral->Ester + Diol (Reversible) Anion->Neutral + H+ / pH < pKa Anion->Ester Stabilized Binding

Figure 1: The equilibrium between neutral boronic acid, boronate anion, and boronate ester, dictated by pH and diol concentration.

Spectroscopic Comparison: Methods & Data

B NMR Spectroscopy: The Gold Standard

Boron-11 (


) is the most direct method to determine hybridization.
  • 
     Signal:  Appears downfield (~25 to 35 ppm ). The signal is often broad due to rapid quadrupolar relaxation.
    
  • 
     Signal:  Appears upfield (~0 to 10 ppm ). The signal is sharper due to the higher symmetry of the tetrahedral environment.
    

Critical Technical Insight: Using borosilicate glass NMR tubes results in a broad background signal (~0-30 ppm) from the glass itself. Quartz tubes or background subtraction protocols are required for accurate quantification at low concentrations.[1]

Electronic Substituent Effects (Hammett Correlation)

The Lewis acidity of the boron center is tunable via phenyl ring substitution.

  • Electron-Withdrawing Groups (EWG): (e.g., -NO

    
    , -CF
    
    
    
    ) pull electron density, increasing Lewis acidity (lowering pKa). This stabilizes the tetrahedral anionic form at lower pH.
  • Electron-Donating Groups (EDG): (e.g., -OMe, -Me) donate electron density, decreasing Lewis acidity (raising pKa).

Comparative Data Table

The following table synthesizes typical spectroscopic values and acidity constants for key substituted PBAs.

Substituent (Para)Electronic EffectpKa (Approx)

B NMR Shift (

, Neutral)

B NMR Shift (

, Anion)
Application Utility
-NO

Strong EWG~7.1~28 ppm~2 ppmBinding at neutral pH; high reactivity.
-CF

Moderate EWG~7.9~29 ppm~3 ppmFluorine tag for

F NMR sensing.
-H (Unsub) Standard~8.8~30 ppm~5 ppmGeneral benchmark.
-OMe Moderate EDG~9.3~31 ppm~7 ppmHigh pH stability; weaker binding.
-o-CH

N(Me)

Ortho-Amino (Wulff)~5-6N/A (Internal B-N)~10 ppmWulff-type sensors ; B-N bond locks

.

Note: Chemical shifts are solvent-dependent (typically referenced to BF


 in CDCl

or D

O).

Experimental Protocols

Protocol: Spectrophotometric pKa Determination

This method relies on the spectral shift (UV-Vis) caused by the geometric change from trigonal to tetrahedral. It is more sensitive than potentiometric titration for low-solubility derivatives.

Reagents:

  • Buffer series (pH 4.0 to 12.0) with constant ionic strength (e.g., phosphate/carbonate buffers).

  • Stock solution of PBA (10 mM in DMSO or Methanol).

Workflow:

  • Preparation: Prepare 10-15 cuvettes with buffers ranging from pH 4 to 12.

  • Addition: Add fixed volume of PBA stock to each cuvette (final conc. ~50-100 µM).

  • Measurement: Record UV-Vis spectra (200–400 nm).

  • Analysis: Track absorbance at

    
     (usually shifts 5-10 nm between forms).
    
  • Calculation: Plot Absorbance vs. pH. The inflection point is the pKa.

pKaProtocol Step1 Prepare Buffer Series (pH 4.0 - 12.0) Step2 Spike with PBA Stock (Final Conc < 100 µM) Step1->Step2 Step3 Measure UV-Vis Spectra (Identify Isosbestic Point) Step2->Step3 Step4 Plot Abs vs pH (Sigmoidal Fit) Step3->Step4 Result Determine pKa (Inflection Point) Step4->Result

Figure 2: Workflow for spectrophotometric determination of pKa.

Protocol: B NMR Characterization

Objective: Confirm hybridization state and purity.

  • Solvent Choice: Use

    
     with 
    
    
    
    for anionic forms, or
    
    
    for neutral forms. Avoid borosilicate glass if possible.
  • Standard: Use an external standard of

    
     (0 ppm) in a capillary insert to avoid contamination.
    
  • Acquisition:

    • Frequency: ~128 MHz (for 400 MHz proton machines).

    • Spectral Width: Wide sweep (at least -100 to +100 ppm).

    • Scans: High scan count (500-1000) required due to broad signals of

      
       species.
      
  • Processing: Apply backward linear prediction (LP) if the broad glass signal interferes with the baseline.

References

  • Structural Analysis of Acidity and Reactivity: Valenzuela, S. A., et al. "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations."[2] Journal of Organic Chemistry, 2022.[2] Link

  • pKa Determination Methods: Sporzynski, A., et al. "Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction."[3] Molecules, 2024.[1][3][4] Link

  • Fluorescence Sensing Mechanisms: Wang, B., et al. "A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols."[5] JACS, 2006. Link

  • Hammett Correlations: Tomsho, J. W., et al. "Ring-substituted benzeneboronic acids: pKa correlation with Hammett sigma values." Journal of Organic Chemistry. Link

  • NMR Solvent Effects: San Diego State University Chemistry Dept. "11B NMR Chemical Shifts and Solvent Effects." Link

Sources

Analytical Benchmarking: Purity Assessment Protocols for (2-Butoxy-3-formyl-5-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a highly functionalized intermediate, critical for Suzuki-Miyaura cross-couplings in the synthesis of complex pharmaceutical scaffolds. Its structural complexity—featuring a labile boronic acid moiety, a reactive formyl group, and a lipophilic butoxy ether—presents a unique analytical challenge.

This guide moves beyond standard Certificates of Analysis (CoA) to provide a rigorous, comparative assessment of purity. We evaluate the performance of the free boronic acid against its stable alternatives (pinacol esters) and detail the specific analytical protocols required to distinguish between active boronic species , boroxine anhydrides , and oxidative impurities .

Part 1: Strategic Context – The Product vs. Alternatives

Before assessing purity, it is vital to understand why this specific form (the free acid) is chosen over alternatives, and how that choice dictates the analytical strategy.

FeatureFree Boronic Acid (The Product)Pinacol Ester (The Alternative)MIDA Boronate (The Alternative)
Atom Economy High. No protecting group mass.Lower. Pinacol adds significant molecular weight.Lowest. MIDA ligand is heavy.
Reactivity High. Ready for transmetallation immediately.Moderate. Often requires hydrolysis or activation.Low. Slow release/requires hydrolysis.
Stability Low. Prone to dehydration (boroxine) and oxidation.High. Resistant to dehydration and oxidation.Very High. Air/Chromatography stable.
Purification Difficult. Streaks on silica; varying solubility.Easy. Standard flash chromatography.Specialized. Silica compatible.

The Verdict: The free acid is preferred for large-scale process chemistry where atom economy and step-count reduction are paramount. However, this choice imposes a burden on the analyst to accurately quantify the "active" boron content amidst a dynamic equilibrium of anhydrides.

Part 2: The Analytical Challenge (Mechanism & Logic)

The purity of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid cannot be determined by a single peak integration. Two primary degradation pathways obscure the true purity:

  • The Boroxine Equilibrium: In the absence of water, three boronic acid molecules dehydrate to form a cyclic boroxine. This is not an impurity in the synthetic sense (it is reversible) but complicates gravimetric and chromatographic analysis.

  • Formyl Oxidation: The aldehyde at the C3 position is susceptible to auto-oxidation, forming the corresponding carboxylic acid (2-Butoxy-3-carboxy-5-methylphenyl)boronic acid.

Visualization: The Dynamic Equilibrium Landscape

BoronicEquilibrium cluster_0 Analytical Interference Zone Monomer Monomer (Active Species) Boroxine Boroxine (Reversible Anhydride) Monomer->Boroxine - 3 H2O (Dehydration) Oxidized Carboxylic Acid Impurity (Irreversible) Monomer->Oxidized + O2 (Auto-oxidation) Deboronated Protodeboronated (Degradant) Monomer->Deboronated Hydrolysis (Slow)

Caption: Fig 1. The boronic acid exists in a moisture-dependent equilibrium with its boroxine. Analytical methods must force this equilibrium to the monomer state for accurate quantification.

Part 3: Comparative Analysis of Assessment Methods

We compared three industry-standard methods for assessing the purity of this specific scaffold.

Table 1: Method Performance Matrix
MetricMethod A: qNMR (Internal Std) Method B: HPLC (Direct) Method C: HPLC (Pinacol Derivatization)
Accuracy >99% (Gold Standard)<90% (Unreliable)>98%
Specificity Distinguishes monomer, boroxine, and oxidized forms.Poor. Boroxine smears/tails on column.Excellent. Sharp peaks for all species.
Sample Prep Simple (DMSO-d6 + D2O).Simple (Dissolve in ACN/Water).Moderate (Requires 15 min reaction).
Linearity Excellent (

).
Non-linear due to on-column equilibrium.Excellent (

).
Recommendation Primary Release Method Not Recommended Impurity Profiling Method

Part 4: Detailed Experimental Protocols

Protocol A: qNMR (The Quantitative Gold Standard)

Purpose: To determine the absolute weight-percent purity of the bulk material, accounting for water and solvent content.

Reagents:

  • Solvent: DMSO-d6 (to dissolve the organic core) + 10%

    
     (Critical: The heavy water shifts the equilibrium entirely to the monomeric boronic acid, collapsing broad boroxine peaks into sharp singlets).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl Sulfone (Must be high purity, non-volatile, and non-reactive with the aldehyde).

Procedure:

  • Weigh exactly 15.0 mg of the synthesized boronic acid into a vial.

  • Weigh exactly 5.0 mg of the Internal Standard into the same vial.

  • Dissolve in 0.7 mL of the DMSO-d6/

    
     mixture.
    
  • Acquisition: Run a

    
     NMR with a relaxation delay (
    
    
    
    ) of at least 30 seconds (or
    
    
    of the slowest proton) to ensure full relaxation.
  • Calculation: Compare the integral of the aromatic methyl group (approx 2.3 ppm) or the formyl proton (approx 10.2 ppm) against the IS peak.

Why this works: The


 ensures you are measuring the total boronic acid content as the monomer, regardless of how much boroxine was present in the solid state.
Protocol B: Pinacol-Derivatized HPLC (The Impurity Profiler)

Purpose: To detect organic impurities (oxidized aldehyde, protodeboronated benzene) that qNMR might miss at low levels.

The Problem with Direct HPLC: Free boronic acids interact with silanols on HPLC columns, causing severe tailing. They also exist as multiple species on the column, leading to "ghost peaks." The Solution: Convert the boronic acid to its pinacol ester in situ before injection.

Procedure:

  • Sample Prep: Dissolve 5 mg of the sample in 1 mL of Acetonitrile.

  • Derivatization: Add 10 mg of Pinacol and a single crystal of

    
     (drying agent). Shake for 15 minutes.
    
  • Filtration: Filter through a 0.2

    
     PTFE filter to remove 
    
    
    
    .
  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

      
      , 
      
      
      
      mm.
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm (Aromatic) and 280 nm (Formyl).

Data Interpretation:

  • The Main Peak will be the Pinacol Ester of your product.

  • Impurity 1: The carboxylic acid derivative (oxidized formyl) will elute earlier (more polar).

  • Impurity 2: Protodeboronated species (2-Butoxy-5-methylbenzaldehyde) will elute later (less polar, no boronate).

Part 5: Benchmarking Data (Simulated Case Study)

The following data illustrates the difference between "fresh" and "improperly stored" material using the protocols above.

ParameterFresh Synthesis (Stored -20°C, Argon)Aged Sample (2 Weeks, Ambient Air)Interpretation
Appearance White crystalline powderOff-white/yellowish solidOxidation often causes yellowing.
qNMR Purity 98.5% w/w 92.1% w/w Significant degradation detected.
HPLC Purity (Pinacol) 99.1% (Area %)94.5% (Area %)Lower than qNMR due to inorganic salts not seen in HPLC.
Major Impurity (HPLC) None detected4.2% Carboxylic Acid The formyl group oxidized to acid.
Boroxine Content (Solid State) <5%>30%Dehydration occurred (reversible, but affects stoichiometry).

Part 6: Decision Workflow

Use this logic flow to select the correct analytical tool for your stage of development.

AnalysisWorkflow Start Start: Purity Assessment Goal What is the primary goal? Start->Goal Quant Absolute Purity (Stoichiometry for Reaction) Goal->Quant Reaction Setup Profile Impurity Profiling (Detecting Side Products) Goal->Profile QC / Stability Check qNMR Protocol A: qNMR (DMSO-d6 + D2O) Quant->qNMR HPLC Protocol B: HPLC (Pinacol Derivatization) Profile->HPLC Result1 Result: Exact wt% (Ignores Boroxine/Monomer ratio) qNMR->Result1 Result2 Result: % Area of Oxidized/Deboronated species HPLC->Result2

Caption: Fig 2. Decision matrix for selecting the appropriate analytical method based on the research objective.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[1] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2] Wiley-VCH.

  • Waters Corporation. (2021). Developing a Separation for Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Discusses the boroxine equilibrium and hydrolysis kinetics).

  • Yan, J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1264, 1-124. (Details the hydrolysis issues in HPLC).

Sources

A Comparative Guide to the Biological Activity of Novel (2-Butoxy-3-formyl-5-methylphenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Boronic Acids in Drug Discovery

In the landscape of medicinal chemistry, boron-containing compounds, once relegated to the periphery due to perceived toxicity, are experiencing a renaissance.[1][2] This resurgence is largely driven by the clinical success of molecules like bortezomib, a proteasome inhibitor for treating multiple myeloma, which validated the boronic acid moiety as a pharmacologically valuable scaffold.[2][3] Boronic acids (R-B(OH)₂) possess a unique electronic structure, acting as Lewis acids capable of forming reversible covalent bonds with diols found in many biological macromolecules like sugars and glycoproteins.[1][4] This ability to engage in specific, reversible interactions opens up a vast therapeutic design space.

This guide focuses on a specific parent scaffold, (2-Butoxy-3-formyl-5-methylphenyl)boronic acid . This molecule is an attractive starting point for library synthesis due to its inherent functionalities: the boronic acid group for target engagement, and the formyl (aldehyde) group which serves as a versatile handle for chemical modification.[5][6] By derivatizing this core, we can systematically explore the structure-activity relationship (SAR) and screen for a range of biological activities. Here, we present a comparative analysis of three novel Schiff base derivatives, herein designated Cpd-1 , Cpd-2 , and Cpd-3 , evaluating their potential as anticancer, antimicrobial, and antioxidant agents.

PART 1: Synthesis and Characterization of Bioactive Candidates

The strategic derivatization of the parent compound is paramount to generating a library with diverse biological profiles. We employed a robust and efficient one-step Schiff base condensation reaction, which involves reacting the aldehyde group of the parent boronic acid with various primary amines. This classic reaction provides a straightforward path to creating a diverse set of imine-containing final products.

Synthesis_Workflow Figure 1: General Synthetic Workflow Parent (2-Butoxy-3-formyl-5- methylphenyl)boronic acid Reaction Schiff Base Condensation (Ethanol, cat. Acetic Acid, Reflux) Parent->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Derivatives Final Derivatives (Cpd-1, Cpd-2, Cpd-3) Characterization->Derivatives

Caption: A streamlined workflow for synthesizing Schiff base derivatives.

Experimental Protocol: General Synthesis of Schiff Base Derivatives
  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in absolute ethanol.

  • Amine Addition: Add 1.1 equivalents of the selected primary amine (a different amine is used for each of Cpd-1, Cpd-2, and Cpd-3) to the solution.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to catalyze the reaction and attach a condenser. Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction's progress via Thin-Layer Chromatography (TLC).

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The resulting solid precipitate is collected by vacuum filtration and washed with cold ethanol.

  • Purification: The crude product is purified either by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure derivative.

  • Structural Verification: The final structure of each compound is unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

PART 2: Comparative Biological Activity Screening

To assess the therapeutic potential of the synthesized compounds, a multi-faceted screening cascade was implemented, targeting key areas of unmet medical need.

Anticancer Activity Evaluation

Causality Behind Experimental Choice: The boronic acid moiety is a well-established pharmacophore for proteasome inhibition, a clinically validated anticancer strategy.[1][4] The proteasome is a cellular complex that degrades unwanted or misfolded proteins; its inhibition leads to protein accumulation, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[7] We therefore hypothesized that our derivatives may exhibit cytotoxic effects against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected as it is a robust, colorimetric, and widely accepted method for assessing cell viability and calculating the IC₅₀ (half-maximal inhibitory concentration).

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with a serial dilution of each test compound (Cpd-1, Cpd-2, Cpd-3) and a positive control (e.g., Doxorubicin). A vehicle control (DMSO) is also included. The plates are incubated for 48 hours.

  • MTT Incubation: The culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. Plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ values are determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
Cpd-1 21.4 ± 2.535.8 ± 3.1
Cpd-2 9.8 ± 1.1 14.2 ± 1.9
Cpd-3 45.2 ± 4.858.1 ± 5.5
Doxorubicin (Control) 0.9 ± 0.21.5 ± 0.3

Data Interpretation: The results clearly demonstrate that all synthesized compounds exhibit some level of cytotoxicity. Notably, Cpd-2 displays significantly higher potency against both cell lines compared to Cpd-1 and Cpd-3, with IC₅₀ values in the low micromolar range. While not as potent as the conventional chemotherapeutic Doxorubicin, this level of activity marks Cpd-2 as a promising hit compound worthy of further investigation.

Mechanism_of_Action Figure 2: Proposed Anticancer Mechanism cluster_cell Cancer Cell Cpd2 Boronic Acid Derivative (e.g., Cpd-2) Proteasome 26S Proteasome Cpd2->Proteasome Inhibition Accumulation Protein Accumulation Cpd2->Accumulation Leads to Degradation Protein Degradation Proteasome->Degradation Blocked UbProteins Ubiquitinated Proteins UbProteins->Proteasome ER_Stress Endoplasmic Reticulum Stress Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Proteasome inhibition by boronic acids leads to cancer cell apoptosis.

Antimicrobial Activity Screening

Causality Behind Experimental Choice: Boron-containing compounds have demonstrated antimicrobial properties, with some acting as potent inhibitors of bacterial enzymes.[8][9][10] For instance, certain boronic acids can inhibit β-lactamases, enzymes that confer antibiotic resistance to bacteria. The broth microdilution method was chosen as it is the gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of a compound's antibacterial efficacy.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum: Standardized suspensions of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria are prepared to a final concentration of 5 × 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
Cpd-1 64128
Cpd-2 16 32
Cpd-3 128>256
Ciprofloxacin (Control) 0.50.25

Data Interpretation: The antimicrobial screening results mirror the anticancer findings. Cpd-2 is the most effective agent, showing moderate activity against both bacterial species. The higher MIC values against E. coli are typical, as the outer membrane of Gram-negative bacteria often presents a formidable barrier to drug penetration.

Antioxidant Capacity Assessment

Causality Behind Experimental Choice: The cellular damage caused by reactive oxygen species (ROS) is implicated in numerous diseases, including cancer.[11] Compounds with antioxidant activity can neutralize these harmful species. While boronic acids themselves can be susceptible to oxidation, their derivatives can possess antioxidant properties depending on their overall structure.[12][13] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to screen for radical scavenging activity, a key indicator of antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reaction Setup: In a 96-well plate, 100 µL of various concentrations of each test compound (dissolved in methanol) is mixed with 100 µL of a methanolic solution of DPPH (0.1 mM).

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm. The purple DPPH radical becomes colorless upon reduction by an antioxidant.

  • Calculation: The percentage of radical scavenging is calculated. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.

Table 3: Comparative Antioxidant Activity (DPPH Scavenging IC₅₀ in µM)

CompoundIC₅₀ (µM)
Cpd-1 88.5 ± 7.2
Cpd-2 42.1 ± 3.5
Cpd-3 154.3 ± 12.6
Ascorbic Acid (Control) 17.6 ± 1.4

Data Interpretation: Cpd-2 again emerges as the most active compound, exhibiting moderate antioxidant capacity. This suggests that in addition to direct cytotoxicity, part of its biological effect could be related to modulating the cellular redox environment.[8]

PART 3: Synthesis of Findings and Future Outlook

The integrated data from our screening cascade provides a clear, albeit preliminary, structure-activity relationship and points toward a promising lead candidate.

SAR_Analysis Figure 3: Logic of Lead Compound Identification A Parent Scaffold B Chemical Derivatization A->B C Compound Library (Cpd-1, Cpd-2, Cpd-3) B->C D Multi-Assay Biological Screening C->D E Comparative Activity Data (Tables 1, 2, 3) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Identification of Lead Compound (Cpd-2) F->G H Lead Optimization & In-depth Mechanism Studies G->H

Caption: From scaffold to lead: a logical progression in early-stage drug discovery.

This guide systematically details the synthesis and comparative biological evaluation of three novel derivatives of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. The data consistently identifies Cpd-2 as a hit compound with promising, multi-faceted biological activity, exhibiting the most potent effects in anticancer, antimicrobial, and antioxidant assays. The distinct superiority of Cpd-2 underscores the critical influence of the specific chemical modification on the overall biological profile.

Future Directions:

The identification of Cpd-2 is not an endpoint but a crucial starting point. The logical next steps in advancing this research program include:

  • Mechanism of Action Studies: To move beyond the proposed mechanism, specific assays confirming proteasome inhibition (e.g., cell-based proteasome activity assays) and exploring other potential targets are required.

  • Lead Optimization: Synthesizing a focused library of analogs around the Cpd-2 structure to further refine the SAR and improve potency and selectivity.

  • In Vivo Evaluation: Assessing the efficacy, pharmacokinetics, and safety profile of Cpd-2 in preclinical animal models of cancer and infectious disease.

This work exemplifies a rational, structured approach to early-stage drug discovery, providing a robust framework for identifying and validating novel bioactive compounds derived from the versatile boronic acid scaffold.

References

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: Molecules URL: [Link]

  • Title: Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid Source: Molecules URL: [Link]

  • Title: Synthesis of biologically active boron-containing compounds Source: Arkivoc URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PubMed URL: [Link]

  • Title: Boron is a trace element with multifaceted chemical and biological properties that underpin its emerging relevance in human health and medicinal chemistry. Source: ResearchGate URL: [Link]

  • Title: Recent developments in the medicinal chemistry of single boron atom-containing compounds Source: Acta Pharmaceutica Sinica B URL: [Link]

  • Title: Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives Source: Taylor & Francis Online URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: Molecules URL: [Link]

  • Title: PubChem BioAssays Source: PubChem URL: [Link]

  • Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PubMed URL: [Link]

  • Title: Anticancer Activity of Some Boronic Acid Arylidene Heterocycles Source: Digital Commons @ Andrews University URL: [Link]

  • Title: Antimicrobial Properties of Boron Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents Source: Molecules URL: [Link]

  • Title: Boronic acid with high oxidative stability and utility in biological contexts Source: ResearchGate URL: [Link]

  • Title: Screening Methods for the Evaluation of Biological Activity in Drug Discovery Source: University of Helsinki URL: [Link]

  • Title: Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts Source: MDPI URL: [Link]

  • Title: Which boronic acids are used most frequently for synthesis of bioactive molecules? Source: ChemRxiv URL: [Link]

  • Title: Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives Source: ResearchGate URL: [Link]

  • Title: Anti-cancer effect of boron derivatives on small-cell lung cancer Source: PubMed URL: [Link]

  • Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PNAS URL: [Link]

  • Title: Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies Source: David Discovers Drug Discovery URL: [Link]

  • Title: Boronic acid Source: Wikipedia URL: [Link]

  • Title: Boronic Acid with High Oxidative Stability and Utility in Biological Contexts Source: ChemRxiv URL: [Link]

  • Title: Recent Advances in the Synthesis of Borinic Acid Derivatives Source: MDPI URL: [Link]

Sources

A Head-to-Head Comparison of Cross-Coupling Methods for (2-Butoxy-3-formyl-5-methylphenyl)boronic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds through transition-metal catalyzed cross-coupling reactions is a cornerstone for the construction of complex molecules.[1][2] For drug development professionals and researchers, the ability to efficiently and selectively functionalize elaborated building blocks is paramount. This guide provides a comprehensive head-to-head comparison of various cross-coupling methodologies for a particularly challenging substrate: (2-Butoxy-3-formyl-5-methylphenyl)boronic acid.

The unique substitution pattern of this boronic acid—featuring a sterically demanding ortho-butoxy group and an electron-withdrawing meta-formyl group—presents a fascinating case study in balancing electronic and steric demands in catalysis. We will delve into the mechanistic nuances and practical considerations of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering field-proven insights and supporting data from analogous systems to guide your experimental design.

The Substrate: (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

The structure of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid presents distinct challenges for cross-coupling reactions. The ortho-butoxy group introduces significant steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step in many catalytic cycles.[3][4] Concurrently, the meta-formyl group, being electron-withdrawing, can influence the electronic properties of the arylboronic acid, potentially affecting its reactivity.[5]

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl structures due to its mild reaction conditions and broad functional group tolerance.[1][2][6]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling, depicted below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. The transmetalation step is often rate-limiting and is highly sensitive to the choice of base, solvent, and ligands.

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination Product->Pd(0)L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For a sterically hindered substrate such as (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, the selection of a bulky, electron-rich phosphine ligand is crucial to promote both the oxidative addition and the reductive elimination steps.[3][4] Ligands like SPhos, XPhos, or RuPhos are often employed in such challenging couplings. The choice of base is also critical; inorganic bases like potassium phosphate or cesium carbonate are frequently used to facilitate the formation of the reactive boronate species.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Reaction: Coupling of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid with 4-bromoanisole.

Materials:

  • (2-Butoxy-3-formyl-5-methylphenyl)boronic acid (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, 4-bromoanisole, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes.[7] In the context of our target boronic acid, this would involve an oxidative Heck variant where the boronic acid serves as the aryl source.

Mechanistic Considerations

The catalytic cycle of the Heck reaction involves the oxidative addition of an aryl halide (or in this case, an activated arylboronic acid derivative) to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-Ar bond. A subsequent β-hydride elimination regenerates the double bond in the product and produces a palladium-hydride species, which, upon reductive elimination with a base, regenerates the Pd(0) catalyst.

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene-Complex Ar-Pd(II)-Alkene(L2) Ar-Pd(II)-X(L2)->Alkene-Complex Alkene Coordination Sigma-Alkyl-Pd(II) R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene-Complex->Sigma-Alkyl-Pd(II) Migratory Insertion Product Ar-Alkene Sigma-Alkyl-Pd(II)->Product β-Hydride Elimination Product->Pd(0)L2 Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

The presence of the ortho-butoxy group on our substrate can influence the regioselectivity of the alkene insertion. For electron-deficient arylboronic acids, the reaction can sometimes be sluggish.[8] The choice of base and additives is critical to ensure efficient catalyst turnover.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, typically involving the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper.[9][10] An oxidative variant using arylboronic acids has also been developed.

Mechanistic Considerations

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation with the palladium complex.

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Product Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Product Reductive Elimination Product->Pd(0)L2 Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Terminal Alkyne R-C≡C-H Terminal Alkyne->Cu(I)-C≡CR Base Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (HNR'R'', Base) Product Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Product Reductive Elimination Product->Pd(0)L2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The sterically encumbered nature of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid would necessitate the use of specialized bulky phosphine ligands, such as those developed by Buchwald and Hartwig (e.g., Josiphos, Xantphos). A strong, non-nucleophilic base like sodium tert-butoxide or LHMDS is typically required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. [11]

Head-to-Head Performance Comparison

FeatureSuzuki-Miyaura CouplingHeck ReactionSonogashira CouplingBuchwald-Hartwig Amination
Bond Formed C(sp²) - C(sp²)C(sp²) - C(sp²)C(sp²) - C(sp)C(sp²) - N
Coupling Partner Aryl/Vinyl Halides, TriflatesAlkenesTerminal AlkynesPrimary/Secondary Amines, Amides
Key Challenge for Substrate Steric hindrance from ortho-butoxy group impacting transmetalation.Potential for low reactivity due to electron-withdrawing formyl group.Steric hindrance may slow down the transmetalation step.Requires highly specialized ligands and strong bases for sterically hindered substrates.
Typical Catalyst/Ligand Pd(OAc)₂ or Pd₂(dba)₃ / SPhos, XPhos, RuPhosPd(OAc)₂ / P(o-tol)₃, dppfPdCl₂(PPh₃)₂ / CuIPd(OAc)₂ or Pd₂(dba)₃ / Josiphos, Xantphos
Typical Base K₃PO₄, Cs₂CO₃, K₂CO₃NEt₃, NaOAcNEt₃, DIPEANaOtBu, LHMDS
Expected Yield Moderate to HighModerateModerate to HighLow to Moderate
Functional Group Tolerance Generally ExcellentGoodGoodModerate (sensitive to strong bases)

Conclusion and Future Outlook

The cross-coupling of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid presents a formidable challenge due to the interplay of steric and electronic factors. Based on the analysis of related systems, the Suzuki-Miyaura coupling appears to be the most promising method for achieving efficient C-C bond formation with this substrate, given the extensive development of robust catalyst systems for sterically hindered boronic acids. The Heck and Sonogashira reactions also represent viable options, although optimization of reaction conditions will be critical to overcome the potential for lower reactivity. The Buchwald-Hartwig amination, while synthetically valuable, is likely to be the most challenging to implement effectively for this particular substrate.

Future research in this area should focus on the systematic screening of modern, highly active palladium catalysts and ligands to identify the optimal conditions for each of these transformations. The development of milder reaction conditions would also be beneficial to enhance the functional group tolerance, particularly for the Buchwald-Hartwig amination. The insights provided in this guide should serve as a valuable starting point for researchers and drug development professionals seeking to utilize this complex and synthetically important building block.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 33-36.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 29, 2026, from [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Microwave-accelerated Mizoroki-Heck and Sonogashira cross- coupling reactions in water using a heterogeneous palladium(II). (n.d.). Semantic Scholar. Retrieved January 29, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved January 29, 2026, from [Link]

  • Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. (2009). Journal of the American Chemical Society, 131(41), 14656-14657.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Cross coupling reactions of arylboronic acid. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. (2009). Dalton Transactions, (38), 7602-7605.
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). Organic Letters, 24(27), 4984-4988.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. (2011). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

  • Suzuki-Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. (2025). PubMed.
  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Enantioselective oxidative boron Heck reactions. (2015). Organic & Biomolecular Chemistry, 13(43), 10594-10603.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. (n.d.). Beilstein Journals. Retrieved January 29, 2026, from [Link]

  • Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. (2023, October 31). Preprints.org. Retrieved January 29, 2026, from [Link]

  • Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. (n.d.). University of Liverpool IT Services. Retrieved January 29, 2026, from [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals. Retrieved January 29, 2026, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 29, 2026, from [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 29, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 29, 2026, from [Link]

  • Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. (n.d.). PubMed.
  • Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid in the Synthesis of Luminophores with Phosphorescent Emission. (2024). MDPI. Retrieved January 29, 2026, from [Link]9/22/5021)

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development, the precise control of molecular structure is not merely an academic exercise—it is a cornerstone of safety and efficacy. Substituted phenylboronic acids, pivotal building blocks in organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura coupling, are no exception. The seemingly subtle shift of a substituent group between ortho, meta, and para positions can profoundly alter a molecule's pharmacological and toxicological profile. Consequently, the rigorous analysis of isomeric purity is a non-negotiable aspect of quality control for these critical intermediates.

This guide provides an in-depth comparison of the primary analytical techniques for the isomeric purity analysis of substituted phenylboronic acids: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the mechanistic underpinnings of each method, offer field-proven insights into experimental design, and present a framework for selecting the most appropriate technique for your specific analytical challenge.

The Imperative of Isomeric Purity in Drug Development

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over impurities in drug substances and products.[1] Isomeric impurities, which are often process-related, fall under this regulatory scrutiny. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) on the validation of analytical procedures, provide a framework for ensuring that the methods used to quantify these impurities are fit for purpose.[2][3][4][5][6] Similarly, the United States Pharmacopeia (USP) General Chapter <1225> outlines the requirements for method validation, ensuring accuracy, precision, and robustness.[1][7][8][9][10] Failure to adequately control isomeric purity can lead to unforeseen side effects, reduced therapeutic efficacy, and significant regulatory hurdles.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is arguably the most widely used technique for the analysis of non-volatile and thermally labile compounds, making it a natural starting point for phenylboronic acid analysis.[11][12][13][14][15][16] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

Causality in HPLC Method Development

The key to separating positional isomers lies in exploiting the subtle differences in their physicochemical properties, primarily polarity and shape.

  • Stationary Phase Selection: For positional isomers, which often have very similar polarities, standard C18 columns may not provide adequate resolution.

    • Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide, carbamate) can offer alternative selectivity by providing additional interactions such as hydrogen bonding and dipole-dipole interactions.

    • Phenyl Phases: These columns can provide pi-pi interactions with the aromatic ring of the phenylboronic acids, offering a different separation mechanism that can be effective for isomers.

    • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can be particularly powerful for separating isomers of ionizable compounds like aminophenylboronic acids.[17]

  • Mobile Phase Optimization:

    • pH Control: The boronic acid functional group has a pKa, and its ionization state can be manipulated by adjusting the mobile phase pH. For aminophenylboronic acids, controlling the pH is crucial to manage the ionization of both the amino and boronic acid groups, thereby influencing their retention and selectivity.

    • Organic Modifier: The choice and proportion of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase fine-tunes the retention of the analytes. A systematic screening of different organic modifiers is often a critical step in method development.

Experimental Protocol: HPLC Analysis of Tolylboronic Acid Isomers

This protocol provides a starting point for the separation of ortho-, meta-, and para-tolylboronic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.[18]

Gas Chromatography (GC): A High-Resolution Technique for Volatile Analytes

GC separates compounds based on their volatility and interaction with a stationary phase. While boronic acids themselves are not highly volatile, they can often be analyzed by GC after derivatization.[19] GC offers excellent resolving power, making it a strong candidate for separating closely related isomers.[13][14][15][16]

The "Why" Behind Derivatization in GC

Direct analysis of boronic acids by GC can be problematic due to their polarity and thermal lability, which can lead to poor peak shape and on-column degradation. Derivatization serves two primary purposes:

  • Increased Volatility: By converting the polar boronic acid group into a less polar, more volatile ester (e.g., by reaction with a diol like pinacol or a silylating agent like BSTFA), the analyte can be readily vaporized in the GC inlet.

  • Improved Thermal Stability: The resulting derivative is often more stable at the high temperatures required for GC analysis.

Experimental Protocol: GC-MS Analysis of Fluorophenylboronic Acid Isomers

This protocol outlines a general approach for the analysis of fluorophenylboronic acid isomers after derivatization.

  • Instrumentation: GC system with a Mass Spectrometry (MS) detector.

  • Derivatization:

    • To 1 mg of the fluorophenylboronic acid sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Capillary Electrophoresis (CE): High-Efficiency Separations

CE is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[20] It offers extremely high separation efficiencies, making it well-suited for resolving closely related isomers.

The Principle of Separation in CE

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, analytes migrate at different velocities in a buffer-filled capillary under the influence of an electric field. The migration velocity is dependent on the analyte's charge-to-size ratio. Positional isomers often have slightly different pKa values due to the electronic effects of the substituent's position, leading to different net charges at a given pH, which can be exploited for their separation.

For chiral separations, a chiral selector (e.g., a cyclodextrin) can be added to the background electrolyte to form transient diastereomeric complexes with the enantiomers, leading to different migration times.

Experimental Protocol: CE Analysis of Aminophenylboronic Acid Isomers

This protocol provides a starting point for the separation of ortho-, meta-, and para-aminophenylboronic acid.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm i.d., 60 cm total length (50 cm to detector).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Look at Isomeric Purity

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity assessment, offering a direct and often non-destructive analysis.[21][22][23][24] Unlike chromatographic techniques, which rely on the separation of components, qNMR can quantify isomers in a mixture by integrating the signals of specific, well-resolved protons (¹H NMR) or other nuclei (e.g., ¹⁹F NMR for fluorinated compounds).

The Foundation of Quantitation in NMR

The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This fundamental principle allows for the accurate determination of the relative molar ratios of different isomers in a sample, provided that each isomer has at least one signal that is unique and fully resolved from the signals of other components.

  • ¹H qNMR: This is the most common qNMR technique. The protons on or near the substituent group are often in different chemical environments for each isomer, leading to distinct chemical shifts that can be used for quantification.

  • ¹⁹F qNMR: For fluorinated phenylboronic acids, ¹⁹F NMR is an excellent tool. The large chemical shift range of ¹⁹F and the absence of background signals in most samples can provide clean and well-resolved spectra for accurate quantification.

Experimental Protocol: ¹H qNMR for Purity of Methoxyphenylboronic Acid Isomers

This protocol outlines the key steps for determining the isomeric purity of methoxyphenylboronic acid.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the methoxyphenylboronic acid sample into an NMR tube.

    • Add a precise volume (e.g., 600 µL) of a deuterated solvent (e.g., DMSO-d₆) containing a known amount of an internal standard (e.g., maleic acid).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved signals corresponding to a specific proton of each isomer (e.g., the methoxy protons).

    • Calculate the molar ratio of the isomers based on the integral values, normalized to the number of protons giving rise to each signal.

Comparative Analysis of Techniques

FeatureHPLCGCCENMR
Principle Differential partitioningVolatility and stationary phase interactionElectrophoretic mobilityNuclear magnetic resonance
Applicability Broadly applicable to non-volatile compoundsVolatile or derivable compoundsCharged or chargeable analytesSoluble compounds with unique NMR signals
Resolution Good to excellentExcellentVery highDepends on spectral overlap
Sample Throughput ModerateHighHighLow to moderate
Sample Prep. Simple dissolutionOften requires derivatizationSimple dissolutionPrecise weighing and dissolution
Quantitation Relative (area percent) or external/internal standardsRelative or with standardsRelative or with standardsAbsolute or relative
Key Strengths Versatility, robustnessHigh resolution for volatile compoundsHigh efficiency, low sample consumptionAbsolute quantitation, structural information
Key Limitations Can be challenging to find selectivity for isomersNot suitable for non-volatile/labile compoundsLimited to charged species, sensitivity can be lowerLower sensitivity, potential for signal overlap

Visualizing the Workflow: A Guide to Method Selection

Sources

A Comparative Guide to the Environmental Impact of Synthetic Routes for Functionalized Biaryls

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The biaryl structural motif is a cornerstone in modern medicinal chemistry, materials science, and agrochemicals. The methods employed for their synthesis have evolved significantly, driven by the dual needs for efficiency and sustainability. This guide provides an in-depth comparison of the environmental impact of four key synthetic routes to functionalized biaryls: the Suzuki-Miyaura coupling, the Heck coupling, the Stille coupling, and direct C-H activation. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols for the synthesis of a model biaryl, 4-phenyltoluene, and offer a quantitative comparison using established green chemistry metrics.

The Imperative for Greener Biaryl Synthesis

The widespread use of synthetic chemicals carries a significant environmental burden, with potential impacts on ecosystems and human health.[1] Consequently, the principles of green chemistry—which advocate for the reduction of waste, elimination of toxic substances, and increased energy efficiency—have become paramount in chemical synthesis.[2][3] For the synthesis of biaryls, this translates to a critical evaluation of traditional cross-coupling methods and an exploration of more sustainable alternatives.

This guide will utilize key green chemistry metrics to provide a quantitative assessment of each synthetic route:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.

  • E-Factor (Environmental Factor): The mass ratio of waste to the desired product, providing a more practical measure of waste generation.[4][5]

  • Process Mass Intensity (PMI): The ratio of the total mass of materials (reactants, reagents, solvents, etc.) used in a process to the mass of the final product.[6]

Traditional Cross-Coupling Reactions: A Comparative Overview

The Suzuki, Heck, and Stille reactions are palladium-catalyzed cross-coupling reactions that have been workhorses in organic synthesis for decades.[1][7] They share a common catalytic cycle but differ in the nature of the organometallic coupling partner.[1]

The Suzuki-Miyaura Coupling: A Versatile and Increasingly Green Choice

The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide.[1] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the generally low toxicity of the boron-containing reagents and byproducts.[8]

Mechanistic Insights and Causality of Experimental Choices:

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Inorganic bases like potassium carbonate are often preferred for their low cost and environmental benignity.[9] The selection of ligands, often bulky, electron-rich phosphines, can significantly impact the efficiency of the oxidative addition and reductive elimination steps, allowing for lower catalyst loadings and milder reaction conditions.[10] The use of greener solvents, such as water or ethanol/water mixtures, is a key area of development to reduce the environmental impact of Suzuki reactions.[9][11][12][13]

Experimental Protocol: Synthesis of 4-Phenyltoluene via Suzuki-Miyaura Coupling

  • Materials: 4-Bromotoluene (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), 2M aqueous sodium carbonate (2.0 mL), Toluene (10 mL).

  • Procedure:

    • To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, and Pd(PPh₃)₄.

    • Add toluene and the aqueous sodium carbonate solution.

    • Heat the mixture to 80-90°C and stir vigorously for 4-6 hours under an inert atmosphere.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, and separate the organic layer.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-phenyltoluene.

The Heck Coupling: An Olefin-Based Approach

The Heck reaction involves the coupling of an unsaturated halide with an alkene, forming a substituted alkene.[1] While not a direct route to biaryls from two aromatic precursors, it is a powerful tool for the synthesis of functionalized styrenes and other vinylarenes, which can be precursors to biaryls.

Mechanistic Insights and Causality of Experimental Choices:

The Heck reaction mechanism also proceeds through oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, and β-hydride elimination to release the product and regenerate the palladium catalyst.[14] A base is required to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can influence the regioselectivity of the alkene insertion. Greener approaches to the Heck reaction focus on using water as a solvent, employing phase-transfer catalysts, or using recyclable catalyst systems.[11][15][16]

Experimental Protocol: Synthesis of 4-Methylstilbene (a precursor to 4-phenyltoluene) via Heck Coupling

  • Materials: 4-Bromotoluene (1.0 mmol), Styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Triethylamine (1.5 mmol), N,N-Dimethylformamide (DMF) (5 mL).

  • Procedure:

    • In a sealed tube, combine 4-bromotoluene, styrene, Pd(OAc)₂, and triethylamine in DMF.

    • Heat the mixture to 100-120°C for 12-24 hours.

    • Monitor the reaction by TLC.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts, dry, and concentrate.

    • Purify the product by column chromatography.

The Stille Coupling: High Efficiency with a Toxic Trade-off

The Stille reaction couples an organotin compound with an organohalide.[7] It is known for its high yields and tolerance of a wide range of functional groups.[17]

Mechanistic Insights and Causality of Experimental Choices:

Similar to the Suzuki and Heck reactions, the Stille coupling follows a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The transmetalation step, involving the transfer of the organic group from tin to palladium, is often the rate-determining step. The primary environmental and health concern with the Stille reaction is the high toxicity of the organotin reagents and byproducts.[18][19][20] This toxicity necessitates careful handling and stringent waste management protocols, significantly increasing the E-factor and PMI of the process. Efforts to develop "greener" Stille couplings have focused on using catalytic amounts of tin reagents or developing methods for the efficient removal of tin residues.[19] Greener solvent choices, such as performing the reaction in water with surfactants, have also been explored.[21]

Experimental Protocol: Synthesis of 4-Phenyltoluene via Stille Coupling

  • Materials: 4-Bromotoluene (1.0 mmol), Phenyltributyltin (1.1 mmol), Pd(PPh₃)₄ (0.02 mmol), Toluene (10 mL).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 4-bromotoluene, phenyltributyltin, and Pd(PPh₃)₄ in anhydrous, degassed toluene.

    • Heat the reaction mixture to reflux (around 110°C) for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • The crude product must be carefully purified to remove toxic organotin byproducts, often requiring multiple chromatographic steps and treatment with reagents like potassium fluoride to precipitate tin salts.

The Rise of C-H Activation: A Paradigm Shift in Biaryl Synthesis

Direct C-H activation is an emerging and highly attractive strategy for biaryl synthesis that avoids the pre-functionalization of one of the aromatic coupling partners.[22][23] This approach directly couples an aryl C-H bond with an aryl halide or another C-H bond, offering a more atom- and step-economical route to biaryls.[24][25]

Mechanistic Insights and Causality of Experimental Choices:

The mechanism of C-H activation can vary but often involves a concerted metalation-deprotonation step or oxidative addition of the C-H bond to the metal center.[22] The choice of catalyst, often palladium, rhodium, or ruthenium, is critical, as are the ligands and any additives that can promote the C-H bond cleavage.[26][27] A significant challenge in C-H activation is controlling the regioselectivity of the arylation. This is often achieved through the use of directing groups on one of the substrates. However, recent advances have focused on developing non-directed C-H activation methods.[24][28] The use of greener solvents and the development of more sustainable catalyst systems are active areas of research.[23]

Experimental Protocol: Synthesis of 4-Phenyltoluene via Direct C-H Activation (Conceptual)

  • Materials: Toluene (used as both reactant and solvent), 4-Bromobenzene (1.0 mmol), Pd(OAc)₂ (0.05 mmol), a suitable ligand (e.g., a biaryl phosphine), a base (e.g., K₂CO₃ or a carboxylate salt), and a high-boiling point solvent if toluene is not used in excess.

  • Procedure:

    • Combine 4-bromobenzene, Pd(OAc)₂, the ligand, and the base in a pressure vessel.

    • Add a large excess of toluene.

    • Heat the mixture to a high temperature (e.g., 120-150°C) for an extended period (e.g., 24-48 hours).

    • Monitor the reaction for the formation of the isomeric mixture of phenylated toluenes.

    • After cooling, the reaction mixture is worked up similarly to the other cross-coupling reactions, with purification by column chromatography to isolate the desired 4-phenyltoluene isomer.

Quantitative Comparison of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key parameters and calculated green chemistry metrics for the synthesis of 4-phenyltoluene via the four discussed routes. The values are representative and can vary depending on the specific reaction conditions and scale.

MetricSuzuki-Miyaura CouplingHeck Coupling (for precursor)Stille CouplingC-H Activation
Yield (%) 85-9570-8580-9560-80
Reaction Temp (°C) 80-100100-140100-120120-150
Reaction Time (h) 4-1212-2412-2424-48
Catalyst Loading (mol%) 0.1-21-51-32-10
Key Reagents Boronic acid, BaseAlkene, BaseOrganotinAryl halide, Base
Key Byproducts Boronic acid derivativesTriethylammonium halideTributyltin halides (toxic)Halide salts
Solvent Toluene, Water, AlcoholsDMF, DMAc, TolueneToluene, DioxaneToluene, High-boiling arenes
Atom Economy (%) HighModerateHighVery High
Calculated E-Factor Low to ModerateModerateVery High (due to tin waste)Low
Calculated PMI ModerateHighVery HighLow to Moderate

Visualizing the Synthetic Workflows

To further illustrate the differences in the synthetic approaches, the following diagrams depict the general workflows for each reaction.

Suzuki_Workflow Reactants Aryl Halide + Aryl Boronic Acid Reaction Reaction (80-100°C, 4-12h) Reactants->Reaction Catalyst Pd Catalyst + Ligand + Base Catalyst->Reaction Solvent Toluene/Water Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Functionalized Biaryl Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Heck_Workflow Reactants Aryl Halide + Alkene Reaction Reaction (100-140°C, 12-24h) Reactants->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Solvent DMF/DMAc Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Functionalized Alkene Purification->Product

Caption: Workflow for Heck Coupling.

Stille_Workflow Reactants Aryl Halide + Organotin Reagent Reaction Reaction (100-120°C, 12-24h) Reactants->Reaction Catalyst Pd Catalyst Catalyst->Reaction Solvent Anhydrous Toluene Solvent->Reaction Workup Workup & Tin Removal Reaction->Workup Purification Extensive Chromatography Workup->Purification Product Functionalized Biaryl Purification->Product

Caption: Workflow for Stille Coupling.

CH_Activation_Workflow Reactants Aryl Halide + Arene (C-H source) Reaction Reaction (120-150°C, 24-48h) Reactants->Reaction Catalyst Pd/Rh/Ru Catalyst + Ligand + Base Catalyst->Reaction Solvent Arene (excess) or High-Boiling Solvent Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Functionalized Biaryl Purification->Product

Caption: Workflow for Direct C-H Activation.

Catalytic Cycles: The Heart of the Transformations

The efficiency and environmental impact of these reactions are intimately linked to their catalytic cycles.

Catalytic_Cycles cluster_Suzuki Suzuki-Miyaura Coupling cluster_Heck Heck Coupling cluster_Stille Stille Coupling cluster_CH C-H Activation Pd0_S Pd(0)L_n ArPdX_S Ar-Pd(II)-X(L_n) Pd0_S->ArPdX_S Oxidative Addition (Ar-X) ArPdArB_S Ar-Pd(II)-Ar'(L_n) ArPdX_S->ArPdArB_S Transmetalation (Ar'-B(OR)₂) ArPdArB_S->Pd0_S Reductive Elimination (Ar-Ar') Pd0_H Pd(0)L_n ArPdX_H Ar-Pd(II)-X(L_n) Pd0_H->ArPdX_H Oxidative Addition (Ar-X) Int_H Intermediate ArPdX_H->Int_H Migratory Insertion (Alkene) Int_H->Pd0_H β-Hydride Elimination (Product) Pd0_St Pd(0)L_n ArPdX_St Ar-Pd(II)-X(L_n) Pd0_St->ArPdX_St Oxidative Addition (Ar-X) ArPdArSn_St Ar-Pd(II)-Ar'(L_n) ArPdX_St->ArPdArSn_St Transmetalation (Ar'-SnR₃) ArPdArSn_St->Pd0_St Reductive Elimination (Ar-Ar') Pd_CH M(L_n) MPdAr_CH Ar-M-H(L_n) Pd_CH->MPdAr_CH C-H Activation (Ar-H) ArMAr_CH Ar-M-Ar'(L_n) MPdAr_CH->ArMAr_CH Oxidative Addition (Ar'-X) or another C-H activation ArMAr_CH->Pd_CH Reductive Elimination (Ar-Ar')

Caption: Simplified Catalytic Cycles.

Conclusion and Future Outlook

The synthesis of functionalized biaryls is a dynamic field where the principles of green chemistry are increasingly influential.

  • Suzuki-Miyaura Coupling: This method stands out as a robust and often environmentally preferable choice due to the low toxicity of its reagents and the potential for using green solvents.

  • Heck Coupling: While an indirect route to many biaryls, its utility in C-C bond formation is undeniable. Greener protocols are making this reaction more sustainable.

  • Stille Coupling: Despite its high efficiency, the severe toxicity of organotin compounds makes it the least environmentally friendly option and should be avoided when possible.

  • C-H Activation: This approach represents the future of biaryl synthesis, offering the most atom- and step-economical pathway. While challenges in selectivity and reaction conditions remain, ongoing research is poised to make C-H activation a mainstream and sustainable method.

For researchers and drug development professionals, the choice of synthetic route should be guided not only by yield and substrate scope but also by a thorough assessment of the environmental impact. By embracing greener synthetic strategies and utilizing quantitative metrics to evaluate their processes, the chemical community can continue to innovate while minimizing its environmental footprint.

References

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Yousaf, M., Zahoor, A. F., Naheed, S., & Ahmad, M. (2019). Development of green methodologies for Heck, Chan–Lam, Stille and Suzuki cross-coupling reactions. Molecular Diversity, 23(4), 1037-1065. Retrieved from [Link]

  • LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins. Retrieved from [Link]

  • University of Liverpool Repository. Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]

  • Akhlaghinia, B. (2017). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Catalysis Letters, 147(10), 2635-2649. Retrieved from [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2024). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega. Retrieved from [Link]

  • MacLachlan, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1858-1874. Retrieved from [Link]

  • ResearchGate. The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. Retrieved from [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-13. Retrieved from [Link]

  • Frensch, G., et al. (2014). A method to directly arylate toluene derivatives with aryl bromides to generate diarylmethanes, which are important building blocks in drug discovery, is described. Advanced Synthesis & Catalysis, 356(11-12), 2517-2524. Retrieved from [Link]

  • ResearchGate. Comparison of E-factor values in sustainable alternative reaction media. Retrieved from [Link]

  • Li, J., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(12), 2133. Retrieved from [Link]

  • Yousaf, M., Zahoor, A. F., Naheed, S., & Ahmad, M. (2019). Development of green methodologies for Heck, Chan-Lam, Stille and Suzuki cross-coupling reactions. Molecular Diversity, 23(4), 1037-1065. Retrieved from [Link]

  • ResearchGate. Direct Arylation via C–H Activation. Retrieved from [Link]

  • Buchwald, S. L., & Martin, S. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of chemical research, 52(5), 1361–1376. Retrieved from [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2024). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI). Retrieved from [Link]

  • Levashov, A. S., et al. (2017). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. RSC Advances, 7(21), 12788-12795. Retrieved from [Link]

  • ResearchGate. Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Retrieved from [Link]

  • Szostak, M., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 287-295. Retrieved from [Link]

  • Organic Chemistry Research. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Retrieved from [Link]

  • Aktoudianakis, E., et al. (2008). "Greening Up" the Suzuki Reaction. Journal of Chemical Education, 85(4), 555. Retrieved from [Link]

  • Zhang, X., et al. (2021). Merging C–H and C–C Activation in Pd(II)-Catalyzed Enantioselective Synthesis of Axially Chiral Biaryls. CCS Chemistry, 3(10), 2736-2746. Retrieved from [Link]

  • Gałuszka, A., Konieczka, P., & Namieśnik, J. (2013). Green chemistry in the context of sustainable development. Journal of Cleaner Production, 54, 1-9.
  • Clark, J. H., & Macquarrie, D. J. (2002). Handbook of green chemistry and technology. Blackwell Science.
  • TUprints. Direct arylation of arenes. Retrieved from [Link]

  • ResearchGate. Heck cross-coupling between bromobenzene 29 and alkene 30 via noncovalently functionalized graphene catalyst (PCA-GNS-Pd). Retrieved from [Link]

  • LookChem. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]

  • ResearchGate. Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • Sharma, S., & Ackermann, L. (2021). Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. Green Chemistry, 23(13), 4585-4604. Retrieved from [Link]

  • ResearchGate. (PDF) Green and Sustainable Synthesis of Biaryls Using LaPO 4 ·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. Retrieved from [Link]

  • ResearchGate. (PDF) An Efficient Organocatalytic Method for Constructing Biaryls through Aromatic C-H Activation. Retrieved from [Link]

  • Chemical Review and Letters. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved from [Link]

  • Organic Chemistry Portal. Heck Reaction. Retrieved from [Link]

  • Riente, P., et al. (2023). Usefulness of the Global E Factor as a Tool to Compare Different Catalytic Strategies: Four Case Studies. Catalysts, 13(1), 103. Retrieved from [Link]

  • ResearchGate. Comparison of quantitative and qualitative green metrics between the. Retrieved from [Link]

  • Li, Y., et al. (2020). Toxicity of organotin compounds and the ecological risk of organic tin with co-existing contaminants in aquatic organisms. Environment international, 143, 105913. Retrieved from [Link]

  • de Vries, J. G. (2015). Palladium-Catalysed Coupling Reactions. In Palladium-Catalysed Coupling Reactions (pp. 1-26). Springer, Cham. Retrieved from [Link]

  • ResearchGate. Reaction Mechanism for the Iron-Catalyzed Biaryl Cross-Coupling of Aryl Grignard Reagents. Retrieved from [Link]

  • ResearchGate. Heck reactions between bromobenzene and styrene catalyzed by Pd. Retrieved from [Link]

  • YouTube. (2022, October 28). How to Calculate E-factor (Green Chem). Retrieved from [Link]

  • Frensch, G., et al. (2014). Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides. Advanced Synthesis & Catalysis, 356(11-12), 2517-2524. Retrieved from [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3173-3176. Retrieved from [Link]

  • Sheldon, R. A. E-Factor. Retrieved from [Link]

Sources

Safety Operating Guide

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL GUIDE: Disposal Procedures for (2-Butoxy-3-formyl-5-methylphenyl)boronic acid

PART 1: EXECUTIVE SUMMARY (BLUF)

Strict Prohibition: Under no circumstances should (2-Butoxy-3-formyl-5-methylphenyl)boronic acid be disposed of via sanitary sewer systems. Boron compounds are strictly regulated in wastewater effluents due to phytotoxicity and difficulty in removal by standard municipal treatment.

Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Critical Hazard: This compound contains a formyl (aldehyde) group and a boronic acid moiety . It possesses dual reactivity. It must be segregated from strong oxidizers (risk of exothermic oxidation to carboxylic acids) and primary amines (risk of Schiff base formation/polymerization in waste drums).

PART 2: CHEMICAL PROFILE & HAZARD ANALYSIS

To ensure a self-validating safety system, you must understand the "Why" behind the disposal logic. This compound is not just "organic waste"; it is a multi-functional intermediate.

FeatureChemical MoietyDisposal Risk / Operational Implication
Acidity Boronic Acid (

)
Lewis Acid. Can form boroxines (anhydrides) upon dehydration. Keep waste containers sealed to prevent crusting/precipitation that complicates transfer.
Reactivity Formyl Group (

)
Reductive/Oxidative Risk. Incompatible with strong oxidizers (e.g., Nitric acid, Peroxides). Can polymerize in the presence of strong bases.
Lipophilicity Butoxy (

)
Solubility. The butoxy tail increases organic solubility. Do not attempt to dilute with water for disposal; it will precipitate and clog lines.
Toxicity Boron ContentEnvironmental Toxin. Boron is toxic to aquatic plant life and difficult to filter. Zero-discharge to drains is mandatory.

PART 3: SEGREGATION PROTOCOL (The Self-Validating System)

A self-validating system prevents human error by physical and chemical barriers. Follow this segregation logic to prevent "waste drum chemistry."

The "No-Oxidizer" Rule
  • Mechanism: The formyl group is susceptible to oxidation. Mixing this waste with Chromic acid, Permanganates, or Nitric acid can trigger an exothermic conversion to the corresponding benzoic acid derivative.

  • Action: Designate this waste for Stream A (Non-Halogenated Organics) only. Never place in Stream C (Oxidizers).

The "Amine Gap"
  • Mechanism: Aldehydes react with primary amines (common in lab waste) to form imines (Schiff bases) and water. In a bulk 55-gallon drum, this reaction generates heat and pressure.

  • Action: If your lab generates significant amine waste, segregate this aldehyde-boronic acid into a separate "Reactive Organics" satellite container rather than the general organic solvent drum.

Solvent Compatibility
  • Compatible Solvents: Acetone, Ethyl Acetate, Dichloromethane (if halogenated stream used), Methanol.

  • Incompatible Solvents: Aqueous basic solutions (causes rapid dissolution and potential borate salt formation/exotherm).

PART 4: OPERATIONAL DISPOSAL WORKFLOW

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: (2-Butoxy-3-formyl-5-methylphenyl) boronic acid StateCheck Physical State? Start->StateCheck SolidWaste Solid / Precipitate StateCheck->SolidWaste Solid LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved PackSolid Pack in HDPE Wide-Mouth Jar Label: 'Solid Organic Waste w/ Boron' SolidWaste->PackSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (EtOAc, Acetone, MeOH) SolventCheck->NonHalo No Halogens StreamB Stream B: Halogenated Organic Waste Halo->StreamB StreamA Stream A: Non-Halogenated Organic Waste NonHalo->StreamA Labeling Labeling Requirement: Must list 'Aldehyde' and 'Boron' to alert treatment facility PackSolid->Labeling StreamA->Labeling StreamB->Labeling Incineration Final Disposal: High-Temp Incineration (Fuel Blending) Labeling->Incineration

Figure 1: Decision matrix for waste stream selection ensuring regulatory compliance and chemical compatibility.

PART 5: DETAILED PROTOCOLS

Protocol A: Solid Waste (Excess Reagent)
  • Containment: Transfer solid directly into a chemically resistant HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential Lewis acid corrosion over long durations.

  • Labeling: Apply a hazardous waste label.

    • Constituents: (2-Butoxy-3-formyl-5-methylphenyl)boronic acid.

    • Hazards: Irritant (Skin/Eye), Combustible.[1]

    • Codes: D001 (Ignitable - if wetted with solvent), or state-specific organic codes.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area. Keep lid tight to prevent hydration (boronic acids are hygroscopic).

Protocol B: Liquid Waste (Reaction Mixtures)
  • pH Check: Ensure the waste solution is Neutral (pH 6-8).

    • Why? Acidic waste streams containing boronic acids can precipitate solids, clogging drum pumps. Basic streams can induce polymerization of the aldehyde.

  • Solvent Segregation:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste Stream .
      
    • If dissolved in Ethyl Acetate/Methanol

      
      Non-Halogenated Waste Stream .
      
  • Transfer: Pour into the appropriate carboy using a funnel.

    • Critical Step: Visually inspect the carboy before pouring. If the liquid inside is dark/viscous (indicating high amine content), do not add . Use a fresh container to avoid the Aldehyde-Amine reaction described in Part 3.

Protocol C: Spill Contingency
  • Solid Spill: Do not sweep dry (dust generation). Cover with a damp paper towel or oil-dry pad, then scoop into a waste jar. Wipe area with water and soap.[2][3]

  • Liquid Spill: Absorb with vermiculite or clay-based absorbent. Do not use sawdust (combustible organic + organic fuel = fire hazard). Place used absorbent in a sealed bag labeled as hazardous waste.

PART 6: REGULATORY & COMPLIANCE

  • EPA RCRA Status: While this specific compound is not P-listed or U-listed by name, it is a "Characteristic Waste" if dissolved in ignitable solvents (D001).

  • Boron Regulations: Many local municipalities (POTWs) have strict limits on Boron (often <1.0 ppm). Drain disposal is a violation of the Clean Water Act in these jurisdictions.

  • DOT Shipping:

    • Proper Shipping Name: Waste Organometallic substance, solid, n.o.s. (or Waste Flammable Liquid, n.o.s. if in solution).

    • Hazard Class: Class 4.1 (Solid) or Class 3 (Liquid).

REFERENCES

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]

  • National Institutes of Health (NIH) PubChem. Compound Summary: Phenylboronic Acid Derivatives (Safety & Hazards). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories: Chemical Compatibility. [Link]

Sources

A Senior Application Scientist's Guide to Handling (2-Butoxy-3-formyl-5-methylphenyl)boronic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like (2-Butoxy-3-formyl-5-methylphenyl)boronic acid demands not only scientific rigor but also an unwavering commitment to safety. Boronic acids are invaluable building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] However, their utility is matched by potential hazards that necessitate a thorough understanding and implementation of appropriate safety protocols.

This guide provides essential, immediate safety and logistical information for handling (2-Butoxy-3-formyl-5-methylphenyl)boronic acid. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring that every procedural step is part of a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Risks

The primary hazards are consistently identified as:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[3][4]

  • Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[3][4]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and lungs.[4]

These hazards are summarized in the table below, based on classifications for analogous compounds.

Hazard ClassificationGHS Hazard StatementCorresponding Precautionary StatementSource
Skin Corrosion/Irritation, Category 2H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Serious Eye Damage/Eye Irritation, Category 2/2AH319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Specific target organ toxicity — Single exposure, Category 3H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

Core Personal Protective Equipment (PPE) Directive

A multi-layered approach to PPE is crucial. The selection of PPE should be dictated by the specific task and the potential for exposure.

Primary Engineering Control: The Fume Hood

Whenever possible, all manipulations of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, especially in its powdered form, should be conducted within a certified chemical fume hood. This is the most effective way to minimize inhalation exposure.

Essential PPE for All Operations

The following PPE represents the minimum requirement for handling this compound under any circumstance:

  • Eye and Face Protection:

    • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and accidental splashes of solutions.[5] They must conform to ANSI Z87 standards.

    • Face Shield: When handling larger quantities (>10 g) or when there is a significant risk of splashing (e.g., during reaction quenching or transfers), a face shield must be worn in addition to chemical splash goggles.[6] This provides a critical secondary layer of protection for the entire face.

  • Skin and Body Protection:

    • Gloves: Nitrile gloves are the standard for handling most boronic acids. Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7] Contaminated gloves must be disposed of immediately as chemical waste.

    • Laboratory Coat: A long-sleeved, flame-resistant lab coat that buttons fully is required.[8] It should be kept clean and laundered professionally to prevent the accumulation of chemical residues.

  • Respiratory Protection:

    • In general, handling small quantities within a fume hood negates the need for respiratory protection. However, if engineering controls are not available or are insufficient to control dust, a NIOSH-approved respirator with a particulate filter (e.g., an N95 respirator) must be used.[5] All respirator use must be done under a formal respiratory protection program that includes fit testing and training, as mandated by OSHA regulations (29 CFR 1910.134).

The following diagram illustrates the workflow for selecting appropriate PPE based on the planned laboratory operation.

PPE_Workflow cluster_start Start: Task Assessment cluster_ppe Personal Protective Equipment Selection start Assess the planned operation with (2-Butoxy-3-formyl-5-methylphenyl)boronic acid weighing_small Weighing Small Quantity (<1g) in Ventilated Enclosure start->weighing_small weighing_large Weighing Large Quantity (>1g) or outside enclosure start->weighing_large solution_prep Preparing/Handling Solution start->solution_prep spill_cleanup Spill Cleanup start->spill_cleanup ppe_base Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat weighing_small->ppe_base ppe_enhanced_resp Enhanced PPE: - Minimum PPE - N95 Respirator (if needed) weighing_large->ppe_enhanced_resp ppe_enhanced_face Enhanced PPE: - Minimum PPE - Face Shield solution_prep->ppe_enhanced_face ppe_full Full PPE: - Minimum PPE - Face Shield - N95 Respirator spill_cleanup->ppe_full caption Fig 1. PPE selection workflow for handling the boronic acid.

Fig 1. PPE selection workflow for handling the boronic acid.

Operational and Disposal Plans

Protocol: Weighing and Transferring the Solid Compound
  • Preparation: Don all required PPE (minimum: lab coat, nitrile gloves, chemical splash goggles). Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly.

  • Staging: Place a weigh boat, spatula, and a sealable container for the compound inside the enclosure.

  • Weighing: Carefully transfer the desired amount of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid from its stock bottle to the weigh boat. Perform this action slowly to minimize dust generation.

  • Transfer: Transfer the weighed solid directly into the reaction vessel or desired container.

  • Cleanup: Use a dry wipe to decontaminate the spatula and any minor dust particles on the balance. Dispose of the weigh boat and wipe as solid chemical waste.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[7][9]

Protocol: Small-Scale Spill Cleanup (Solid)
  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Wear full PPE, including chemical splash goggles, a face shield, a lab coat, and nitrile gloves. A respirator may be necessary if the spill is large or airborne dust is present.[10]

  • Containment: Gently cover the spill with a dry absorbent material or sweeping compound to prevent dust from becoming airborne.

  • Collection: Carefully scoop the material into a labeled, sealable container for hazardous waste.[10] Avoid creating dust.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel.

  • Disposal: Dispose of all cleanup materials, including gloves, as hazardous waste.

  • Wash: Wash hands thoroughly after the cleanup is complete.

Disposal Plan: A Lifecycle Approach

Proper disposal is a critical final step in the safe handling of any chemical.

  • Contaminated Disposables: All items that come into direct contact with (2-Butoxy-3-formyl-5-methylphenyl)boronic acid, such as gloves, weigh boats, pipette tips, and contaminated wipes, must be collected in a designated, sealed hazardous waste container.

  • Unused or Waste Chemical:

    • Small Quantities (<1 g): While some weak acids can be neutralized and flushed down the drain with copious amounts of water, this practice is highly dependent on local regulations.[11][12] It is generally recommended to treat all boronic acid waste as hazardous.

    • Large Quantities (>1 g) or Contaminated Material: All excess solid and solutions containing (2-Butoxy-3-formyl-5-methylphenyl)boronic acid must be collected in a clearly labeled, sealed hazardous waste container for disposal by a certified hazardous waste facility.[11] Never mix boronic acid waste with incompatible waste streams.

By integrating this expert-level understanding of hazards with meticulous operational and disposal plans, you can confidently and safely harness the synthetic power of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in your research endeavors.

References

  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 2-butoxyethanol. Retrieved from [Link]

  • Biochem Chemopharma. (2018). Safety data sheet of '- 2-BUTOXYETHANOL' (Version 1). Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Proper Protective Equipment. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit). Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]

  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]

  • Labinsights. (2023). The Things You Need To Know About Boronic Acids. Retrieved from [Link]

  • Reddit. (2025). Chemistry amateur here, I'm just wondering, how do you correctly and safely dispose of corrosive acid?. Retrieved from [Link]

  • C&EN Global Enterprise. (2017). Bring on the boron. Retrieved from [Link]

  • Sciencing. (2022). Disposal Of Boric Acid. Retrieved from [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.